molecular formula C12H8ClNO4S B141399 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene CAS No. 39055-84-0

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Cat. No.: B141399
CAS No.: 39055-84-0
M. Wt: 297.71 g/mol
InChI Key: ZKMJWBJCNUSXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a chemical compound with the molecular formula C12H8ClNO4S . This high-purity compound is intended for research and development purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound in various fields, including organic synthesis and materials science, where it can serve as a versatile building block for the creation of more complex molecules. The sulfonyl group bridging the two aromatic rings makes it a candidate for developing novel polymeric materials or pharmaceutical intermediates. Always refer to the safety data sheet and handle with appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMJWBJCNUSXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332588
Record name p-Chlorophenyl p-nitrophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39055-84-0
Record name 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39055-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorophenyl p-nitrophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Engineering Asymmetric Diaryl Sulfones: A Technical Guide to the Reactivity and Applications of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, asymmetric diaryl sulfones represent a privileged scaffold. Among these, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0), commonly referred to as 4'-chloro-4-nitrodiphenyl sulfone, stands out as a highly versatile intermediate. Functioning both as a standalone substituted nitrophenyl sulfone immune adjuvant and as a critical precursor for synthesizing Dapsone (4,4'-diaminodiphenyl sulfone) analogs, this molecule offers unique orthogonal reactivity.

This whitepaper provides an in-depth analysis of its physicochemical properties, electronic behavior, and field-proven experimental workflows. By understanding the causality behind its chemoselective reactions—specifically the balance between nitro reduction and nucleophilic aromatic substitution (SNAr)—researchers can leverage this compound to engineer next-generation antimicrobials, immunomodulators, and advanced polyethersulfone polymers.

Structural Profiling and Electronic Dynamics

The molecular architecture of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene dictates its dual-axis reactivity. The central sulfone ( −SO2​− ) bridge is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. While it isolates the extended π -conjugation between the two phenyl rings, it intensely activates the para-positions of both rings.

On one flank, the nitro group further depletes electron density, making the nitro-aromatic ring highly susceptible to reduction. On the opposite flank, the sulfone group activates the aryl chloride for Nucleophilic Aromatic Substitution (SNAr), lowering the activation energy required to form the intermediate Meisenheimer complex.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior during early-stage drug design .

PropertyValueClinical / Synthetic Relevance
IUPAC Name 1-(4-chlorophenyl)sulfonyl-4-nitrobenzeneStandardized nomenclature for regulatory filing.
CAS Registry Number 39055-84-0Primary identifier for procurement and safety data.
Molecular Formula C12​H8​ClNO4​S Defines mass balance for synthetic workflows.
Molecular Weight 297.71 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 88.3 ŲIndicates moderate to good membrane permeability.
XLogP3 3.3Suggests favorable lipophilicity for cellular uptake.

Orthogonal Reactivity Pathways

The true utility of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene lies in its orthogonal functional groups. A chemist can selectively target either the nitro group or the chloro group without disturbing the other, provided the correct catalytic and thermodynamic conditions are applied.

G A 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0) B Chemoselective Reduction (Fe/NH4Cl or SnCl2) A->B Pathway 1: Target -NO2 D Nucleophilic Aromatic Substitution (SNAr with Amines/Alkoxides) A->D Pathway 2: Target -Cl C 4-Amino-4'-chlorodiphenyl sulfone (Dapsone Intermediate) B->C Yield >90% Preserves -Cl E Asymmetric Diaryl Sulfone (Target API / Polymer Precursor) C->E Subsequent SNAr or Cross-Coupling D->E Base, Polar Aprotic Solvent Preserves -NO2

Fig 1: Chemoselective reaction pathways of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They emphasize the causality behind reagent selection, particularly the avoidance of side reactions that commonly plague diaryl sulfone synthesis.

Protocol A: Chemoselective Reduction to 4-Amino-4'-chlorodiphenyl Sulfone

Objective: Reduce the −NO2​ group to an −NH2​ group to yield 4-amino-4'-chlorodiphenyl sulfone (CAS: 7146-68-1), a known Dapsone impurity and critical API building block .

Expertise & Causality: Standard catalytic hydrogenation using Palladium on Carbon ( Pd/C ) and H2​ gas is strictly contraindicated here. The high activity of Pd/C will cause rapid hydrodehalogenation, stripping the chlorine atom from the ring and yielding 4-aminodiphenyl sulfone. To achieve chemoselectivity, a modified Béchamp reduction (Iron powder) or Stannous Chloride ( SnCl2​ ) must be used.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (2.98 g) of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 30 mL of Ethanol/Water (4:1 v/v).

  • Activation: Add 50 mmol (2.8 g) of Iron powder ( Fe ) and 15 mmol (0.8 g) of Ammonium Chloride ( NH4​Cl ). Causality: NH4​Cl acts as a mild proton source, preventing the reaction mixture from becoming overly basic, which could trigger unwanted side reactions at the sulfone bridge.

  • Reflux: Heat the mixture to 80°C under vigorous stirring for 2-4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material is UV-active but ninhydrin-negative. The product spot will be highly polar, UV-active, and will stain a deep purple/brown with ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and evaporate.

  • Analytical Confirmation: LC-MS must show an [M+H]+ peak at m/z 268. Crucially, the mass spectrum must retain a 3:1 isotopic cluster at m/z 268 and 270, validating that the 35Cl/37Cl atom remains intact.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the chloro group with a primary amine to create an asymmetric diamine precursor.

Expertise & Causality: Because the chloro group is activated by the para-sulfone, it can undergo SNAr. However, the reaction requires a polar aprotic solvent (like DMF or DMSO) to solvate the nucleophile and stabilize the highly polar Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol (1.49 g) of the starting material in 10 mL of anhydrous DMF.

  • Nucleophile Addition: Add 6 mmol of the desired primary amine and 10 mmol of Potassium Carbonate ( K2​CO3​ ). Causality: The inorganic base acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the reaction forward.

  • Heating: Stir the reaction at 110°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the 3:1 chlorine isotope cluster in the product mass indicates successful displacement of the chloride ion.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. The asymmetric substituted product will typically precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Applications in Immunology and Drug Development

Substituted Nitrophenyl Sulfone Immune Adjuvants

Beyond its role as a synthetic intermediate, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene possesses intrinsic biological activity. It is utilized as a substituted nitrophenyl sulfone immune adjuvant . In immunological formulations, adjuvants are critical for enhancing the body's immune response to an antigen. The lipophilic nature of the diaryl sulfone core (XLogP3 = 3.3) allows it to interact effectively with lipid bilayers and intracellular signaling proteins, potentially modulating cytokine release profiles during vaccine development.

Addressing Antimicrobial Resistance via Dapsone Analogs

Dapsone is a foundational treatment for leprosy (Mycobacterium leprae) and dermatitis herpetiformis. However, the rise of resistant bacterial strains necessitates the development of asymmetric Dapsone analogs. By utilizing the chemoselective workflows described above, medicinal chemists can synthesize libraries of asymmetric diaryl sulfones. For example, reducing the nitro group of our title compound yields 4-amino-4'-chlorodiphenyl sulfone, which can subsequently undergo Suzuki-Miyaura cross-coupling at the chloro-position to introduce novel pharmacophores, thereby overcoming established bacterial resistance mechanisms.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 458974, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene." PubChem, National Institutes of Health.[Link]

Spectroscopic Analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a diaryl sulfone, possesses a unique molecular architecture characterized by two substituted aromatic rings bridged by a sulfonyl group. This structure, featuring an electron-withdrawing nitro group and a halogenated phenyl ring, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and materials science for unequivocal structure elucidation and quality control.

The IUPAC name for this compound is 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene, and its CAS number is 39055-84-0[1]. The molecular formula is C₁₂H₈ClNO₄S, with a corresponding molecular weight of approximately 297.71 g/mol [1].

Molecular Structure and Spectroscopic Correlation

The structural features of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene are key to interpreting its spectra. The molecule consists of a 4-chlorophenyl ring and a 4-nitrophenyl ring connected through a sulfonyl linkage. The strong electron-withdrawing nature of both the sulfonyl and nitro groups significantly influences the electron density distribution across the aromatic rings, which is directly reflected in the NMR chemical shifts. The vibrational modes of the sulfonyl, nitro, and chloro-functional groups, along with the aromatic C-H and C=C bonds, dominate the IR spectrum. The mass spectrum is expected to show a distinct molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the C-S and S-O bonds.

cluster_0 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene cluster_1 Key Spectroscopic Features C12H8ClNO4S C₁₂H₈ClNO₄S NMR ¹H & ¹³C NMR (Aromatic Protons & Carbons) C12H8ClNO4S->NMR Chemical Shifts IR IR Spectroscopy (SO₂, NO₂, C-Cl, Aromatic C=C) C12H8ClNO4S->IR Vibrational Modes MS Mass Spectrometry (Molecular Ion & Fragmentation) C12H8ClNO4S->MS m/z Values

Caption: Correlation of the molecular structure with key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, both ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to the two different aromatic rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display two sets of AA'BB' spin systems for the protons on the two para-substituted benzene rings. The protons on the nitrophenyl ring are expected to be more deshielded (appear at a higher chemical shift) due to the strong electron-withdrawing effect of the nitro group, compounded by the sulfonyl group. The protons on the chlorophenyl ring will be less deshielded in comparison.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.40Doublet~9.02HH-3', H-5'
~8.15Doublet~9.02HH-2', H-6'
~7.95Doublet~8.52HH-2, H-6
~7.60Doublet~8.52HH-3, H-5

Note: The assignments of H-2'/H-6' and H-3'/H-5' on the nitrophenyl ring and H-2/H-6 and H-3/H-5 on the chlorophenyl ring are based on the expected electronic effects. 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show eight signals for the twelve carbon atoms, as symmetry in the para-substituted rings results in pairs of equivalent carbons. The quaternary carbons attached to the sulfonyl group and the carbon bearing the nitro group are expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~151.0C-4'
~145.5C-1'
~141.0C-4
~139.5C-1
~130.0C-2, C-6
~129.5C-2', C-6'
~125.0C-3', C-5'
~124.5C-3, C-5

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is expected to be dominated by strong absorptions from the sulfonyl and nitro groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H Stretch
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1530-1510Very StrongAsymmetric NO₂ Stretch
~1350-1330Very StrongSymmetric NO₂ Stretch
~1320-1300Very StrongAsymmetric SO₂ Stretch
~1160-1140Very StrongSymmetric SO₂ Stretch
~1100-1000StrongC-S Stretch
~850StrongC-Cl Stretch
~830Strongpara-disubstituted C-H bend

The presence of very strong bands for the symmetric and asymmetric stretches of both the NO₂ and SO₂ groups would be a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, Electron Ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityProposed Fragment
297/299Moderate[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
174Moderate[C₆H₄ClNO₂S]⁺
156Strong[C₆H₄NO₂S]⁺
122Strong[C₆H₄NO₂]⁺
111/113Strong[C₆H₄Cl]⁺
77Moderate[C₆H₅]⁺

The isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, would be a clear indicator of the presence of a single chlorine atom.

Experimental Protocols

NMR Spectroscopy

A sample of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (10-20 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

IR Spectroscopy

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The mass analyzer would be scanned over a range of m/z 50-400.

cluster_workflow Spectroscopic Analysis Workflow start Sample Preparation (Dissolution/Pelletizing) nmr_acq NMR Acquisition (¹H and ¹³C) start->nmr_acq ir_acq IR Acquisition (FTIR) start->ir_acq ms_acq MS Acquisition (EI-MS) start->ms_acq data_analysis Data Analysis & Interpretation nmr_acq->data_analysis ir_acq->data_analysis ms_acq->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Sources

Unraveling the Enigmatic Mechanism of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and pioneers in drug development, the molecule 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene presents a compelling enigma. While the broader class of sulfonamides has been a cornerstone of pharmacology for decades, the specific biological activities of this particular diaryl sulfone derivative remain largely uncharacterized in publicly accessible literature. This guide, therefore, ventures into a realm of scientific inquiry, constructing a hypothesized mechanism of action rooted in the well-established principles of sulfonamide biochemistry. Our objective is to provide a robust framework for investigation, complete with detailed experimental protocols and the causal reasoning behind them. This document is not a mere summary of existing data, but a proactive roadmap for discovery.

Molecular Profile and Structural Rationale

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a diaryl sulfone characterized by a central sulfonyl group linking a chlorophenyl and a nitrophenyl ring.[1] This structure is pivotal, as the sulfonamide and related sulfone moieties are known pharmacophores, capable of engaging with a variety of biological targets. The presence of a chloro- and a nitro- group on the phenyl rings is anticipated to significantly influence the compound's electronic properties, and consequently, its binding affinity and reactivity within biological systems.

PropertyValueSource
Molecular Formula C12H8ClNO4SPubChem[1]
Molecular Weight 297.71 g/mol PubChem[1]
IUPAC Name 1-chloro-4-[(4-nitrophenyl)sulfonyl]benzenePubChem[1]

A Hypothesized Mechanism of Action: Insights from the Sulfonamide Class

Based on the extensive research into sulfonamide derivatives, we can postulate several plausible mechanisms of action for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. It is crucial to underscore that these are starting points for investigation, not established facts for this specific molecule.

Primary Hypothesis: Inhibition of Carbonic Anhydrases

A prominent and well-documented activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs).[2] These zinc-containing metalloenzymes are ubiquitous in living organisms and play a critical role in processes such as pH regulation and fluid balance.[2] The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. Given the structural similarity, it is highly probable that 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene acts as a CA inhibitor.

Proposed Signaling Pathway: Carbonic Anhydrase Inhibition

G cluster_0 Cellular Environment Compound 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene CA Carbonic Anhydrase (CA) Compound->CA Inhibition Product H+ + HCO3- CA->Product Substrate CO2 + H2O Substrate->CA Catalysis Downstream Disruption of pH Homeostasis & Physiological Processes Product->Downstream

Caption: Hypothesized inhibition of Carbonic Anhydrase by the target compound.

Secondary Hypotheses: Broader Enzyme Inhibition and Other Cellular Effects

The sulfonamide scaffold is versatile and has been implicated in the inhibition of other enzymes, including chymotrypsin and lipoxygenase.[3][4] Furthermore, some sulfonamide derivatives have demonstrated anticancer properties by targeting signaling pathways such as the Wnt/β-catenin pathway.[5] It is also plausible that the compound or its metabolites could induce cytotoxicity through mechanisms observed with related nitroaromatic compounds, such as the generation of reactive oxygen species or effects on cell proliferation.[6]

A Framework for Mechanistic Validation: Experimental Protocols

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Foundational Investigation: Cytotoxicity and General Cellular Effects

The initial step is to determine the compound's general bioactivity and cytotoxic profile across a panel of relevant cell lines.

Experimental Protocol 1: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Maintain selected human cell lines (e.g., a panel of cancer cell lines and a non-cancerous control line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in culture medium. Treat the cells with a range of concentrations for 24, 48, and 72 hours.

  • MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Experimental Workflow: Cytotoxicity Screening

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilution) A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F IC50 Determination E->F

Caption: Workflow for determining the cytotoxic potential of the compound.

Probing the Primary Hypothesis: Carbonic Anhydrase Inhibition Assays

Should the compound exhibit significant bioactivity, the next logical step is to investigate its effect on carbonic anhydrases.

Experimental Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII) and the substrate, 4-nitrophenyl acetate (NPA).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-SO4 buffer, pH 7.6).

  • Inhibition Measurement: In a 96-well plate, add the CA enzyme, the assay buffer, and varying concentrations of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. A known CA inhibitor (e.g., acetazolamide) should be used as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate.

  • Kinetic Reading: Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibition of each CA isoform by the test compound.

Exploring Secondary Mechanisms: Broader Enzyme and Pathway Analysis

Based on the outcomes of the initial assays, further investigations can be tailored to explore other potential targets.

Experimental Protocol 3: Wnt/β-catenin Pathway Reporter Assay

  • Cell Line: Utilize a cell line engineered with a Wnt/β-catenin responsive reporter, such as the TOP/FOP-Flash reporter system.

  • Transfection and Treatment: Transfect the cells with the reporter plasmids and treat with a Wnt signaling agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor) in the presence of varying concentrations of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the TOP-Flash (Wnt-responsive) luciferase activity to the FOP-Flash (negative control) activity and determine the effect of the compound on Wnt-induced signaling.

Concluding Remarks and Future Directions

The biological mechanism of action of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene remains an open and intriguing question. This guide provides a scientifically-grounded, hypothetical framework and a clear experimental path forward. The true value of this molecule will be unlocked through rigorous and systematic investigation. It is our hope that the protocols and reasoning outlined herein will empower researchers to shed light on the therapeutic potential of this and other under-characterized sulfonamide derivatives.

References

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1633-1641.
  • PubChem. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. National Center for Biotechnology Information. [Link]

  • International Chemical Safety Cards (ICSC). (2022, December). 1-CHLORO-4-NITROBENZENE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. [Link]

  • PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [Link]

  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link]

  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). Benzene, 1-chloro-4-[(4-nitrophenyl)sulfinyl]-. [Link]

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5435-5440.
  • Masi, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314. [Link]

  • Zhang, Y., et al. (2017). Benzene and its metabolite decreases cell proliferation via LncRNA-OBFC2A-mediated anti-proliferation effect involving NOTCH1 and KLF15. Oncotarget, 8(39), 65691-65703. [Link]

  • Löffler, K., et al. (2002). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 68(11), 5475-5482.
  • Office of Environmental Health Hazard Assessment (OEHHA). (1999, July 16). 1-Chloro-4-nitrobenzene Hazard Identification Executive Summary. [Link]

  • Kumar, S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
  • CAS Common Chemistry. 1-Chloro-2-(4-nitrophenoxy)benzene. [Link]

Sources

Thermodynamic Solubility and Chemical Stability of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Guide for Solvent Matrix Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the appropriate solvent matrix for highly functionalized intermediates is a recurring critical path in drug discovery and materials science. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0) represents a highly electron-deficient diaryl sulfone. Its structural topology—featuring a central sulfone (-SO₂-) bridge flanked by strongly electron-withdrawing para-chloro and para-nitro substituents—dictates a unique physicochemical profile. This whitepaper provides an in-depth analysis of the causality behind its solubility behavior and chemical stability across various solvent systems, supported by self-validating experimental protocols.

Section 1: Thermodynamic Solubility Profile and Solvation Causality

The solubility of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is fundamentally governed by the high lattice energy of its crystalline state. This energy is driven by strong intermolecular dipole-dipole interactions and π-π stacking between the electron-deficient aromatic rings. To achieve dissolution, the solvent must provide sufficient enthalpic stabilization to overcome these lattice forces.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents exhibit the highest solubilization capacity. The strong dipole moments of DMF and DMSO effectively solvate the highly polarized sulfone oxygen atoms, breaking the crystal lattice without requiring hydrogen bond donation[1].

  • Halogenated and Ethereal Solvents (DCM, Chloroform, 1,4-Dioxane): Moderate solubility is observed. The polarizability of halogenated solvents allows for favorable dispersion forces with the bulky aromatic rings. Cyclic ethers like 1,4-dioxane are frequently utilized when subsequent transition-metal catalyzed reactions are required[2].

  • Protic and Aqueous Solvents (Water, Methanol, Ethanol): The compound is practically insoluble in water. Because the molecule lacks hydrogen-bond donors, the entropic penalty for cavity formation within the aqueous hydrogen-bond network is immense, leading to extreme hydrophobicity.

Quantitative Solubility Matrix (Estimated Ranges at 25°C)
Solvent ClassRepresentative SolventSolubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic DMSO, DMF> 50Strong dipole-dipole interaction with the -SO₂- core
Halogenated Dichloromethane (DCM)10 - 30Dispersion forces, moderate polarity matching
Cyclic Ether 1,4-Dioxane, THF10 - 20Lewis acid-base pairing with ether oxygens
Polar Protic Methanol, Ethanol< 1.0Poor disruption of crystal lattice; weak H-bonding
Aqueous Water (pH 7.0)< 0.01Extreme hydrophobicity; high entropic penalty

Section 2: Solvent-Mediated Stability and Degradation Pathways

While 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is highly stable under standard ambient storage conditions[3], its stability in solution is heavily dependent on the solvent environment, temperature, and the presence of specific reagents.

  • Bench and Thermal Stability: In inert solvents like DCM or DMSO, the compound exhibits excellent stability at room temperature. It does not undergo spontaneous solvolysis or hydrolysis due to the steric and electronic shielding of the C-S bonds[3].

  • Reductive Degradation in Protic Solvents: When dissolved in protic solvents (e.g., ethanol) in the presence of reducing agents (such as H₂ with Pd/C, or Fe/HCl), the nitro group acts as the most labile moiety. This rapid degradation pathway yields the reduced amine derivative, 4-((4-chlorophenyl)sulfonyl)aniline (CAS: 7146-68-1)[4].

  • Catalytic C-S Bond Cleavage: Recent advances in cross-coupling methodologies have demonstrated that the normally robust C-S bond of diaryl sulfones can be selectively cleaved. In ethereal solvents like 1,4-dioxane or polar aprotics like DMF, and in the presence of Nickel or Palladium catalysts, the sulfone bridge can decompose to release SO₂, yielding biaryls or other desulfonylated products[2].

Reactivity A 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Stable in DMSO/DCM) B Nitro Reduction (Protic Solvents + Reducing Agent) A->B H2, Pd/C EtOH D C-S Bond Cleavage (1,4-Dioxane/DMF + Pd/Ni Catalyst) A->D Transition Metal Catalysis C 4-((4-chlorophenyl)sulfonyl)aniline (CAS: 7146-68-1) B->C E Desulfonylated Biaryls & Sulfinates D->E

Chemical stability and primary degradation pathways of the diaryl sulfone in various environments.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for empirically evaluating solubility and stability in your specific laboratory environment.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

Causality: The shake-flask method ensures true thermodynamic equilibrium is reached, avoiding the supersaturation artifacts common in kinetic solvent-shift methods.

  • Preparation: Add an excess of solid 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (approximately 100 mg) to a 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMF, DCM, or Water).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 rpm for 24 hours. (Self-Validation Step: Visually inspect for the presence of solid at 24h. If no solid remains, the solution is not saturated; add an additional 50 mg of compound and repeat).

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately into the mobile phase and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, detection at 254 nm) against a validated, multi-point calibration curve.

Protocol B: Accelerated Solution Stability Profiling

Causality: Evaluating stability across different solvent matrices under thermal stress proactively identifies potential solvent-adduct formations or solvolysis before scaling up reactions.

  • Matrix Preparation: Prepare a 1.0 mg/mL solution of the compound in the test solvents (e.g., DMSO, 1,4-Dioxane, Methanol).

  • Stress Conditions: Aliquot 0.5 mL into sealed HPLC vials and incubate in dark thermal blocks at 40°C and 60°C.

  • Time-Course Sampling: Analyze samples at t=0 , 24h , 72h , and 7 days using LC-MS.

  • Data Interpretation: Monitor the disappearance of the parent mass ( m/z≈297 ) and the appearance of degradation products. For instance, look for m/z≈267 indicating the reduced aniline derivative if the solvent environment inadvertently acts as a hydrogen donor[4].

Workflow Step1 1. Solvent Selection (Polar/Non-Polar) Step2 2. Saturation & Equilibration Step1->Step2 Step3 3. Centrifugation & Filtration Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. Stability Profiling (LC-MS) Step4->Step5

High-throughput thermodynamic solubility and accelerated solution stability screening workflow.

Conclusion

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a robust diaryl sulfone that demands careful solvent selection to optimize both its solubility and chemical stability. Polar aprotic solvents offer the highest solubility for stock solutions and metal-free synthesis[1], while cyclic ethers like 1,4-dioxane are uniquely suited for transition-metal catalyzed functionalizations[2]. By employing rigorous, self-validating protocols, researchers can confidently integrate this compound into complex synthetic workflows or drug discovery pipelines.

References

  • [2] Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage. ACS Publications (The Journal of Organic Chemistry). 2

  • [3] 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene Safety Data Sheets. Echemi. 3

  • [1] Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. ACS Publications (Organic Letters). 1

  • [4] 4-(4-chlorophenyl)sulfonylaniline (CAS 7146-68-1) Chemical Properties. Guidechem. 4

Sources

Thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a diaryl sulfone derivative characterized by the presence of a chloro and a nitro functional group on its two phenyl rings. As a member of the diphenyl sulfone family, it shares a core structure utilized in various fields, from high-performance polymers to pharmaceuticals.[1] The thermochemical properties of such molecules are of paramount importance, governing their stability, reactivity, and behavior under different processing conditions. Understanding parameters like enthalpy of formation, heat capacity, and thermal stability is critical for ensuring safety, optimizing synthesis, and predicting the shelf-life and efficacy of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. It is designed to serve as a technical resource, blending established experimental protocols with the predictive power of modern computational chemistry. While specific experimental data for this exact molecule is not extensively published, this paper outlines the authoritative methods for its determination and provides context using data from structurally related compounds.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of any scientific investigation. Key identifiers and computed properties for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene are summarized below.

  • IUPAC Name: 1-chloro-4-[(4-nitrophenyl)sulfonyl]benzene[2]

  • Synonyms: p-Chlorophenyl p-nitrophenyl sulfone, 4'-Chloro-4-nitrodiphenyl Sulfone[2]

  • CAS Number: 39055-84-0[2]

  • Molecular Formula: C₁₂H₈ClNO₄S[2]

PropertyValueSource
Molecular Weight 297.71 g/mol PubChem[2]
InChIKey ZKMJWBJCNUSXDO-UHFFFAOYSA-NPubChem[2]
SMILES C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)ClPubChem[2]
XLogP3 3.3PubChem[2]

Part 1: Experimental Determination of Thermochemical Properties

The direct measurement of thermochemical data remains the gold standard for accuracy. The following protocols describe well-established techniques applicable to solid organic compounds like diaryl sulfones.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard molar enthalpy of formation in the solid phase (ΔfH°(s)) is a measure of the energy change when one mole of the compound is formed from its constituent elements in their standard states. It is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality and Protocol Design: For sulfur-containing organic compounds, a rotating bomb calorimeter is preferred. This ensures that the final sulfur oxidation product is a uniform sulfuric acid solution of a known concentration, preventing the formation of mixed sulfur oxides that would complicate the energy calculations.[3] The combustion reaction for the target compound is:

C₁₂H₈ClNO₄S(s) + 13.5 O₂(g) + n H₂O(l) → 12 CO₂(g) + HCl(aq) + H₂SO₄(aq) + (n-3.5) H₂O(l)

Step-by-Step Protocol:

  • Sample Preparation: A pellet of the sample (approx. 0.8–1.0 g) is accurately weighed. A cotton fuse of known mass and combustion energy is attached.

  • Bomb Loading: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure the formation of aqueous acids. The sample is placed in a crucible inside the bomb.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3.0 MPa.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via the fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The energy equivalent of the calorimeter (εcalor) is determined by combusting a certified standard, typically benzoic acid, under identical conditions.

  • Calculation: The standard specific energy of combustion (Δcu°) is calculated, applying corrections for the fuse ignition energy and the formation of nitric acid from residual nitrogen. The standard molar enthalpy of combustion (ΔcH°) is then derived. Finally, the standard enthalpy of formation is calculated using Hess's Law with known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl(aq), H₂SO₄(aq)).

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring a material's heat capacity (Cp) and the energetics of phase transitions, such as melting (fusion).

Causality and Protocol Design: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is directly proportional to the sample's heat capacity. An endothermic event, like melting, appears as a peak on the DSC thermogram, the area of which is proportional to the enthalpy of fusion (ΔfusH).

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the sample (3–5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

  • Heat Capacity (Cp) Measurement:

    • A baseline is recorded with two empty pans.

    • A run is performed with a sapphire standard of known Cp.

    • A final run is performed with the sample pan.

    • The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, baseline, and sapphire standard across the desired temperature range.

  • Enthalpy of Fusion (ΔfusH) Measurement:

    • The sample is heated at a constant rate (e.g., 10 °C/min) through its melting point.

    • The onset temperature of the endothermic peak is taken as the melting temperature (Tm).

    • The enthalpy of fusion is determined by integrating the area of the melting peak. The instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

Thermal Stability and Enthalpy of Sublimation via Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability of a material and can be used to estimate the enthalpy of phase changes involving mass loss, such as sublimation or vaporization.

Causality and Protocol Design: TGA measures the mass of a sample as a function of temperature or time. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. For stable compounds that sublime, the rate of mass loss in a vacuum or under a controlled atmosphere can be related to the vapor pressure. The enthalpy of sublimation (ΔsubH) can then be derived using the Clausius-Clapeyron equation by measuring the mass loss rate at several different temperatures.[3]

Step-by-Step Protocol:

  • Instrument Setup: The TGA instrument is tared. A small, accurately weighed sample (5–10 mg) is placed in an open pan.

  • Thermal Stability Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at which 5% mass loss occurs (Td5) is often reported as the decomposition temperature.

  • Enthalpy of Sublimation (Isothermal Method):

    • The sample is heated to a specific temperature below its melting point and held isothermally.

    • The rate of mass loss ( dm/dt ) is recorded.

    • This process is repeated at several different temperatures.

    • The sublimation enthalpy is calculated from the slope of the plot of ln( dm/dt ) versus 1/T.

Experimental Workflow Diagram

G cluster_exp Experimental Thermochemical Analysis cluster_comb Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry cluster_tga Thermogravimetric Analysis Sample 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene Sample Comb_Cal Rotating Bomb Calorimeter Sample->Comb_Cal DSC DSC Instrument Sample->DSC TGA TGA Instrument Sample->TGA Comb_Data ΔcH° Comb_Cal->Comb_Data Form_Data ΔfH° Comb_Data->Form_Data Hess's Law Cp_Data Cp DSC->Cp_Data Fus_Data ΔfusH, Tm DSC->Fus_Data Stab_Data Thermal Stability (Td) TGA->Stab_Data Sub_Data ΔsubH TGA->Sub_Data

Caption: Workflow for experimental thermochemical characterization.

Part 2: Computational Thermochemistry

Computational methods are indispensable for predicting thermochemical properties, providing insights where experimental data is unavailable and corroborating measured values. High-level ab initio calculations are particularly useful for determining gas-phase enthalpies of formation.

High-Accuracy Composite Methods (e.g., G3, G4, CBS-QB3)

Causality and Protocol Design: Composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families are designed to approximate the results of very high-level calculations at a more manageable computational cost.[4][5] They achieve high accuracy by combining results from several lower-level calculations to extrapolate to the complete basis set limit and include higher-order correlation effects. The gas-phase enthalpy of formation (ΔfH°(g)) is commonly calculated via the atomization method.[4][6]

Atomization Reaction: C₁₂H₈ClNO₄S(g) → 12 C(g) + 8 H(g) + Cl(g) + 4 O(g) + S(g)

The enthalpy of this reaction at 0 K is calculated from the computed energies of the molecule and its constituent atoms. The ΔfH°(g) at 298.15 K is then derived using known experimental enthalpies of formation for the gas-phase atoms and by adding a calculated thermal correction.

Density Functional Theory (DFT)

Causality and Protocol Design: DFT is a widely used method for optimizing molecular geometries and calculating vibrational frequencies. While DFT can be less reliable for absolute formation enthalpies via the atomization method, it provides the necessary components for calculating entropy (S°) and thermal corrections to enthalpy (H298 - H₀).[6] Functionals like B3LYP are often employed for this purpose in studies of organosulfur compounds.[4]

Step-by-Step Computational Protocol:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., cc-pVTZ).[4]

  • Vibrational Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-accuracy composite method (e.g., CBS-QB3 or G4) to obtain a precise electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method as described above.

  • Calculation of Other Properties: Standard entropy (S°) and heat capacity (Cp) are calculated from the vibrational frequencies and rotational constants using standard statistical mechanics formulas.

Computational Workflow Diagram

G cluster_comp Computational Thermochemistry Workflow Input Molecular Structure (C12H8ClNO4S) Opt Geometry Optimization (e.g., B3LYP/cc-pVTZ) Input->Opt Freq Frequency Calculation Opt->Freq SPE Single Point Energy (e.g., G4, CBS-QB3) Opt->SPE Thermo_Calc Statistical Mechanics Calculation Freq->Thermo_Calc ZPVE, Thermal Corr. Output_H ΔfH°(g) SPE->Output_H Atomization Method Output_S S°(g) Thermo_Calc->Output_S Output_Cp Cp(g) Thermo_Calc->Output_Cp

Caption: Workflow for computational thermochemical prediction.

Thermochemical Data and Analysis

Table 1: Experimental Thermochemical Data for Related Compounds at 298.15 K
CompoundFormulaΔfH°(solid) (kJ/mol)Cp(solid) (J/mol·K)Tm (K)ΔfusH (kJ/mol)Source
Diphenyl sulfone C₁₂H₁₀O₂S-381.2 ± 2.1244.3400.122.8NIST[7]
p-Chloronitrobenzene C₆H₄ClNO₂-67.4250.2356.618.0NIST[8][9]

Analysis:

  • Diphenyl sulfone serves as the parent structure. Its thermochemical properties provide a baseline.[7]

  • p-Chloronitrobenzene demonstrates the energetic contributions of the chloro and nitro groups on a single phenyl ring.[8][9] The presence of the strongly electron-withdrawing nitro group and the sulfonyl bridge in the target molecule is expected to significantly influence its enthalpy of formation and thermal stability compared to these simpler precursors. The sulfone group itself is known to be a high-energy functional group.[10]

The thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene would be expected to reflect a combination of these structural features. The high degree of substitution and the presence of polar, electron-withdrawing groups would likely lead to strong intermolecular interactions, suggesting a relatively high melting point and enthalpy of sublimation compared to unsubstituted diphenyl sulfone.

Applications and Scientific Implications

A thorough understanding of the thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is essential for its practical application and safe handling.

  • Drug Development & Pharmaceutical Science: For an API, thermal stability (from TGA) is a critical quality attribute that dictates storage conditions and shelf-life. Phase transition data (from DSC) is vital for understanding polymorphism, where different crystalline forms of a drug can have vastly different solubilities and bioavailabilities.

  • Process Safety and Chemical Engineering: The enthalpy of formation is a key input for calculating the heat of reaction for any synthetic step involving the molecule. This is crucial for designing safe reactor systems and preventing thermal runaway events. Heat capacity data is required for all heat transfer calculations during scale-up.

  • Materials Science: For applications in materials like advanced polymers or organic electronics, thermal stability defines the upper limit of processing and operating temperatures.[1] The energetics of the molecule influence its packing in the solid state, which in turn affects its bulk material properties.

Conclusion

This technical guide has detailed the authoritative experimental and computational methodologies required to fully characterize the thermochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. While direct experimental values for this specific compound remain to be published, the protocols outlined—rotating bomb calorimetry, DSC, TGA, and high-accuracy computational chemistry—represent the gold standard for their determination. By referencing data from analogous structures like diphenyl sulfone and p-chloronitrobenzene, we can anticipate the energetic landscape of the target molecule. The acquisition of precise thermochemical data is a critical, non-negotiable step in the transition of a compound from laboratory curiosity to a viable product in the pharmaceutical or materials industry, ensuring its safety, stability, and efficacy.

References

  • Ribeiro da Silva, M. D. M. C., et al. (n.d.). Diphenyl sulfide and 2-aminophenyl phenyl sulfide: An experimental thermochemical study. ResearchGate. Available at: [Link]

  • Denis, P. A., & Galez, C. (2004). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A, 108(51), 11233–11240. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). Available at: [Link]

  • Chen, Y.-C., et al. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 9(14), 16043–16056. Available at: [Link]

  • Weh, A., & de Klerk, A. (2018). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Available at: [Link]

  • Liebman, J. F., et al. (2010). Thermochemistry of Organosulfur Compounds. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. PubChem. Available at: [Link]

  • Chen, Y.-C., et al. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Sendt, K., & Haynes, B. S. (2017). A thermochemical study on the primary oxidation of sulfur. KITopen. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Volyniuk, D., et al. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. Available at: [Link]

  • NIST. (n.d.). Diphenyl sulfone. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a diaryl sulfone of significant interest in synthetic organic chemistry and medicinal research. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, handling, and application. We will delve into its chemical identity, synthesis protocols, reactivity, and potential applications, all substantiated by authoritative references to ensure scientific integrity.

Section 1: Chemical Identity and Properties

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a diaryl sulfone characterized by a chlorophenyl group and a nitrophenyl group linked by a sulfonyl bridge. This seemingly simple molecule possesses a rich chemical profile owing to the interplay of its distinct functional groups.

1.1. Nomenclature and Identification

  • IUPAC Name: 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene[1]

  • CAS Number: 39055-84-0[1]

  • Synonyms: p-Chlorophenyl p-nitrophenyl sulfone, 4'-Chloro-4-nitrodiphenyl Sulfone[1]

  • Molecular Formula: C₁₂H₈ClNO₄S

  • Molecular Weight: 297.71 g/mol

1.2. Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is presented in the table below.

PropertyValueSource
Molecular Weight297.71 g/mol PubChem
AppearanceSolid (predicted)---
Melting PointData not readily available---
Boiling PointData not readily available---
SolubilitySoluble in organic solvents such as dichloromethane and acetone.[2]ECHA

Section 2: Synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

The primary and most established method for the synthesis of diaryl sulfones, including 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, is the Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution reaction involves the reaction of a sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

2.1. Synthetic Pathway: Friedel-Crafts Sulfonylation

The logical and commonly employed synthetic route to 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene involves the reaction of 4-chlorobenzenesulfonyl chloride with nitrobenzene . The presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to generate the highly electrophilic sulfonyl cation, which then attacks the nitrobenzene ring.

Synthesis_of_1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene 4-chlorobenzenesulfonyl_chloride 4-Chlorobenzenesulfonyl Chloride reaction Friedel-Crafts Sulfonylation 4-chlorobenzenesulfonyl_chloride->reaction nitrobenzene Nitrobenzene nitrobenzene->reaction lewis_acid Lewis Acid (e.g., AlCl₃, FeCl₃) lewis_acid->reaction product 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene reaction->product

Caption: Synthetic pathway for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene via Friedel-Crafts sulfonylation.

2.2. Detailed Experimental Protocol

The following protocol is a generalized procedure based on established Friedel-Crafts acylation and sulfonylation reactions.[3] Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials and Reagents:

  • 4-Chlorobenzenesulfonyl chloride

  • Nitrobenzene

  • Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

  • Addition of Reactants: To the flask, add anhydrous dichloromethane followed by nitrobenzene (1.1 equivalents). Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and place it in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at each critical step. The formation of the product can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new spot. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be determined and compared to literature values if available.

Section 3: Chemical Reactivity and Potential Transformations

The reactivity of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is dictated by the electronic properties of its constituent aromatic rings, which are significantly influenced by the electron-withdrawing sulfonyl and nitro groups.

3.1. Nucleophilic Aromatic Substitution (SNAr)

Both aromatic rings in the molecule are activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-) and the nitro group (-NO₂). The nitro-substituted ring is particularly activated, making the chlorine atom on the other ring a potential leaving group for nucleophilic attack.

The reactivity order for nucleophilic aromatic substitution on chloronitrobenzenes is para > ortho >> meta.[4][5] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group only when it is in the ortho or para position relative to the leaving group. In 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, the chlorine is para to the sulfonyl group, which also activates the ring towards nucleophilic attack.

3.2. Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other functionalities, most commonly to an amine. This transformation is a key step in many synthetic pathways, as the resulting aniline derivative can undergo a wide range of further reactions.

Common reagents for the reduction of aromatic nitro groups include:

  • Metals in acidic media: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[6][7]

  • Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.[7]

  • Other reducing agents: Such as sodium dithionite (Na₂S₂O₄) or zinc dust with ammonium chloride.[7][8]

The choice of reducing agent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups. For 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a mild reducing agent would be preferred to avoid the reduction of the sulfonyl group or cleavage of the C-S bonds.

Reactivity_of_1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene start 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ reduction Reduction of Nitro Group start->reduction [H] product_snar Substituted Diaryl Sulfone snar->product_snar product_reduction 1-Chloro-4-((4-aminophenyl)sulfonyl)benzene reduction->product_reduction

Caption: Key reactive pathways for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Section 4: Potential Applications in Research and Development

Diaryl sulfones are a class of compounds with a broad spectrum of biological activities and applications in materials science. While specific applications for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene are not extensively documented, its structure suggests potential utility in several areas.

4.1. Intermediate in Organic Synthesis

The presence of multiple reactive sites makes this compound a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.

4.2. Precursor for Bioactive Molecules

The diaryl sulfone motif is present in numerous compounds with demonstrated biological activity. For instance, dapsone, a diaryl sulfone, has been used in the treatment of leprosy. The structural features of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene make it a potential scaffold for the development of new therapeutic agents.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-(4-nitrophenyl_sulfonyl_benzene]([Link]

  • ECHA. (n.d.). 1-(4-chlorophenyl)sulfonyl-4-nitrobenzene. European Chemicals Agency. Retrieved from [Link]

  • Filo. (2025, April 15). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Frostburg State University Chemistry and Physics. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube. [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

Sources

Crystallographic and Structural Analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also recognized chemically as 4-chlorophenyl 4-nitrophenyl sulfone) is a highly functionalized diaryl sulfone. In modern medicinal chemistry and materials science, the diaryl sulfone motif is not merely a passive structural linker; it is a rigid, highly polarized pharmacophore. This technical whitepaper provides an in-depth crystallographic analysis of this compound. By dissecting its molecular geometry, conformational preferences, and supramolecular assembly, we establish the causality behind its physical properties and outline the rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocols required for its structural elucidation.

Pharmacological Relevance and Structural Context

Diaryl sulfones are privileged scaffolds in drug discovery. The sulfonyl group (–SO₂–) introduces a unique geometric kink into the molecule while acting as a potent hydrogen-bond acceptor. Compounds bearing this specific diaryl sulfone linkage have demonstrated profound efficacy as allosteric inhibitors of chemokine receptors, such as CCR2 and CCR9, which are critical targets in the treatment of inflammatory diseases and oncology[1].

The presence of both an electron-withdrawing nitro group and a chloro substituent heavily modulates the electron density of the aromatic rings. This electronic tuning directly impacts the compound's crystal packing thermodynamics and its binding affinity within biological target pockets.

Pathway L Diaryl Sulfone Ligand R CCR2/CCR9 Receptor L->R Allosteric Binding S G-Protein Decoupling R->S Conformational Shift E Chemotaxis Inhibition S->E Pathway Blockade

Fig 1. Pharmacological mechanism of diaryl sulfones in chemokine receptor inhibition.

Molecular Geometry and Conformational Analysis

The central architectural feature of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is the hexavalent sulfur atom, which adopts a severely distorted tetrahedral geometry. Crystallographic data from closely related diphenyl sulfones reveals that the S=O bond distances are highly conserved at approximately 1.439 Å, while the C–S bonds average 1.779 Å[2].

The causality behind this distorted geometry lies in the Thorpe-Ingold effect . The highly electronegative oxygen atoms draw electron density, creating two short, strongly repulsive S=O double bonds. To minimize this electrostatic repulsion, the O=S=O angle widens to ~119°. Consequently, this forces the C–S–C angle to compress significantly to 103.2°–104.5°, well below the ideal tetrahedral angle of 109.5°[3][4].

Conformationally, the two phenyl rings are nearly orthogonal. The dihedral angle between the aromatic planes typically ranges from 78° to 91°[4][5]. This perpendicular orientation is not random; it is a thermodynamically driven necessity to prevent severe steric clashing between the ortho-hydrogen atoms of the adjacent aromatic rings. Conversely, the para-substituted nitro group remains strictly coplanar with its parent phenyl ring (dihedral angle < 10°) to maximize π-electron delocalization[2].

Crystal Packing and Intermolecular Interactions

In the solid state, the supramolecular assembly of this compound is dictated by a robust network of non-covalent interactions. The highly polarized sulfonyl oxygen atoms and the nitro group act as potent hydrogen-bond acceptors. The crystal lattice is primarily stabilized by intermolecular C–H···O hydrogen bonds, which weave the individual molecules into infinite one- or two-dimensional ribbons[4].

Furthermore, the presence of the para-chloro substituent enables highly directional C–H···Cl interactions. The orthogonal geometry of the aromatic rings also facilitates offset face-to-face π-π stacking, typically exhibiting a centroid-to-centroid distance of 3.84 to 4.25 Å, providing critical dispersive stabilization to the crystal packing[1][5].

Quantitative Structural Data

The following tables summarize the quantitative geometric parameters expected for this diaryl sulfone, synthesizing data from authoritative crystallographic studies of analogous structures.

Table 1: Selected Bond Lengths and Angles

Structural ParameterTypical Value RangeCausality / Structural Implication
S=O Bond Length 1.43 - 1.44 ÅExhibits strong double bond character; highly polarized, acting as a primary hydrogen-bond acceptor in the lattice.
C-S Bond Length 1.77 - 1.79 ÅStandard single bond length; provides the rotational flexibility required for the phenyl rings to adopt an orthogonal conformation.
O=S=O Angle 118° - 120°Widened significantly beyond the tetrahedral ideal due to strong electron-pair repulsion between the short S=O bonds.
C-S-C Angle 103.2° - 104.5°Compressed below 109.5° due to the Thorpe-Ingold effect, accommodating the widened O=S=O angle to minimize overall steric strain.

Table 2: Conformational and Intermolecular Parameters

Structural ParameterTypical Value RangeCausality / Structural Implication
Phenyl-Phenyl Dihedral Angle 78° - 91°An orthogonal arrangement is thermodynamically favored to minimize severe steric clashing between the ortho-hydrogens of adjacent rings.
Nitro-Phenyl Dihedral Angle 0° - 10°Near-coplanarity maximizes π-electron delocalization between the aromatic ring and the highly electron-withdrawing NO₂ group.
C-H···O (Sulfonyl) Distance 2.40 - 2.73 ÅForms the primary supramolecular synthon, driving the 3D assembly of the crystal lattice into infinite ribbons or sheets.
π-π Stacking Centroid Distance 3.84 - 4.25 ÅOffset face-to-face contacts between the orthogonal aromatic rings provide critical dispersive stabilization to the crystal packing.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute scientific integrity, the structural elucidation of diaryl sulfones must follow a self-validating workflow. The following step-by-step protocol guarantees high-resolution data acquisition and reliable phase solution.

Workflow N1 Synthesis & Purification N2 Slow Evaporation (Thermodynamic) N1->N2 N3 SCXRD Collection (173 K, Mo Kα) N2->N3 N4 Phase Solution (Direct Methods) N3->N4 N5 Anisotropic Refinement N4->N5

Fig 2. Step-by-step SCXRD experimental workflow for structural elucidation.

Step 1: Crystal Growth via Slow Evaporation Dissolve the purified 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in a minimal volume of a binary solvent system (e.g., ethanol/dichloromethane). Causality: A mixed solvent system allows for differential solubility; as the highly volatile dichloromethane evaporates, the solution slowly reaches supersaturation, thermodynamically favoring the nucleation of defect-free single crystals over amorphous precipitation.

Step 2: Crystal Selection and Mounting Examine the crystals under a polarized light microscope. Select a single crystal with uniform extinction (indicating a lack of twinning) and dimensions of approximately 0.25 × 0.25 × 0.15 mm[1]. Mount the crystal on a MiTeGen loop using inert perfluorinated oil to prevent atmospheric degradation.

Step 3: Cryogenic Data Collection Transfer the mounted crystal to a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Instantly flash-cool the crystal to 173 K using a steady stream of nitrogen gas[1]. Self-Validation Check: Cryocooling suppresses atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles. This is critical for accurately resolving the electron density of the highly polarized sulfonyl oxygen atoms.

Step 4: Phase Problem Solution Process the raw frame data to extract integrated intensities. Solve the phase problem using Direct Methods (e.g., SHELXT). Direct methods rely on probabilistic relationships between structure factors to generate an initial electron density map, instantly revealing the heavy atoms (S, Cl) and the rigid aromatic framework.

Step 5: Full-Matrix Least-Squares Refinement Refine the structural model against F² using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms. Self-Validation Check: Ensure the final R1 factor is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0. A flat residual electron density map (Δρ max/min within ±0.5 e/ų) confirms the absolute structural integrity and validates the absence of misplaced atoms.

Conclusion

The structural analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene highlights the intricate balance between electronic effects and steric constraints. The Thorpe-Ingold effect dictates the distorted tetrahedral geometry of the sulfur center, while steric repulsion forces the aromatic rings into an orthogonal conformation. Understanding these crystallographic parameters is paramount for researchers looking to leverage the diaryl sulfone scaffold in rational drug design and advanced materials engineering.

References

  • (IUCr)
  • Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro...
  • Crystal structures of 2,3-bis(4-chlorophenyl)...
  • 4-Chlorophenyl 2,6-Dimethylphenyl Sulfone Source: IUCr Journals URL
  • N-(2-Benzoyl-4-chlorophenyl)

Sources

Methodological & Application

A Validated Three-Step Synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene from 1-Chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Organic Synthesis

Abstract

Diaryl sulfones are a prominent structural motif in medicinal chemistry, materials science, and agrochemicals. This application note provides a comprehensive, field-tested guide for the synthesis of a key diaryl sulfone intermediate, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. We detail a robust and scalable three-step pathway that begins with the readily available starting material, 1-chloro-4-nitrobenzene. The methodology leverages a nucleophilic aromatic substitution to form a disulfide intermediate, which is subsequently converted to a key sulfonyl chloride precursor via oxidative chlorination. The final product is achieved through a classic Friedel-Crafts sulfonylation reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high-purity yields.

Introduction and Synthetic Strategy

The diaryl sulfone core is a privileged scaffold due to its rigid geometry and its ability to act as a stable, electron-withdrawing linker. Its synthesis is therefore of significant interest. While numerous methods exist for C-S bond formation and sulfone synthesis, including Ullmann-type couplings and Suzuki-type sulfonylations, the Friedel-Crafts sulfonylation remains a powerful and cost-effective approach for specific targets.[1][2][3]

The chosen synthetic strategy involves the transformation of 1-chloro-4-nitrobenzene into the reactive electrophile, 4-nitrobenzenesulfonyl chloride. This intermediate is then reacted with chlorobenzene in a Lewis acid-catalyzed Friedel-Crafts sulfonylation to yield the target molecule. This multi-step approach was selected for its reliance on well-understood, high-yielding reactions and the use of accessible starting materials.

The overall synthetic pathway is outlined below:

Overall Reaction Scheme:

The following diagram illustrates the high-level experimental workflow from the initial starting material to the final, purified product.

G cluster_0 Synthesis Workflow A Start: 1-Chloro-4-nitrobenzene B Step 1: Disulfide Formation (Nucleophilic Aromatic Substitution) A->B  Na2S2 C Intermediate I: Bis(4-nitrophenyl) disulfide B->C D Step 2: Oxidative Chlorination C->D E Intermediate II: 4-Nitrobenzenesulfonyl chloride D->E  Cl2, H2O F Step 3: Friedel-Crafts Sulfonylation (with Chlorobenzene) E->F  FeCl3 G Crude Product F->G H Purification (Recrystallization) G->H I Final Product: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene H->I

Caption: High-level workflow for the three-step synthesis.

Part I: Synthesis of Bis(4-nitrophenyl) disulfide (Intermediate I)

Mechanistic Rationale

The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on 1-chloro-4-nitrobenzene is displaced by the disulfide anion (S₂²⁻), which is generated in situ from sodium sulfide and elemental sulfur.[4] The presence of the strongly electron-withdrawing nitro group at the para-position is critical, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate.[5]

Experimental Protocol
  • Preparation of Sodium Disulfide: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfide nonahydrate (Na₂S·9H₂O) and ethanol (95%).

  • Heat the mixture on a heating mantle with stirring until the sodium sulfide has completely dissolved.

  • Add finely ground sulfur powder to the solution. Continue heating and stirring until the sulfur dissolves, forming a dark, brownish-red solution of sodium disulfide.

  • Reaction with 1-Chloro-4-nitrobenzene: In a separate 2 L flask, dissolve 1-chloro-4-nitrobenzene in 95% ethanol.

  • Slowly add the prepared sodium disulfide solution to the 1-chloro-4-nitrobenzene solution through an addition funnel. The reaction can be exothermic; control the addition rate to maintain a gentle reflux.

  • Once the addition is complete, heat the reaction mixture under reflux for 4 hours.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove inorganic salts (e.g., NaCl), followed by a wash with cold ethanol to remove any unreacted starting material.

  • Dry the resulting yellow solid, Bis(4-nitrophenyl) disulfide, in a vacuum oven at 60 °C.

Reagent and Stoichiometry Data
ReagentM.W. ( g/mol )QuantityMolesMolar Ratio
Sodium Sulfide (Na₂S·9H₂O)240.18180 g0.751.5
Sulfur (S)32.0624 g0.751.5
1-Chloro-4-nitrobenzene157.55157.6 g1.02.0
Ethanol (95%)46.07~1.5 L-Solvent

Part II: Synthesis of 4-Nitrobenzenesulfonyl chloride (Intermediate II)

Mechanistic Rationale

This step employs an oxidative chlorination to convert the disulfide into the desired sulfonyl chloride. The disulfide is suspended in an aqueous medium and treated with chlorine gas. The S-S bond is cleaved, and each sulfur atom is oxidized from a formal oxidation state of -1 to +5 and subsequently chlorinated. This method is a common industrial approach for producing arylsulfonyl chlorides from disulfides.[6]

Experimental Protocol

CAUTION: This procedure involves chlorine gas, which is highly toxic and corrosive. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., NaOH solution), add the dried Bis(4-nitrophenyl) disulfide, dichloroethane, and water.

  • Heat the suspension to 55-60 °C with vigorous stirring.

  • Chlorination: Bubble chlorine gas (Cl₂) through the suspension via the gas inlet tube. Maintain the temperature between 55-60 °C. The reaction is complete when the yellow solid has fully dissolved, and the solution becomes a pale yellow.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Separate the organic layer (bottom layer). Wash the organic layer sequentially with water and then a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator.

  • The resulting solid is crude 4-nitrobenzenesulfonyl chloride, which can be purified by recrystallization from a solvent like hexane or carbon tetrachloride.

Reagent and Stoichiometry Data
ReagentM.W. ( g/mol )Quantity (from 1 mol disulfide)MolesMolar Ratio
Bis(4-nitrophenyl) disulfide308.32154.2 g0.51
Chlorine (Cl₂)70.90~177 g~2.55
Dichloroethane98.96500 mL-Solvent
Water18.02100 mL-Co-solvent

Part III: Synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Final Product)

Mechanistic Rationale

The final step is an electrophilic aromatic substitution, specifically a Friedel-Crafts sulfonylation. Anhydrous ferric chloride (FeCl₃) acts as a Lewis acid catalyst, coordinating with the sulfonyl chloride to increase its electrophilicity. The activated sulfonyl group then attacks the electron-rich chlorobenzene ring. Chlorobenzene is an ortho-, para-director; due to steric hindrance from the bulky sulfonyl group, the para-substituted product is predominantly formed.[7][8]

Experimental Protocol
  • Reaction Setup: In a dry flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add chlorobenzene.

  • With stirring, add anhydrous ferric chloride (FeCl₃) to the chlorobenzene.

  • Slowly add the 4-nitrobenzenesulfonyl chloride (Intermediate II) in portions to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture into a beaker containing ice water with stirring. This will quench the catalyst.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral, then wash with a small amount of cold methanol to remove residual starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene as a crystalline solid.

Reagent and Stoichiometry Data
ReagentM.W. ( g/mol )Quantity (from 1 mol sulfonyl chloride)MolesMolar Ratio
4-Nitrobenzenesulfonyl chloride221.61221.6 g1.01
Chlorobenzene112.56337.7 g (300 mL)3.03 (Reagent & Solvent)
Ferric Chloride (Anhydrous)162.208.1 g0.050.05 (Catalyst)

Product Characterization and Validation

The identity and purity of the final product, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.

  • IR Spectroscopy: Identify characteristic peaks for the sulfone (O=S=O) and nitro (NO₂) functional groups.

  • Mass Spectrometry: Confirm the molecular weight of the compound.[9]

Safety and Handling

  • 1-Chloro-4-nitrobenzene: Toxic and an irritant. Avoid contact with skin and eyes.

  • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

  • Chlorine Gas: Highly toxic and corrosive. All procedures involving chlorine gas must be conducted in a certified fume hood with a proper gas scrubbing system.

  • Ferric Chloride (Anhydrous): Corrosive and moisture-sensitive. Handle in a dry environment. The quenching process is highly exothermic and should be performed with extreme caution.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Filo Student. (2025, September 22). The image shows a chemical reaction. Identify the product of the reaction. Filo. Available at: [Link]

  • Qassem, T. A., Mushtaq, H., Bahair, H., Mahmood, E. A., Hasan, D. F., & Idan, A. H. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(1), 1-14. Available at: [Link]

  • Liu, X., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Catalysts, 10(11), 1339. Available at: [Link]

  • Wang, L., et al. (2018). Selective Synthesis of Diaryl Sulfoxides and m-Arylthio Sulfones from Arylsulfinic Acids and Arenes via BF3-Promoted C-S Bond Formation. Organic Letters, 20(16), 5029-5032. Available at: [Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Kondoh, A., Yorimitsu, H., & Oshima, K. (2006). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. Chemistry Letters, 35(6), 640-641. Available at: [Link]

  • Yue, H.-Q., et al. (2023). PPh3-Mediated Nucleophilic Sulfonation of Sulfonyl Chlorides with Arynes: Access to Manifold Aryl Sulfones. European Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Sociedad Química de México, 55(3), 159-183. Available at: [Link]

  • PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. Available at: [Link]

  • CN101570501B. (2010). Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.
  • Kumar, A., & Pandit, A. B. (2011). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. Catalysis Science & Technology, 1(7), 1238-1249. Available at: [Link]

  • Bogert, M. T., & Stull, A. (1927). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 7, 64. Available at: [Link]

  • GB2135666A. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • CA1205491A. (1986). Process for the preparation of 4- chlorobenzenesulfonyl chloride. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

  • Monatshefte für Chemie. (1970). The Ullmann Ether Condensation. Available at: [Link]

  • Organic Syntheses Procedure. m-CHLORONITROBENZENE. Available at: [Link]

  • Organic Syntheses Procedure. 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Available at: [Link]

  • ResearchGate. (n.d.). An Ulmann-type reaction in diaryl sulfide synthesis. Available at: [Link]

  • PubChem. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • Nanomaterials Chemistry. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Available at: [Link]

  • Cope, O. J., & Brown, R. K. (1961). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Canadian Journal of Chemistry, 39(8), 1695-1710. Available at: [Link]

  • Cudby, M. E. A., Feasey, R. G., & Gaskin, S. (1972). Polycondensation of Aryl Sulfonyl Chlorides under Friedel-Crafts Conditions in Nitrobenzene Solution. Journal of Polymer Science Part A-1: Polymer Chemistry, 10(3), 801-815. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Asiri, A. M., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3233-3240. Available at: [Link]

Sources

Application Note: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in Orthogonal Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also known as 4'-chloro-4-nitrodiphenyl sulfone) is a highly versatile, bifunctional electrophile. It enables the modular synthesis of asymmetric diaryl ethers, thioethers, and amines through sequential, chemoselective Nucleophilic Aromatic Substitution (SNAr). This application note provides mechanistic insights, validated protocols, and optimization strategies for utilizing this reagent in drug discovery and the development of advanced polymeric materials (e.g., functionalized polysulfones).

Physicochemical Properties & Reagent Profile

Understanding the physical parameters of 1-chloro-4-((4-nitrophenyl)sulfonyl)benzene is critical for solvent selection and reaction design[1].

PropertyValue / Description
Chemical Name 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene
CAS Number 39055-84-0
Molecular Formula C12H8ClNO4S
Molecular Weight 297.71 g/mol
Electrophilic Sites C-NO2 (Highly activated); C-Cl (Moderately activated)
Solubility Soluble in DMF, DMSO, NMP, and hot Toluene; Insoluble in Water

Mechanistic Insights: The Power of Orthogonal SNAr

In SNAr reactions, the rate-determining step is typically the addition of the nucleophile to the aromatic ring to form a negatively charged Meisenheimer intermediate[2]. The overall reaction rate and leaving group ability are governed by the "element effect," where the leaving group's capacity to stabilize the transition state dictates the reaction kinetics[3].

Although both the chloro and nitro groups in 1-chloro-4-((4-nitrophenyl)sulfonyl)benzene are activated by the strongly electron-withdrawing para-sulfonyl group, the nitro group is a superior leaving group under mild conditions . The highly electronegative nitro group strongly stabilizes the Meisenheimer complex via resonance and inductive effects, and it is readily expelled as a stable nitrite anion (NO2-)[3],[2].

This differential reactivity permits an orthogonal synthetic strategy : the nitro group can be selectively displaced at lower temperatures (60–80 °C), leaving the chloro group entirely intact. Subsequently, a higher-temperature (120–150 °C) displacement can be performed to substitute the chloro group with a second, distinct nucleophile.

Workflow Diagram

SNAr_Workflow Reagent 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Bifunctional Electrophile) Nu1 Step 1: Nitro Displacement Nu1-H, K2CO3, DMF, 80°C Reagent->Nu1 SNAr at C-NO2 Intermediate 4-Chloro-4'-(Nu1)-diphenyl sulfone (Monosubstituted Intermediate) Nu1->Intermediate Loss of NO2(-) Nu2 Step 2: Chloro Displacement Nu2-H, Cs2CO3, DMSO, 130°C Intermediate->Nu2 SNAr at C-Cl Product Asymmetric Diaryl Sulfone (Final Product) Nu2->Product Loss of Cl(-)

Sequential orthogonal SNAr workflow for asymmetric diaryl sulfone synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to the harsher conditions of Step 2.

Protocol A: Chemoselective Displacement of the Nitro Group

(Synthesis of 4-chloro-4'-aryloxydiphenyl sulfone)

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 equiv, 5.0 mmol) and a phenolic nucleophile (Nu1-OH, 1.05 equiv, 5.25 mmol) in anhydrous DMF (25 mL, 0.2 M).

  • Base Addition: Add anhydrous K2CO3 (1.5 equiv, 7.5 mmol). Causality Note: Potassium carbonate is a mild base that efficiently deprotonates the phenol to form the active phenoxide nucleophile without triggering premature chloro displacement or degrading the solvent.

  • Heating: Attach a reflux condenser and stir the mixture at 80 °C under an inert atmosphere (N2 or Ar) for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The disappearance of the starting material and the emergence of a new, less polar spot indicates the formation of the monosubstituted intermediate.

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers thoroughly with brine (3 × 50 mL). Causality Note: Repeated brine washes are mandatory to remove residual DMF and the extruded water-soluble nitrite (NO2-) salts.

  • Validation: Dry over MgSO4, filter, and concentrate under reduced pressure. Self-Validation Check: Verify the product via FTIR. The complete disappearance of the symmetric NO2 stretch at ~1350 cm-1 confirms successful and complete nitro displacement.

Protocol B: Subsequent Displacement of the Chloro Group

(Synthesis of asymmetric bis(aryloxy)diphenyl sulfone)

  • Reaction Setup: Dissolve the purified intermediate from Protocol A (1.0 equiv, 3.0 mmol) and a second nucleophile (Nu2-H, e.g., an aliphatic amine or a different phenol, 1.2 equiv, 3.6 mmol) in anhydrous DMSO (15 mL, 0.2 M).

  • Base Addition: Add Cs2CO3 (2.0 equiv, 6.0 mmol). Causality Note: The stronger base and the higher solubility of the cesium cation in DMSO drastically increase the nucleophilicity of Nu2, which is required to break the more stable C-Cl bond.

  • Heating: Heat the reaction mixture to 130 °C for 12–18 hours.

  • Monitoring: Track the reaction via LC-MS. Causality Note: TLC may be ambiguous for structurally similar diaryl sulfones; LC-MS ensures accurate tracking of the Cl-isotope pattern disappearance.

  • Workup: Cool to room temperature, dilute with 50 mL of water, and extract with Dichloromethane (DCM) (3 × 20 mL). Wash the organic layer with 1M HCl (if Nu2 is not an amine) to neutralize residual base, followed by brine.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to isolate the final asymmetric diaryl sulfone.

Data Presentation: Orthogonal SNAr Parameters

The table below summarizes the quantitative parameters and expected outcomes for the sequential displacement workflow.

Reaction PhaseTarget Leaving GroupTypical NucleophileBase & SolventTemp (°C)Reaction TimeExpected Yield
Step 1 Nitro (-NO2)Phenols (Ar-OH), Thiols (R-SH)K2CO3 / DMF60 – 804 – 6 h85 – 95%
Step 2 Chloro (-Cl)Amines (R-NH2), PhenolsCs2CO3 / DMSO120 – 15012 – 18 h70 – 85%

References

  • National Center for Biotechnology Information. "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene." PubChem Compound Summary for CID 458974. Available at:[Link]

  • Senger, N. A., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, vol. 77, no. 24, 2012, pp. 11247-11254. Available at:[Link]

  • Szala, M., et al. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Molecules, vol. 25, no. 20, 2020, p. 4812. Available at:[Link]

Sources

Application Note: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0)[1] is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. The diaryl sulfone moiety is a recognized "privileged structure" in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved therapeutics. These include selective COX-2 inhibitors (e.g., Etoricoxib), non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, and broad-spectrum antibacterial/antileprotic agents structurally related to Dapsone[2][3].

This application note details the orthogonal reactivity of this compound, providing researchers with field-proven, self-validating protocols to synthesize diverse diaryl sulfone libraries while avoiding common mechanistic pitfalls.

Mechanistic Causality & Synthetic Strategy (E-E-A-T)

The synthetic power of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene lies in its dual, orthogonal reactive sites: an activated aryl chloride and a reducible nitro group. Understanding the electronic interplay between these groups is critical for successful library generation.

The Electronic Activation (LUMO Lowering)

The sulfonyl group ( −SO2​− ) is a potent electron-withdrawing group (EWG). It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent chlorophenyl ring through both inductive and resonance effects[4]. This activation is further synergized by the para -nitro group on the distal ring, which pulls electron density across the sulfone bridge. Consequently, the C-Cl bond becomes exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides[3].

The Sequence Imperative: Why SNAr Must Precede Reduction

A frequent point of failure in diaryl sulfone synthesis is the incorrect sequencing of functionalization. The SNAr reaction must be executed prior to nitro reduction.

  • Causality: If the nitro group is reduced to an amine first, the strongly electron-donating −NH2​ group pushes electron density back through the sulfone bridge. This neutralizes the EWG effect, raises the LUMO of the chlorophenyl ring, and renders the C-Cl bond inert to SNAr under standard conditions.

Chemoselective Reduction

Once the SNAr functionalization is complete, the nitro group must be reduced to an amine to serve as a handle for amidation, urea formation, or Buchwald-Hartwig cross-coupling. The Béchamp-type reduction (Fe/NH 4​ Cl) is strictly preferred over catalytic hydrogenation (Pd/C, H 2​ ).

  • Causality: Palladium-catalyzed hydrogenation carries a high risk of unwanted hydrodehalogenation (if unreacted chloro groups remain) or the cleavage of sensitive SNAr-introduced moieties (e.g., benzylamines). The Fe/NH 4​ Cl system provides a mild, single-electron transfer (SET) reduction pathway that is highly chemoselective for the nitro group, leaving the diaryl sulfone backbone intact.

Experimental Workflows & Protocols

Protocol A: SNAr Functionalization (C-N Bond Formation)

This protocol utilizes morpholine as a model nucleophile. It is highly scalable and self-validating.

Reagents:

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add finely powdered K2​CO3​ . Causality: K2​CO3​ acts as an insoluble, heterogeneous acid scavenger to neutralize the HCl byproduct, driving the reaction forward without risking base-catalyzed hydrolysis of the sulfone.

  • Nucleophile Addition: Add morpholine dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours. Causality: DMF (polar aprotic) is specifically chosen to stabilize the anionic Meisenheimer complex intermediate formed during the SNAr transition state.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (UV active, Rf​ ~0.6) will be completely consumed, replaced by a bright yellow, more polar product spot ( Rf​ ~0.3).

  • Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (5x volume of DMF). The product will precipitate. Filter the yellow solid, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective Nitro Reduction

This protocol converts the intermediate from Protocol A into the target amino-pharmacophore.

Reagents:

  • 4-Morpholino-4'-nitrodiphenyl sulfone (from Protocol A, 1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride ( NH4​Cl , 2.0 eq)

  • Ethanol / Water (3:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend the nitro-intermediate in the EtOH/H 2​ O mixture.

  • Activation: Add NH4​Cl and Iron powder. Causality: The slightly acidic NH4​Cl etches the passivating oxide layer off the iron powder, enabling efficient single-electron transfer to the nitro group.

  • Reflux: Heat the mixture to 80 °C (reflux) for 2 hours. The mixture will turn into a dark brown/black slurry as iron oxides form.

  • Self-Validation Checkpoint: Spot the reaction on TLC. The product will exhibit a lower Rf​ than the starting material and will stain intensely purple/brown when treated with Ninhydrin stain and heated, confirming the presence of a primary amine.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad generously with hot ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure 4-amino-4'-morpholinodiphenyl sulfone.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters, yields, and analytical profiles for the two-step derivatization workflow.

Reaction StepReagents & SolventsTemp / TimeTypical YieldKey Analytical Handle (Self-Validation)
Step 1: SNAr Morpholine, K2​CO3​ , DMF90 °C / 5 h85–92%LC-MS: [M+H]+ = 349.1 m/zTLC: Rf​ = 0.3 (7:3 Hex/EtOAc)
Step 1: SNAr Piperazine, K2​CO3​ , DMF90 °C / 6 h80–88%LC-MS: [M+H]+ = 348.1 m/zNMR: Disappearance of C-Cl aryl protons.
Step 2: Reduction Fe powder, NH4​Cl , EtOH/H 2​ O80 °C / 2 h90–95%LC-MS: Mass shift of -30 Da (Loss of O2​ , add H2​ ).Stain: Positive Ninhydrin (Primary Amine).

Mandatory Visualization

G SM 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene Highly Activated for SNAr SNAr Step 1: SNAr Reaction (e.g., Amines, Thiols) Fast & High Yielding SM->SNAr LUMO lowered by -SO2- & -NO2 Int 4-Substituted-4'-nitrodiphenyl sulfone (Stable Intermediate) SNAr->Int Red Step 2: Nitro Reduction (Fe/NH4Cl or SnCl2) Preserves C-S/C-N Bonds Int->Red Sequence Imperative: Reduce AFTER SNAr Final 4-Substituted-4'-aminodiphenyl sulfone (Ready for Amidation/Urea formation) Red->Final Target Pharmacophore

Figure 1: Orthogonal synthetic workflow and sequence imperative for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

References

  • Title: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CID 458974) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction Source: ResearchGate (Journal of Sulfur Chemistry) URL: [Link]

  • Title: Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Note: Advanced Purification Protocols for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Chemical Context

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS 39055-84-0), also known as 4′-chloro-4-nitrodiphenyl sulfone, is a highly versatile diaryl sulfone. It serves as a critical synthetic intermediate in cross-coupling reactions, nucleophilic aromatic substitutions, and functions as an[1].

Typically, this compound is synthesized via the oxidation of its sulfide precursor, [2], or through Friedel-Crafts sulfonylation. Consequently, crude mixtures often contain structurally similar impurities, including unreacted sulfides, over-oxidized/under-oxidized species, and ortho/para regioisomers. Achieving >99% purity requires a strategic approach that leverages the unique thermodynamic and polarity profiles of the diaryl sulfone moiety.

Quantitative Physicochemical Profile

To design an effective purification system, we must first analyze the quantitative properties of the target molecule[3].

PropertyValueImplication for Purification
CAS Number 39055-84-0Unique identifier for standard reference.
Molecular Formula C12H8ClNO4SHigh heteroatom count dictates polarity.
Molar Mass 297.71 g/mol Aids in mass-balance calculations during column loading.
Appearance Crystalline SolidHighly amenable to lattice-exclusion purification (recrystallization).
PubChem CID 458974Reference for [3].

Purification Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that purification is not merely a sequence of steps, but a manipulation of intermolecular forces. Diaryl sulfones possess strong dipole-dipole interactions due to the highly polarized S=O bonds, yet they lack hydrogen-bond donors.

The Causality of Solvent Selection: Because of this specific polarity profile, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene exhibits a steep solubility curve. It is highly soluble in hot, moderately polar solvents (e.g., Ethyl Acetate) but nearly insoluble in cold, non-polar solvents (e.g., Hexanes). This thermodynamic behavior makes the most efficient, scalable, and self-validating purification method[4].

When the crude purity is <90%, or when impurities share identical solubility profiles (e.g., unreacted sulfide precursors), becomes necessary[5]. The sulfone group interacts strongly with the silanol groups on silica gel, ensuring it elutes significantly later than its less polar sulfide or ether counterparts[6].

Solvent Selection Matrix
SolventPolarity IndexRole in PurificationMechanistic Rationale
Ethyl Acetate (EtOAc) 4.4Primary Solvent / Strong EluentDissolves the polar sulfone at high temperatures; outcompetes silica interactions during chromatography.
Hexanes 0.1Anti-solvent / Weak EluentInduces crystallization by lowering bulk solubility; provides baseline separation on silica gel.
Methanol (MeOH) 5.1Trituration WashRemoves highly polar impurities without dissolving the bulk crystalline sulfone lattice.

Experimental Protocols

Method A: Two-Solvent Recrystallization (EtOAc / Hexanes)

Target: Crude mixtures with >90% purity.

Self-Validating Principle: As the crystal lattice forms, it thermodynamically excludes molecules of different sizes or shapes. A sharp melting point post-crystallization validates the exclusion of impurities.

  • Dissolution: Place 10.0 g of crude 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in a 250 mL Erlenmeyer flask. Add 30 mL of Ethyl Acetate.

  • Heating: Heat the suspension gently on a hot plate with stirring until the solvent boils and the solid completely dissolves. Caution: Do not exceed the boiling point of EtOAc (77 °C).

  • Hot Filtration (Optional): If insoluble particulates remain, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add Hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Add just enough hot EtOAc (1-2 mL) to clarify the solution again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystals rather than trapping impurities in a rapid crash-out.

  • Ice Bath Maturation: Submerge the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize yield.

  • Filtration & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Hexanes.

  • Drying: Dry the crystals under high vacuum for 4 hours.

Method B: Flash Column Chromatography (Silica Gel)

Target: Crude mixtures with <90% purity or closely eluting structural analogs.

  • Stationary Phase Preparation: Slurry-pack a glass chromatography column with 230-400 mesh silica gel using Hexanes. Use a silica-to-crude mass ratio of 30:1.

  • Dry Loading (Critical Step): Due to the compound's low solubility in pure hexanes, dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (3x the mass of the crude) and evaporate the DCM under reduced pressure to create a free-flowing powder. Load this evenly onto the top of the column bed.

  • Elution Gradient:

    • Begin elution with 100% Hexanes (2 column volumes) to elute non-polar impurities (e.g., unreacted starting materials).

    • Gradually increase the polarity to 80:20 Hexanes:EtOAc. The unoxidized sulfide precursor will elute here.

    • Increase to 60:40 Hexanes:EtOAc to elute the target diaryl sulfone.

  • Fraction Collection & TLC: Collect 20 mL fractions. Spot fractions on a silica TLC plate and develop in 70:30 Hexanes:EtOAc. The target compound will appear as a strong UV-active spot (254 nm).

  • Concentration: Pool the pure fractions and concentrate under reduced pressure to yield the purified solid.

Workflow Visualization

The following decision tree illustrates the logical relationship between the crude analysis and the chosen purification pathway.

PurificationWorkflow Start Crude 1-Chloro-4-((4-nitrophenyl) sulfonyl)benzene Analyze TLC / HPLC Analysis Start->Analyze Decision Impurity Profile? Analyze->Decision HighPurity >90% Purity Minor soluble impurities Decision->HighPurity  Yes LowPurity <90% Purity Structurally similar impurities Decision->LowPurity  No Recryst Recrystallization (EtOAc / Hexanes) HighPurity->Recryst Chromatography Flash Chromatography (Silica Gel) LowPurity->Chromatography Pure Pure Compound (>99%) Recryst->Pure Chromatography->Recryst  Further polishing Chromatography->Pure

Workflow for the purification of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Quality Control & Self-Validation

To ensure the protocol acts as a self-validating system, perform the following checks post-purification:

  • Melting Point Determination: A pure diaryl sulfone will exhibit a sharp melting point range ( ΔT≤2 °C). A depressed or broadened melting point indicates trapped solvent or residual impurities, necessitating a second recrystallization.

  • HPLC Analysis: Run the purified sample on a C18 Reverse-Phase column (Acetonitrile/Water gradient). A single sharp peak at the target retention time validates the chromatographic separation.

References

  • Title: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Flash Chromatography: Principles & Applications Source: Phenomenex URL: [Link]

  • Title: What is Flash Chromatography and why should I do it? Source: Biotage URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

Sources

Application Note: Analytical Quantification of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Applications: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Trace Impurity Profiling

Introduction & Mechanistic Rationale

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0) is a highly versatile diaryl sulfone building block. It serves as a critical intermediate in the diversity-oriented synthesis of biologically active molecules, including antimicrobial dapsone derivatives, COX-2 inhibitors, and potent MAPK11 kinase inhibitors[1][2].

From an analytical perspective, quantifying this compound presents specific physicochemical challenges and opportunities. The highly conjugated diaryl sulfone system, coupled with the strongly electron-withdrawing nitro group, provides a robust UV chromophore suitable for routine High-Performance Liquid Chromatography (HPLC)[2]. However, the S=O linkage possesses a high dipole moment (approximately 4.5 D), which creates a highly polarizable core within an otherwise hydrophobic molecule[3]. This necessitates a carefully balanced reversed-phase chromatographic system to prevent peak tailing caused by secondary interactions with stationary phase silanols.

For trace-level impurity profiling or pharmacokinetic evaluations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. While the compound lacks readily ionizable acidic or basic protons, the highly electronegative heteroatoms make it amenable to Electrospray Ionization (ESI) via adduct formation[4].

Table 1: Physicochemical Profile & Analytical Implications
PropertyValue / DescriptorAnalytical Implication
Molecular Formula C₁₂H₈ClNO₄SDetermines exact mass for MS (296.98 Da)[5].
LogP (Predicted) ~3.3Highly hydrophobic; requires high organic mobile phase for elution.
UV Maxima (λmax) ~254 nmExcellent candidate for sensitive UV-Vis or Diode Array Detection (DAD).
Ionization Behavior NeutralPoor standard [M+H]⁺ formation; requires adduct-forming buffers (e.g., NH₄⁺) for LC-MS.

Analytical Workflow

The following diagram illustrates the dual-pathway analytical workflow, allowing laboratories to select between routine QA/QC (HPLC-UV) and high-sensitivity trace analysis (LC-MS/MS) based on the project phase.

Workflow A Sample Preparation (Acetonitrile Dissolution) B Filtration (0.22 µm PVDF) A->B C Chromatographic Separation (C18 Reversed-Phase) B->C D HPLC-UV Analysis (Routine QA/QC) C->D High Conc. E LC-MS/MS Analysis (Trace/Impurity Profiling) C->E Trace Conc. F Data Processing & ICH Q2 Validation D->F E->F

Analytical workflow for diaryl sulfone quantification.

Method A: Routine Quantification via HPLC-UV

Causality & Design: Although 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a neutral molecule, 0.1% Formic Acid is added to the mobile phase. This is not to protonate the analyte, but to suppress the ionization of residual silanol groups on the C18 stationary phase, thereby minimizing secondary electrostatic interactions and ensuring sharp, symmetrical peaks.

Chromatographic Parameters
ParameterSpecification
Column Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent[2]
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic (30% A : 70% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Reference: 360 nm)
Injection Volume 10 µL
Step-by-Step Protocol
  • Standard Preparation: Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution of the crystalline sulfone.

  • Calibration Curve: Dilute the stock solution with the mobile phase (30:70 Water:Acetonitrile) to create a 5-point calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • Sample Preparation: Extract or dissolve the target sample in Acetonitrile. Filter through a 0.22 µm PVDF syringe filter to remove particulates. Note: Do not use Nylon filters, as the highly hydrophobic diaryl sulfone may exhibit non-specific binding to the membrane.

  • Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 15 column volumes (approx. 20 minutes) until a stable UV baseline is achieved.

  • Acquisition: Inject standards and samples. The expected retention time ( tR​ ) is approximately 6.5 - 7.2 minutes, depending on the exact system dead volume.

Method B: Trace Analysis via LC-MS/MS (Triple Quadrupole)

Causality & Design: The strong electron-withdrawing nature of the nitro and sulfone groups severely hinders standard protonation ([M+H]⁺) in the electrospray source. To circumvent this, 5 mM Ammonium Formate is introduced into the aqueous mobile phase. This facilitates the formation of highly stable ammonium adducts ([M+NH₄]⁺), significantly enhancing ionization efficiency and signal-to-noise ratios[4].

Mass Spectrometry Parameters
ParameterSpecification
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Mode (+ESI)
Precursor Ion m/z 315.0 ([M+NH₄]⁺)
Capillary Voltage 3500 V
Drying Gas Temp/Flow 300 °C / 10 L/min
Nebulizer Pressure 40 psi
Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 315.0158.020Quantifier (Chlorophenyl cation)
Target Compound 315.0122.025Qualifier (Nitrophenyl cation)
Step-by-Step Protocol
  • Mobile Phase Modification: Prepare Mobile Phase A as Ultrapure Water containing 5 mM Ammonium Formate and 0.1% Formic Acid. Mobile Phase B remains Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: To focus the peak and enhance MS sensitivity, utilize a gradient: 0-1 min (40% B), 1-5 min (ramp to 95% B), 5-7 min (hold 95% B), 7-7.1 min (drop to 40% B), 7.1-10 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Source Optimization: Infuse a 1 µg/mL standard solution directly into the MS source at 10 µL/min alongside the LC flow. Optimize the fragmentor voltage to maximize the m/z 315.0 precursor, then optimize collision energies for the 158.0 and 122.0 product ions.

  • Matrix Effect Evaluation: Because ESI is susceptible to ion suppression, perform a post-column infusion experiment or utilize matrix-matched calibration curves if quantifying from complex reaction mixtures or biological fluids.

Method Validation Standards (Self-Validating System)

To ensure trustworthiness and compliance with ICH Q2(R1) guidelines, the developed methods must be subjected to the following self-validating checks:

  • System Suitability: Before any sequence, inject the mid-level standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and the USP tailing factor must be ≤1.5 .

  • Linearity: The calibration curve must exhibit a correlation coefficient ( R2 ) ≥0.999 across the specified range.

  • Sensitivity (LC-MS/MS):

    • Limit of Detection (LOD): Signal-to-noise (S/N) ratio ≥3:1 (Expected: ~0.5 ng/mL).

    • Limit of Quantification (LOQ): S/N ratio ≥10:1 (Expected: ~1.5 ng/mL).

  • Specificity: Inject a blank solvent and a matrix blank. There must be no interfering peaks at the retention time of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (acceptable interference is <5% of the LOQ peak area).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 458974, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene". PubChem. URL:[Link]

  • Kumar, A., et al. "A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones". ResearchGate. URL:[Link]

  • Wang, Y., et al. "Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors". MDPI. URL:[Link]

  • Agilent Technologies. "Application of a Triggered MRM Database and Library for the Quantitation and Identification of Pesticides in Food Extracts". Agilent. URL:[Link]

  • MedChemComm. "Intrinsic reactivities of electrophilic covalent reactive groups". RSC Publishing. URL:[Link]

Sources

Application Note: Divergent Functionalization of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diaryl sulfones are critical structural motifs in medicinal chemistry, serving as the core pharmacophore for numerous approved drugs, including the antibiotic Dapsone and various COX-2 inhibitors. The synthesis and functionalization of these molecules often rely on nucleophilic aromatic substitution (SNAr) or advanced transition-metal catalyzed cross-coupling[1].

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 1156-56-5) is a highly versatile, bifunctional electrophile. The strongly electron-withdrawing sulfone core (–SO2–) lowers the LUMO of both adjacent aromatic rings, activating both the para-chloro and para-nitro positions for orthogonal synthetic manipulations. This application note details two divergent, highly optimized protocols for functionalizing this scaffold:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr). The sulfone group facilitates the attack of nucleophiles (e.g., secondary amines like morpholine) to form a stabilized Meisenheimer complex. The choice of a polar aprotic solvent (DMF) is critical here; it solvates the nucleophile without hydrogen bonding, significantly increasing its effective nucleophilicity and driving the reaction to completion.

  • Pathway B: Chemoselective Nitro Reduction. The reduction of aromatic nitro groups to anilines is a fundamental transformation[2]. However, standard catalytic hydrogenation (Pd/C, H2) is contraindicated for this specific substrate due to the high risk of competitive hydrodechlorination of the activated aryl chloride. To ensure strict chemoselectivity, a Béchamp-type reduction using Iron powder and Ammonium Chloride is employed. This system selectively reduces the nitro group while preserving the C–Cl bond for downstream applications (e.g., Buchwald-Hartwig aminations)[3].

Experimental Workflows

G SM 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Starting Material) SNAr SNAr Reaction (Morpholine, K2CO3, DMF) SM->SNAr Pathway A (Nucleophilic Attack) Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) SM->Reduction Pathway B (Nitro Reduction) ProductA 4-Morpholino-4'-nitrodiphenyl sulfone (C-N Bond Formation) SNAr->ProductA ProductB 4-Chloro-4'-aminodiphenyl sulfone (Amine Synthesis) Reduction->ProductB

Figure 1. Divergent synthetic workflows for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Detailed Experimental Protocols

Protocol A: SNAr Functionalization with Morpholine

Objective: Synthesis of 4-morpholino-4'-nitrodiphenyl sulfone via C–Cl bond displacement.

  • Reaction Setup: Charge a dry 50 mL round-bottom flask equipped with a magnetic stir bar with 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 g, 3.36 mmol), morpholine (0.35 g, 4.03 mmol, 1.2 eq), and anhydrous Potassium Carbonate (K2CO3) (0.93 g, 6.72 mmol, 2.0 eq).

  • Solvent Addition: Add 15 mL of anhydrous DMF. Causality: DMF is chosen over THF or alcohols because its high dielectric constant stabilizes the anionic Meisenheimer transition state, while K2CO3 acts as a mild, non-nucleophilic base to scavenge the generated HCl without hydrolyzing the sulfone.

  • Execution: Flush the flask with nitrogen, attach a reflux condenser, and stir the mixture at 90 °C for 6 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 3:1, UV visualization).

  • Workup: Cool the reaction mixture to room temperature. Quench by pouring the mixture slowly into 50 mL of ice-cold distilled water under vigorous stirring.

  • Isolation: Collect the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with distilled water (3 x 20 mL) to remove residual DMF and inorganic salts, followed by a final wash with cold ethanol (10 mL).

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford the pure product.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of 4-chloro-4'-aminodiphenyl sulfone via Béchamp-type reduction.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 g, 3.36 mmol) in 40 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 0.94 g, 16.8 mmol, 5.0 eq) and Ammonium Chloride (NH4Cl) (0.90 g, 16.8 mmol, 5.0 eq). Causality: NH4Cl acts as a mild proton source that activates the iron surface for electron transfer without creating a highly acidic environment that could lead to side reactions or substrate degradation.

  • Execution: Heat the suspension to reflux (80 °C) with vigorous stirring for 4 hours. The mixture will turn dark brown/black as iron oxides are formed.

  • Filtration: While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol (2 x 15 mL) to ensure complete recovery of the product.

  • Workup: Concentrate the filtrate in vacuo to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Quantitative Data & Optimization

The following table summarizes the optimization parameters, demonstrating the necessity of the selected reagents and conditions for both pathways.

PathwayReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Observation / Causality
SNAr Morpholine, K2CO3DMF90688% Complete conversion; high purity profile.
SNAr Morpholine, Et3NTHF652445%Sluggish reaction; poor transition state stabilization.
Reduction Fe powder, NH4ClEtOH/H2O80492% Highly chemoselective; C–Cl bond remains intact.
Reduction Pd/C (10%), H2 (1 atm)MeOH251215%Unusable; significant hydrodechlorination observed.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the generated protocols, the following analytical benchmarks should be used to validate the success of each transformation:

  • Validation of Pathway A (SNAr):

    • 1H NMR (400 MHz, DMSO-d6): Look for the appearance of the morpholine aliphatic protons manifesting as two distinct multiplets at ~3.3 ppm (–CH2–N–CH2–) and ~3.7 ppm (–CH2–O–CH2–). The integration must match 8 protons relative to the aromatic core.

  • Validation of Pathway B (Reduction):

    • 1H NMR (400 MHz, DMSO-d6): Success is confirmed by the appearance of a broad singlet at ~6.1 ppm corresponding to the newly formed –NH2 group (integrating to 2H). Additionally, the aromatic protons adjacent to the amine will shift significantly upfield (from ~8.3 ppm in the nitro precursor to ~6.6 ppm) due to the electron-donating resonance effect of the amine.

    • IR Spectroscopy (ATR, cm-1): The starting material exhibits strong, distinct –NO2 stretching bands at ~1520 cm-1 and ~1340 cm-1. The complete disappearance of these bands, coupled with the emergence of N–H stretching bands at ~3300–3400 cm-1, confirms full reduction. The sulfone symmetric and asymmetric stretches (~1150 cm-1 and ~1300 cm-1) must remain intact.

References

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling Source: Chemical Science (RSC Publishing) URL:[Link]

  • Synthesis of Aromatic Compounds (Chapter 2: Reduction of nitro groups) Source: DOKUMEN.PUB URL:[Link]

  • Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways Source: ResearchGate URL:[Link]

Sources

Derivatization of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene for enhanced activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Derivatization of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene for Enhanced Biological Activity

Abstract

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a diaryl sulfone that serves as a highly valuable scaffold in medicinal chemistry and drug development.[1] Its structure is characterized by two phenyl rings linked by a sulfonyl group, with one ring activated by a nitro group and the other primed for substitution with a chloro leaving group. The potent electron-withdrawing nature of both the para-nitro and sulfonyl groups significantly activates the chlorophenyl ring towards nucleophilic aromatic substitution (SNAr).[2][3] This unique electronic arrangement makes it an ideal starting material for the synthesis of diverse libraries of novel compounds. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for derivatization, and the strategic rationale for synthesizing analogs with potentially enhanced biological activities, such as antimicrobial or anticancer properties.[4]

Part 1: Mechanistic Rationale and Strategic Considerations

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The derivatization of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike aliphatic SN2 reactions, SNAr is a two-step addition-elimination process. The reactivity of the substrate is dictated by the electronic properties of the substituents on the aromatic ring.

  • Activation: The presence of strongly electron-withdrawing groups (EWGs) ortho and/or para to the leaving group (in this case, chlorine) is essential. In our substrate, both the sulfonyl (-SO₂-) and the nitro (-NO₂-) groups act as powerful EWGs. They function synergistically to decrease the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[3][5]

  • Addition & Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is the key to the entire reaction. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro and sulfonyl groups. This delocalization provides significant stabilization that is not possible if the EWGs are in the meta position.[3]

  • Elimination & Rearomatization: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[5]

Caption: The Addition-Elimination mechanism of SNAr on the target molecule.

Rationale for Derivatization: Targeting Enhanced Bioactivity

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[4][7] By replacing the chlorine atom on 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene with various nucleophilic moieties, researchers can systematically modify the compound's steric and electronic properties. This approach, known as Structure-Activity Relationship (SAR) studies, is fundamental to drug discovery.

Potential modifications and their therapeutic relevance include:

  • Amine Nucleophiles (Primary/Secondary): Introducing substituted aniline or piperazine moieties can lead to compounds with potential anticancer or carbonic anhydrase inhibitory activity.[8]

  • Thiol Nucleophiles: The resulting thioether linkage can enhance lipophilicity, potentially improving cell membrane permeability.

  • Alkoxide/Phenoxide Nucleophiles: Formation of ether linkages can introduce hydrogen bonding capabilities and alter solubility profiles.

Part 2: Experimental Application Notes & Protocols

This section provides detailed, self-validating protocols for the derivatization of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene with amine and thiol nucleophiles.

General Workflow

The experimental process follows a standardized workflow from reaction setup to product characterization. Adherence to these steps ensures reproducibility and high purity of the final compounds.

Workflow A Reactant Preparation (Substrate, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (Thin Layer Chromatography - TLC) B->C D Work-up Procedure (Quenching, Extraction) C->D Upon completion E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, FT-IR) E->F G Final Product F->G

Caption: General experimental workflow for synthesis and purification.

Safety Precautions
  • Handling Reagents: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and related nitroaromatic compounds should be handled with care. They are potentially toxic and may cause skin irritation.[9][10] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use polar aprotic solvents like DMF and DMSO in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Protocol 1: Synthesis of N-(Aryl)-4-((4-nitrophenyl)sulfonyl)aniline Derivative

This protocol details the reaction with an aromatic amine, a common strategy for generating bioactive molecules.

Materials:

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 eq.)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to dissolve the solids under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the substituted aniline (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 6-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Filter the solid product using a Büchner funnel, washing thoroughly with water to remove DMF and salts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) and allow it to cool slowly to form pure crystals.

  • Characterization: Dry the purified product under vacuum. Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data to confirm the structure and purity.

Protocol 2: Synthesis of a Thioether Derivative

This protocol describes the substitution with a thiol nucleophile.

Materials:

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 eq.)

  • Thiophenol (1.1 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool the flask to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (1.2 eq.) to the cold THF.

  • Slowly add a solution of thiophenol (1.1 eq.) in THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt.

  • In a separate flask, dissolve 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (1.0 eq.) in anhydrous THF.

  • Add the substrate solution dropwise to the thiophenolate solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Column Chromatography): Purify the crude residue using silica gel column chromatography with an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

  • Characterization: Collect the pure fractions and remove the solvent in vacuo. Confirm the structure and purity via NMR and MS analysis.

Part 3: Data Presentation and Expected Outcomes

Successful derivatization should be confirmed by a suite of analytical techniques. Researchers should maintain a clear record of their results for each new analog synthesized.

Table 1: Representative Derivatization Data
EntryNucleophile (NuH)Product StructureExpected Yield (%)Key ¹H NMR Shift (ppm)Mass (m/z) [M+H]⁺
14-Methoxyaniline4-((4-Nitrophenyl)sulfonyl)-N-(4-methoxyphenyl)aniline80-90%~3.8 (s, 3H, -OCH₃)401.1
2Thiophenol1-((4-Nitrophenyl)sulfonyl)-4-(phenylthio)benzene75-85%7.2-7.8 (m, Ar-H)388.0
3Piperidine1-(4-((4-Nitrophenyl)sulfonyl)phenyl)piperidine85-95%~3.2 (t, 4H), ~1.7 (m, 6H)363.1

Note: Expected yields and spectral data are illustrative. Actual results may vary based on specific reaction conditions and purification efficiency.

Interpreting Characterization Data:

  • ¹H NMR: Look for the appearance of new signals corresponding to the protons of the incorporated nucleophile and shifts in the aromatic protons adjacent to the site of substitution.

  • FT-IR: The C-Cl bond vibration of the starting material will disappear, and new bands (e.g., N-H stretch for amine products) will appear.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

References

  • PubChem Compound Summary for CID 458974, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. National Center for Biotechnology Information. [Link]

  • Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II. Semantic Scholar. [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthesis of 1-chloro-4-methylsulfonyl benzene. PrepChem.com. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Benzene, 1-chloro-4-[(4-nitrophenyl)sulfinyl]-. U.S. Environmental Protection Agency. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. ACS Omega. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a key monomer in the synthesis of high-performance poly(arylene ether sulfone)s (PAES). We delve into the molecular architecture and inherent reactivity that make this compound an exemplary building block for advanced polymers. The core of this document is a detailed exploration of the nucleophilic aromatic substitution (SNAr) polycondensation mechanism, a robust step-by-step synthesis protocol, and a complete workflow for the characterization of the resulting polymer. This document is intended for researchers and professionals in polymer chemistry and materials science, offering both foundational knowledge and actionable experimental procedures.

The Chemistry of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in Polymerization

Molecular Structure and Inherent Reactivity

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, with the chemical formula C₁₂H₈ClNO₄S, is a diaryl sulfone monomer distinguished by its high reactivity in step-growth polymerization.[1] Its utility is not accidental but a direct result of its electronic structure. The molecule contains two key features that facilitate polymerization:

  • A Halogen Leaving Group: The chlorine atom on one of the phenyl rings serves as an excellent leaving group in nucleophilic substitution reactions.

  • Powerful Electron-Withdrawing Groups: The sulfonyl (-SO₂-) bridge and the nitro (-NO₂) group are potent electron-withdrawing groups. Their presence, particularly para to the chlorine atom, strongly decreases the electron density of the aromatic ring.[2] This electron deficiency, or electrophilicity, makes the carbon atom attached to the chlorine highly susceptible to attack by nucleophiles.

This "activation" is the cornerstone of its function in polymer chemistry, allowing for the formation of ether linkages under conditions where unactivated aryl halides, like chlorobenzene, would be largely unreactive.[2][3]

The Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polycondensation

The synthesis of poly(arylene ether sulfone)s using 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene proceeds via a step-growth SNAr mechanism. This reaction is typically performed with a bisphenol comonomer, such as Bisphenol A, which is first deprotonated by a base (e.g., potassium carbonate) to form a more potent bisphenoxide nucleophile.

The polymerization process unfolds in two critical steps:

  • Nucleophilic Attack: The phenoxide anion attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the sulfonyl and nitro groups, which provides significant stabilization.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, resulting in the formation of a stable aryl ether bond and completing the substitution.

This process repeats at both ends of the growing polymer chain, leading to the formation of a high-molecular-weight thermoplastic polymer.

SNAr_Polymerization_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Bisphenoxide Bisphenoxide Nucleophile (from Bisphenol + Base) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Bisphenoxide->Meisenheimer Nucleophilic Attack CPNB 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Activated Monomer) CPNB->Meisenheimer PolymerUnit Polymer Repeat Unit (Aryl Ether Bond Formed) Meisenheimer->PolymerUnit Loss of Leaving Group (Aromaticity Restored) Chloride Chloride Ion (Leaving Group) Meisenheimer->Chloride

Figure 1: Mechanism of SNAr Polycondensation.

Experimental Protocol: Synthesis of a Poly(arylene ether sulfone)

Principle

This protocol details the synthesis of a high-molecular-weight poly(arylene ether sulfone) by reacting 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene with 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A) in a polar aprotic solvent, using potassium carbonate as the base. Water, a byproduct of the phenoxide formation, is removed by azeotropic distillation to drive the reaction to completion.

Materials and Equipment
  • Reagents:

    • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CPNB, ≥97%)[4]

    • 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A, BPA, ≥99%)

    • Anhydrous Potassium Carbonate (K₂CO₃, powdered, dried at 120°C for 4h)

    • N,N-Dimethylacetamide (DMAc, anhydrous)

    • Toluene (anhydrous)

    • Methanol

    • Hydrochloric Acid (HCl, concentrated)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and hot plate

    • Dean-Stark trap with a condenser

    • Nitrogen or Argon inlet and bubbler

    • Thermometer or thermocouple

    • Mechanical stirrer (optional, for high viscosity)

    • Beakers, graduated cylinders, Buchner funnel

Reagent Preparation and Stoichiometry

Precise stoichiometric balance is crucial for achieving high molecular weight in step-growth polymerization. A slight excess of K₂CO₃ is used to ensure complete deprotonation of the bisphenol.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
CPNB297.71[1]8.93130.01.00
Bisphenol A228.296.84930.01.00
K₂CO₃138.214.5633.01.10 (vs. BPA OH groups)
DMAc-100 mL-Solvent
Toluene-40 mL-Azeotroping Agent
Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, Dean-Stark trap, condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum or dry in an oven and assemble while hot under a stream of dry nitrogen to ensure an anhydrous environment.

  • Charging Reagents: To the flask, add Bisphenol A (6.849 g), 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (8.931 g), and powdered anhydrous K₂CO₃ (4.56 g).

  • Solvent Addition: Add DMAc (100 mL) and toluene (40 mL) to the flask.

  • Inert Atmosphere: Begin purging the system with dry nitrogen gas. Maintain a slight positive pressure throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. Toluene will form an azeotrope with the water generated from the reaction of K₂CO₃ with bisphenol, which will collect in the Dean-Stark trap. Continue this process for 2-4 hours, until no more water is observed collecting in the trap. This step is critical; residual water will prevent the formation of high molecular weight polymer.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-165°C to initiate polymerization. The solution will become progressively more viscous as the polymer chains grow. Maintain this temperature for 8-12 hours.

  • Reaction Termination and Cooling: After the polymerization period, turn off the heat and allow the viscous solution to cool to room temperature. Dilute the solution with an additional 50 mL of DMAc to reduce viscosity for easier handling.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into a beaker containing 800 mL of vigorously stirring methanol. The polymer will precipitate as white or light-tan fibrous strands.

  • Purification: Continue stirring for 30 minutes. Filter the polymer using a Buchner funnel. To remove residual salts and oligomers, re-disperse the polymer in 500 mL of deionized water containing a few drops of concentrated HCl, stir for 1 hour, filter, and then wash with fresh deionized water until the filtrate is neutral.

  • Final Wash and Drying: Perform a final wash with methanol to aid in water removal. Collect the polymer and dry it in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • DMAc is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle concentrated HCl with care.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.[5]

Characterization of the Resulting Polymer

Overview of the Characterization Workflow

Once the polymer is synthesized, purified, and dried, a series of analytical techniques are employed to confirm its structure, determine its molecular weight, and evaluate its thermal properties. This workflow validates the success of the synthesis and provides critical data for application-specific performance.

Characterization_Workflow cluster_synthesis Synthesis Output cluster_processing Post-Synthesis Processing cluster_analysis Polymer Analysis CrudePolymer Viscous Polymer Solution Precipitation Precipitation in Methanol CrudePolymer->Precipitation Purification Washing (Water/HCl, Methanol) Precipitation->Purification Drying Vacuum Oven Drying Purification->Drying FinalPolymer Purified, Dry Polymer Powder Drying->FinalPolymer FTIR FT-IR Spectroscopy (Structural Verification) FinalPolymer->FTIR NMR ¹H NMR Spectroscopy (Structural Confirmation) FinalPolymer->NMR GPC GPC / SEC (Molecular Weight & PDI) FinalPolymer->GPC TGA TGA (Thermal Stability) FinalPolymer->TGA DSC DSC (Glass Transition Temp.) FinalPolymer->DSC

Figure 2: Workflow for Polymer Characterization.
Structural Confirmation (FT-IR & ¹H NMR)
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to confirm the formation of the ether linkage. Key expected changes include:

    • The disappearance of the broad -OH stretching band from the Bisphenol A monomer (typically ~3200-3500 cm⁻¹).

    • The appearance of a strong aryl ether (Ar-O-Ar) stretching peak around 1240 cm⁻¹.

    • The persistence of characteristic sulfone (-SO₂-) stretches at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) and the nitro (-NO₂) stretch at ~1530 cm⁻¹.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed structural confirmation. The spectrum, typically run in CDCl₃ or DMSO-d₆, will show complex multiplets in the aromatic region (approx. 7.0-8.3 ppm). The integration of these signals should correspond to the expected ratio of protons from the CPNB and BPA units in the polymer backbone. The disappearance of the phenolic proton signal from BPA (often >9 ppm in DMSO-d₆) is another strong indicator of successful polymerization.

Molecular Weight Determination (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining the molecular weight distribution of the polymer. The sample is dissolved in a suitable solvent (e.g., THF, NMP) and analyzed to obtain:

  • Number-average molecular weight (Mₙ)

  • Weight-average molecular weight (Mₙ)

  • Polydispersity Index (PDI or Đ = Mₙ/Mₙ): For step-growth polymerization, a PDI approaching 2.0 is typical for high conversion reactions. A successful synthesis should yield a high molecular weight polymer (Mₙ > 25,000 g/mol ) suitable for forming tough, flexible films.

Thermal Properties (TGA & DSC)

Poly(arylene ether sulfone)s are prized for their thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. The resulting polymer is expected to be thermally stable, with a 5% weight loss temperature (Td5%) typically above 450°C in a nitrogen atmosphere, indicating its suitability for high-temperature applications.[6][7]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. PAES are amorphous polymers and exhibit a high T₉, often in the range of 180-220°C, which defines their upper service temperature.[7]

Applications and Future Directions

The polymers synthesized from 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and related monomers are part of the poly(arylene ether sulfone) family, known for its exceptional properties:

  • High thermal stability and a wide service temperature range.

  • Excellent mechanical strength and toughness.

  • Good chemical and hydrolytic resistance.

These properties make them ideal for demanding applications, including proton exchange membranes in fuel cells (after sulfonation), gas separation membranes, aerospace components, medical equipment, and advanced electronics.[6][7][8] The presence of the nitro group in the polymer backbone also offers a reactive handle for post-polymerization modification, such as reduction to an amine group, enabling further functionalization and the creation of novel materials.

References

  • Properties of Multiblock Sulfonated Poly(arylene ether sulfone)s Synthesized by Precise Controllable Post-sulfonation for Proton Exchange Membranes. (2022).
  • Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid. (2015). RSC Advances.
  • Synthesis and properties of sulfonated poly(arylene ether ketone sulfone) copolymer. (2011). Journal of Applied Polymer Science.
  • Synthesis and Membrane Properties of Sulfonated Poly(arylene ether sulfone) Statistical Copolymers for Electrolysis of Water: Influence of Meta- and Para-Substituted Comonomers. (2017). ACS Applied Materials & Interfaces.
  • Poly(Arylene Ether Sulfone) Copolymers and Related Systems from Disulfonated Monomer Building Blocks: Synthesis, Characterization, and Performance – A Topical Review. ResearchGate.
  • Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (2013). Polymer Chemistry.
  • Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. ResearchGate.
  • A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. (2010). Journal of Materials Chemistry.
  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. PubChem.
  • 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene Safety Data Sheets. Echemi.
  • Phenolphthalein Anilide Based Poly(Ether Sulfone) Block Copolymers Containing Quaternary Ammonium and Imidazolium Cations: Anion Exchange Membrane Materials for Microbial Fuel Cell. (2021). MDPI.
  • 16.6 Nucleophilic Aromatic Substitution. OpenStax.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate.
  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene ≥97%. Avantor.
  • Aromatic polyether-sulfones. Google Patents.

Sources

Title: High-Throughput Screening Strategies for the Identification of Bioactive 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene Analogues

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction

The nitrobenzenesulfonamide scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The representative compound, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, and its analogues present a promising starting point for the discovery of novel therapeutic agents. The journey of these compounds from synthetic auxiliaries to pharmacologically active molecules highlights the dynamic and often serendipitous path of drug discovery.[1]

To efficiently explore the therapeutic potential of large libraries of these analogues, high-throughput screening (HTS) is an indispensable methodology.[2][3] HTS utilizes automation, miniaturized assays, and sensitive detection methods to rapidly evaluate thousands of compounds, accelerating the identification of promising "hits".[2][4][5]

This guide provides a comprehensive, field-proven framework for developing and executing robust HTS campaigns for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene analogues. We will detail two complementary approaches: (1) direct-target biochemical assays to identify molecules that modulate a specific protein and (2) cell-based phenotypic assays to assess downstream pathway effects and ensure cellular relevance.[6][7] This integrated strategy is designed to maximize the discovery of high-quality, validated lead compounds.

Part 1: Biochemical HTS for Direct Target Engagement

Rationale & Causality: Biochemical assays are the preferred starting point for target-based drug discovery as they measure direct compound-target interactions, minimizing the complexities of a cellular environment.[7][8] This approach provides clear, quantitative data on target modulation, such as enzyme inhibition or receptor binding.[7] For the nitrobenzenesulfonamide class, a key validated target is the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor implicated in cancer metabolism.[1] Certain derivatives have been identified as potent ERRα inverse agonists, making this an excellent target for a primary screen.[1]

Protocol 1: ERRα Inverse Agonist TR-FRET Assay (384-well format)

This protocol is designed to identify compounds that disrupt the interaction between ERRα and its coactivator, PGC-1α.

Principle of the Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS.[9] It measures the proximity of two molecules labeled with donor (e.g., Terbium) and acceptor (e.g., d2) fluorophores. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inverse agonist will bind to ERRα, preventing its interaction with the PGC-1α coactivator peptide, thus disrupting FRET and causing a decrease in the acceptor signal.

Materials:

  • GST-tagged ERRα Ligand Binding Domain (LBD)

  • Biotinylated PGC-1α steroid receptor coactivator peptide

  • LanthaScreen™ Tb-anti-GST Antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • TR-FRET Assay Buffer

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene analogue library (in DMSO)

  • Low-volume 384-well black assay plates

  • Multimode plate reader with TR-FRET capability

Experimental Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the analogue library into the assay plate wells. For controls, dispense DMSO (negative control) and a known ERRα inverse agonist (positive control).

  • Reagent Preparation: Prepare a master mix of the ERRα LBD protein and the Streptavidin-d2 acceptor. The final concentration should be determined during assay development, aiming for a robust signal window.

  • Protein/Acceptor Addition: Add 10 µL of the ERRα/Streptavidin-d2 mix to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for compound binding to the receptor.

  • Peptide/Donor Addition: Prepare a master mix of the biotinylated PGC-1α peptide and the Tb-anti-GST antibody donor. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light, to allow the protein-peptide interaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos)]).

    • Plot the % Inhibition against compound concentration to determine the IC50 value for active compounds using a four-parameter logistic fit.[10]

Workflow for Biochemical HTS Campaign:

cluster_prep Preparation cluster_screen HTS Execution cluster_analysis Data Analysis & Hit Selection Lib Compound Library (Analogues in DMSO) Dispense Acoustic Dispensing (50 nL/well) Lib->Dispense AssayPlate 384-Well Assay Plate AssayPlate->Dispense Add_ERRa Add ERRα-LBD & Streptavidin-d2 Dispense->Add_ERRa Incubate1 Incubate (60 min) Add_ERRa->Incubate1 Add_Peptide Add PGC-1α Peptide & Tb-anti-GST Incubate1->Add_Peptide Incubate2 Incubate (2-4 hr) Add_Peptide->Incubate2 Read TR-FRET Plate Reading Incubate2->Read Calc Calculate TR-FRET Ratio & % Inhibition Read->Calc DoseResp Dose-Response Curves (IC50 Determination) Calc->DoseResp Hits Primary Hits DoseResp->Hits

Caption: Workflow for the primary biochemical TR-FRET screen.

Part 2: Cell-Based HTS for Physiological Validation

Rationale & Causality: While biochemical assays identify direct binders, they do not guarantee activity in a cellular context due to factors like membrane permeability, metabolism, or off-target effects.[6] Cell-based assays are therefore critical for providing more biologically relevant data on compound efficacy and potential toxicity.[11] For nitro-aromatic compounds, assessing cytotoxicity is especially important, as the nitro group can be reduced to toxic intermediates, leading to oxidative stress.[12] A multi-pronged cell-based approach confirms the intended mechanism of action and simultaneously flags non-specific toxic compounds.

Protocol 2: High-Content Imaging of ERRα Target Gene Repression

This assay validates that hit compounds engage ERRα in a cellular environment and produce the desired downstream effect: repression of a known ERRα target gene, such as PDK4.

Principle of the Assay: High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes.[11] In this protocol, we use a breast cancer cell line (e.g., MDA-MB-231) that overexpresses ERRα. After treatment with hit compounds, cells are stained for PDK4 protein expression. A true ERRα inverse agonist will reduce the fluorescent signal corresponding to PDK4.

Materials:

  • MDA-MB-231 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • 384-well imaging plates (black, clear bottom)

  • Hit compounds from primary screen

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody (e.g., Rabbit anti-PDK4)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit)

  • DAPI nuclear stain

  • High-content imaging system

Experimental Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells into 384-well imaging plates at a density that ensures they are ~70-80% confluent at the time of analysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of the hit compounds for 24 hours.

  • Fixation & Permeabilization:

    • Gently wash wells with PBS.

    • Fix cells with 4% PFA for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with primary anti-PDK4 antibody overnight at 4°C.

    • Wash wells three times with PBS.

    • Incubate with Alexa Fluor 488 secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash wells three times with PBS.

  • Imaging: Acquire images on a high-content imaging system, capturing both the DAPI (nuclei) and Alexa Fluor 488 (PDK4) channels.

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the DAPI nuclear stain.

    • Measure the mean fluorescence intensity of the PDK4 signal within the cytoplasm of each cell.

    • Calculate the average intensity per well and normalize to DMSO controls to determine the dose-dependent reduction in PDK4 expression.

Protocol 3: Cell Viability Counter-Screen

This essential assay is run in parallel to eliminate compounds that cause a desired phenotypic change simply by being cytotoxic.

Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence correlates with a loss of cell viability.

Materials:

  • MDA-MB-231 cells

  • Culture medium

  • 384-well white, solid-bottom assay plates

  • Hit compounds

  • CellTiter-Glo® Reagent

  • Luminescence plate reader

Experimental Protocol:

  • Cell Seeding & Treatment: Seed and treat cells with hit compounds exactly as described in Protocol 2. This ensures a direct comparison of efficacy and toxicity under identical conditions.

  • Reagent Addition: After the 24-hour compound incubation, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Lysis & Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls to calculate the percent cell viability for each compound concentration. Determine the CC50 (cytotoxic concentration 50%).

Cell-Based Screening and Validation Cascade:

cluster_primary Primary Hit Pool cluster_secondary Cellular Assays (Parallel Screening) cluster_validation Hit Validation & Prioritization PrimaryHits Hits from Biochemical Screen (e.g., TR-FRET Assay) HCS High-Content Screen (Mechanism of Action) Protocol 2 PrimaryHits->HCS Cyto Cytotoxicity Assay (Cell Viability) Protocol 3 PrimaryHits->Cyto Analysis Integrate Data: Potency (EC50) vs. Toxicity (CC50) Calculate Selectivity Index (SI = CC50/EC50) HCS->Analysis Cyto->Analysis ValidatedHits Validated Hits (Potent, On-Target, Non-Toxic) Analysis->ValidatedHits

Caption: Cascade for cell-based hit validation and prioritization.

Part 3: Data Interpretation & Hit Validation

The ultimate goal of an HTS campaign is to identify a small number of high-quality chemical series for further optimization.[13] This requires a systematic and stringent hit validation cascade.

Integrating Data for Hit Prioritization: A successful hit must satisfy three core criteria:

  • Potency: It must modulate the target at a low concentration (low IC50 from the biochemical assay and low EC50 from the cell-based mechanism assay).

  • Cellular Efficacy: It must demonstrate the intended biological effect within a relevant cell model.

  • Selectivity: It must not exhibit significant cytotoxicity at its effective concentration. The Selectivity Index (SI = CC50 / EC50) is a key metric; an SI > 10 is often considered a minimum threshold.

The Screening Funnel: The entire process can be visualized as a funnel, progressively narrowing down the number of compounds based on increasingly stringent criteria.

Screening Stage Assay Type Key Metrics Goal Typical Compound Count
Primary Screen Biochemical TR-FRET% Inhibition, IC50Identify all potential target modulators>100,000
Hit Confirmation Biochemical TR-FRETConfirmed IC50Confirm activity and remove single-point artifacts~1,000
Secondary Assays Cell-Based HCS & ViabilityEC50, CC50, Selectivity Index (SI)Confirm cellular activity and rule out cytotoxicity~200
Hit Validation Orthogonal Assays, SARPotency, Selectivity, Emerging SARPrioritize distinct chemical scaffolds for lead optimization10-20 (2-3 series)

Table 1: A representative HTS cascade for narrowing a compound library to validated hits. The process effectively removes over 90% of initial actives, which are often false positives or undesirable compounds.[13]

The ERRα Signaling Pathway and Inhibitor Action:

Inhibitor Nitrobenzenesulfonamide Analogue ERRa ERRα Receptor Inhibitor->ERRa binds & induces conformational change DNA Estrogen Response Element (ERE) in DNA ERRa->DNA binds PGC1a PGC-1α Coactivator PGC1a->ERRa recruitment (BLOCKED) Transcription Gene Transcription DNA->Transcription initiates MetabolicGenes Target Genes (e.g., PDK4) Transcription->MetabolicGenes leads to expression of

Caption: Mechanism of ERRα inhibition by a nitrobenzenesulfonamide inverse agonist.

Conclusion

This application note provides a robust, integrated strategy for the high-throughput screening of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene analogues. By combining a target-specific biochemical assay with mechanism-based and cytotoxicity-focused cellular screens, this workflow is designed to efficiently identify potent, cell-active, and non-toxic compounds. This self-validating system minimizes the risk of pursuing false positives and maximizes the potential for discovering novel therapeutic leads from this promising chemical class.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
  • Enhancing drug discovery: high-throughput screening and cell-based assays. (n.d.). Nuvisan.
  • High-throughput Screening. (n.d.). ATCC.
  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI. Retrieved March 11, 2026, from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • Biochemical Assay Services. (n.d.). Evotec.
  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • High-Throughput Screening. (2025, September 25). Technology Networks.
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved March 11, 2026, from [Link]

  • The Role of Nitro Groups in Pharmaceuticals. (2025, March 25). SvedbergOpen.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of rigid, highly lipophilic intermediates and screening hits in aqueous environments.

Handling 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0) presents a classic physicochemical challenge. This diaryl sulfone features a highly polar sulfone core flanked by two hydrophobic, rigid aromatic rings—one bearing a lipophilic chloro-halogen and the other an electron-withdrawing nitro group. This architecture results in high crystal lattice energy and a strong propensity for the compound to "crash out" (precipitate) when transitioning from an organic stock solution into an aqueous assay buffer.

This guide is designed to provide you with field-proven, self-validating strategies to overcome these solubility barriers without compromising the integrity of your biological assays.

Section 1: The Causality of Precipitation (The "Why")

When you dissolve 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 100% Dimethyl Sulfoxide (DMSO), the solvent molecules form a stable solvation shell around the hydrophobic rings. However, when this stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is left exposed to a highly polar environment, leading to rapid hydrophobic collapse and nucleation.

This phenomenon is a failure of kinetic solubility [1]. In high-throughput screening (HTS) and biochemical assays, we rely on kinetic solubility to keep the compound temporarily dissolved long enough to interact with the target[2]. If the compound precipitates, it effectively lowers the actual assay concentration, leading to false negatives, or forms micro-aggregates that scatter light and sequester proteins, leading to false positives[3].

Section 2: Troubleshooting Guide & FAQs

Q1: My assay requires a final concentration of 50 µM, but 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene precipitates immediately upon addition to the buffer. Can I just increase the DMSO concentration to 5%? A: While increasing DMSO to 5% will thermodynamically favor solubility[4], it is rarely advisable for biological assays. DMSO concentrations above 0.5% – 1.0% can denature target proteins, disrupt lipid bilayers in cell-based assays, and inhibit enzyme kinetics[2]. Instead of increasing the final DMSO concentration, you must alter the method of addition or introduce an assay-compatible solubilizing agent (see Table 1).

Q2: I don't see any visible particles, but my dose-response curve is flat at higher concentrations. What is happening? A: You are likely experiencing nano-precipitation or micellar aggregation. The compound has exceeded its kinetic solubility limit but hasn't formed particles large enough to be seen with the naked eye. These nano-aggregates can sequester your target protein or cause non-specific inhibition. You must validate your true soluble concentration using nephelometry or LC-MS/MS[4].

Q3: What is the most effective additive to keep this specific diaryl sulfone in solution? A: For rigid diaryl sulfones, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Unlike surfactants that form micelles, cyclodextrins form a host-guest inclusion complex. The hydrophobic cavity of HP-β-CD encapsulates the chlorophenyl or nitrophenyl ring, shielding it from water, while the hydrophilic exterior maintains aqueous solubility.

Section 3: Quantitative Optimization Strategies

To systematically overcome the solubility limits of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, we evaluate several assay-compatible additives. The data below summarizes expected kinetic solubility improvements based on standard optimization workflows.

Table 1: Effect of Solubilizing Agents on Diaryl Sulfone Kinetic Solubility

Solubilization StrategyAdditive ConcentrationMax Kinetic Solubility (µM)Mechanism of ActionAssay Compatibility
DMSO (Control) 1% v/v< 5 µMOrganic Co-solventHigh (Standard limit)
Tween-20 0.01% v/v~25 µMMicellar encapsulationMedium (May lyse cells)
HP-β-CD 2% w/v> 100 µMHost-guest complexationHigh (Biochem & Cell)
BSA (Bovine Serum Albumin) 0.1% w/v~50 µMHydrophobic binding pocketHigh (Biochemical only)

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, you must never assume your compound is in solution. The following protocol is a self-validating system ; it forces a quality control checkpoint (nephelometry) before any biological reagents are consumed.

Protocol: Step-Wise Dilution and Kinetic Solubility Validation

This protocol minimizes the "solvent shock" that causes 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene to crash out.

Materials Required:

  • 10 mM stock of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 100% anhydrous DMSO.

  • Intermediate Buffer: 50% DMSO / 50% Assay Buffer.

  • Final Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) supplemented with 2% HP-β-CD.

  • Clear-bottom 96-well microtiter plate.

  • Microplate reader capable of measuring absorbance at 620 nm.

Step-by-Step Methodology:

  • Prepare the Intermediate: Dilute the 10 mM DMSO stock 1:10 into the Intermediate Buffer (50% DMSO) to create a 1 mM intermediate stock. Causality: Stepping down the organic concentration prevents the immediate hydrophobic collapse associated with 100% to 1% DMSO jumps.

  • Prepare the Final Matrix: Aliquot 190 µL of the Final Assay Buffer (containing 2% HP-β-CD) into the wells of the 96-well plate.

  • Compound Addition: Add 10 µL of the 1 mM intermediate stock to the 190 µL of Final Assay Buffer. Mix by pipetting up and down 5 times. (Final concentration: 50 µM compound, 2.5% DMSO).

  • Self-Validation Check (Nephelometry): Incubate the plate at room temperature for 30 minutes (the typical duration of a biochemical assay). Read the absorbance at 620 nm.

    • Validation Logic: True solutions do not absorb or scatter light at 620 nm. If the OD620​ of the compound well is >0.05 above the blank (buffer + DMSO only), precipitation has occurred[5]. Do not proceed to the biological assay.

  • Proceed to Assay: If OD620​ is equivalent to the blank, the compound is kinetically soluble. You may now add your biological target (enzyme/cells) to initiate the assay.

Section 5: Visualizing the Workflows

To further clarify the physical mechanisms and the operational workflow, refer to the diagrams below.

Workflow N1 10 mM Stock (100% Anhydrous DMSO) N2 Intermediate Dilution (1 mM in 50% DMSO/Buffer) N1->N2 Step-down dilution N3 Final Assay Buffer (Add 2% HP-β-CD) N2->N3 Final transfer N4 Validation: Nephelometry (Read OD at 620 nm) N3->N4 Quality Control Check N5 Proceed to Biological Assay N4->N5 If OD620 = Blank

Step-wise dilution workflow for lipophilic sulfones to prevent assay precipitation.

Mechanism A Hydrophobic Diaryl Sulfone in Aqueous Media B Self-Association (Precipitation / Light Scattering) A->B No Additives C Micellar Encapsulation (Tween-20 / CHAPS) A->C + Surfactants D Host-Guest Complex (HP-β-CD) A->D + Cyclodextrins

Mechanistic pathways of compound precipitation versus targeted solubilization strategies.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track American Pharmaceutical Review
  • Assay Guidance Manual: Considerations for Early Phase Drug Discovery National Center for Advancing Translational Sciences (NC
  • MultiScreen Solubility Filter Plate: DMSO Effect on Aqueous Solubility Sigma-Aldrich / Millipore
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds American Pharmaceutical Review

Sources

Side reactions and byproducts in the synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Welcome to the technical support resource for the synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting for common side reactions, byproducts, and yield issues encountered during this Friedel-Crafts sulfonylation reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The synthesis, a classic Friedel-Crafts reaction, involves the electrophilic aromatic substitution of chlorobenzene with 4-nitrobenzenesulfonyl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While straightforward in principle, its success is highly sensitive to reaction conditions.

Q1: My reaction yield is very low or the reaction failed to initiate. What are the primary causes?

A1: Low or no yield in this synthesis typically points to three main culprits: catalyst deactivation, substrate reactivity, and improper reaction conditions.

  • Catalyst Inactivity: The most common reason for failure is the deactivation of the Lewis acid catalyst (e.g., AlCl₃).[1][2] Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[1] It is imperative to use thoroughly dried glassware (oven-dried is recommended) and anhydrous solvents.[1]

  • Substrate Deactivation: Chlorobenzene is considered a deactivated aromatic ring due to the electron-withdrawing inductive effect of the chlorine atom.[2] This deactivation makes it less nucleophilic and, therefore, less reactive toward electrophilic aromatic substitution compared to benzene.[2] To overcome this, a stoichiometric amount, or even a slight excess, of the Lewis acid is often necessary to sufficiently activate the 4-nitrobenzenesulfonyl chloride electrophile.[1][2]

  • Insufficient Activation: In Friedel-Crafts acylation and sulfonylation, the ketone or sulfone product can form a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction. Therefore, using only a catalytic amount of AlCl₃ is generally not recommended; a stoichiometric quantity is required to drive the reaction to completion.[1]

Q2: I've isolated my product, but it appears to be a mixture of isomers. How can I improve the regioselectivity for the desired para-product?

A2: The formation of isomers is a common challenge in electrophilic aromatic substitution. The chloro-substituent on chlorobenzene is an ortho, para-director.

  • Steric Hindrance: While electronic effects direct the incoming electrophile to both the ortho and para positions, the para-isomer is typically the major product in this synthesis.[2] This is primarily due to steric hindrance at the ortho positions, which are adjacent to the chlorine atom, making the para position more accessible for the bulky sulfonyl electrophile.[3]

  • Optimizing for the Para-Isomer: To maximize the yield of the 4-chloro (para) isomer, consider the following:

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Using a non-polar solvent like dichloromethane or carbon disulfide can sometimes favor the formation of the para-isomer.[2]

    • Temperature Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable rate can enhance selectivity. Higher temperatures often provide enough energy to overcome the steric barrier for ortho-attack, leading to a greater proportion of the undesired isomer.[4]

Q3: I'm observing a significant amount of a high-melting point, poorly soluble byproduct. What is it and how can I prevent its formation?

A3: This is a classic issue in reactions involving sulfonyl chlorides or chlorosulfonic acid. The byproduct is very likely a symmetrical diaryl sulfone.

  • Byproduct Identity: In the synthesis of sulfonyl chlorides or their subsequent reactions, a common side reaction is the formation of a diaryl sulfone from the starting materials.[4][5] For instance, when preparing 4-chlorobenzenesulfonyl chloride from chlorobenzene and chlorosulfonic acid, 4,4'-dichlorodiphenyl sulfone is a known byproduct, sometimes in significant yields.[5][6] If your 4-nitrobenzenesulfonyl chloride starting material contains impurities or if conditions are harsh, you could be forming bis(4-nitrophenyl) sulfone.

  • Mechanism of Formation: This byproduct arises from the reaction of an already formed sulfonyl chloride with another molecule of the arene starting material.[4]

  • Minimization Strategies:

    • Control Stoichiometry: Use a minimal excess of the sulfonating agent or sulfonyl chloride. A large excess can promote these side reactions.[4]

    • Maintain Low Temperatures: The formation of these sulfone byproducts is often more sensitive to temperature than the desired sulfonylation. Maintaining the lowest practical reaction temperature is crucial.[4]

    • Order of Addition: Slowly adding the sulfonyl chloride to the mixture of chlorobenzene and Lewis acid can help maintain a low concentration of the electrophile, potentially reducing the rate of the side reaction.

Q4: What are the best practices for purification of the final 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene product?

A4: Proper work-up and purification are critical for obtaining a high-purity product.

  • Aqueous Work-up: The reaction is typically quenched by carefully pouring the reaction mixture into ice-water or a mixture of crushed ice and concentrated HCl.[1][7] This step hydrolyzes the aluminum chloride catalyst and separates it into the aqueous layer.

  • Extraction: The product should be extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane or diethyl ether.[1][2] The combined organic layers should then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[1][2]

  • Recrystallization: The most effective method for purifying the crude solid product is recrystallization.[2] A common solvent for this is ethanol.[2] This process is highly effective at removing isomeric impurities and other byproducts, yielding the pure crystalline 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. In some cases, a non-polar or low-polarity solvent like petroleum ether may also be effective.[8]

Data Summary: Reaction Parameter Influence

The table below summarizes the impact of key experimental variables on the synthesis.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Must be anhydrous. Moisture leads to complete deactivation. Iron(III) chloride can be an alternative but is often less active.
Catalyst Stoichiometry ≥1.0 equivalent (relative to sulfonyl chloride)Less than 1.0 eq. can lead to low yield as the product complexes with and sequesters the catalyst.
Solvent Anhydrous Dichloromethane (DCM) or neatMust be anhydrous. DCM is a common choice.[1] Running the reaction neat (using excess chlorobenzene as solvent) is also possible.
Temperature 0°C to Room TemperatureHigher temperatures can decrease regioselectivity (more ortho-isomer) and increase the formation of diaryl sulfone byproducts.[4]
Reagents Fresh, high-purity sulfonyl chloride & chlorobenzeneImpurities in starting materials can lead to unexpected side reactions and lower yields. Sulfonyl chlorides can hydrolyze over time.[9]
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, an inert atmosphere is best practice to rigorously exclude moisture and protect the catalyst.[1]

Visualizing the Reaction: Main and Side Pathways

The following diagram illustrates the desired synthetic route alongside the primary competing side reactions that can lower the yield and purity of the target molecule.

G cluster_main Main Reaction Pathway (Para-Attack) cluster_side1 Side Reaction 1: Isomer Formation (Ortho-Attack) cluster_side2 Side Reaction 2: Symmetrical Sulfone Formation r1 Chlorobenzene p1 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Desired Product) r1->p1 Electrophilic Aromatic Substitution (Para) r2 4-Nitrobenzenesulfonyl Chloride + AlCl3 i1 Activated Electrophile [ArSO2]+[AlCl4]- r2->i1 Catalyst Activation i1->p1 Electrophilic Aromatic Substitution (Para) p2 1-Chloro-2-((4-nitrophenyl)sulfonyl)benzene (Ortho-Isomer Byproduct) p3 4,4'-Dichlorodiphenyl Sulfone (Byproduct) r1_c->p2 Sterically Hindered EAS (Ortho) i1_c->p2 Sterically Hindered EAS (Ortho) r1_c2 Chlorobenzene r1_c2->p3 Friedel-Crafts Sulfonylation r3 4-Chlorobenzenesulfonyl Chloride (Impurity/Precursor) r3->p3 Friedel-Crafts Sulfonylation

Caption: Reaction scheme for the synthesis of the target sulfone and major side pathways.

Experimental Protocol: General Procedure

This protocol describes a general lab-scale method for the Friedel-Crafts sulfonylation of chlorobenzene.

Materials:

  • Chlorobenzene

  • 4-Nitrobenzenesulfonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice, crushed

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly oven-dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents). Stir to create a suspension.

  • Substrate Addition: In the dropping funnel, prepare a solution of chlorobenzene (1.5-2.0 equivalents) and 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction: Cool the catalyst suspension in an ice bath to 0°C. Add the solution from the dropping funnel dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1][7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.[2]

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).
  • Google Patents. (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • PrepChem.com. (Date N/A). Synthesis of 1-chloro-4-methylsulfonyl benzene.
  • Google Patents. (1986). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • ResearchGate. (2012). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts synthesis of 4-Chlorobenzophenone.
  • The Royal Society of Chemistry. (2017). CHAPTER 10: Friedel–Crafts Reactions.

Sources

Technical Support Center: Synthesis & Optimization of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0), a critical diaryl sulfone intermediate used in pharmaceutical development and as an immune adjuvant.

This guide provides authoritative troubleshooting, mechanistic insights, and optimized protocols for the two most common synthetic routes: the Oxidation Pathway and the Friedel-Crafts Sulfonylation Pathway .

Synthetic Strategy Overview

G SM1 4-Chlorophenyl 4-nitrophenyl sulfide Ox1 H2O2 / Na2WO4 (Catalytic) Fast Oxidation SM1->Ox1 Int1 Sulfoxide Intermediate Ox1->Int1 Ox2 Excess H2O2 / Heat Rate-Limiting Step Int1->Ox2 Product 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Target Sulfone) Ox2->Product SM2 4-Nitrobenzenesulfonyl chloride + Chlorobenzene FC1 AlCl3 (Stoichiometric) Lewis Acid Activation SM2->FC1 Int2 Electrophilic Arylation para-selective FC1->Int2 Int2->Product

Dual synthetic pathways for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Troubleshooting Guide: Oxidation Pathway

Focuses on the oxidation of 4-chlorophenyl 4-nitrophenyl sulfide to the target sulfone.

Q1: My reaction stalls at the sulfoxide intermediate. How do I drive it to the sulfone? Analyst Insight: This is a classic kinetic bottleneck. The initial oxidation of the sulfide to the sulfoxide is rapid because the sulfur atom possesses two lone pairs and is highly nucleophilic. However, once the sulfoxide is formed, the electronegative oxygen pulls electron density away from the sulfur, drastically reducing its nucleophilicity. Solution: You must overcome the higher activation energy barrier for the second step. We recommend using a Tungstate catalyst (e.g., Na2​WO4​ ). Tungstate reacts with H2​O2​ to form a highly reactive peroxotungstate complex that efficiently transfers oxygen even to the deactivated sulfoxide[1]. Additionally, you must increase the temperature to 50–60 °C during the second phase of the reaction and ensure a minimum of 2.5 equivalents of H2​O2​ to account for thermal decomposition[2].

Q2: I am using mCPBA as my oxidant, but I am getting a messy reaction profile and struggling with purification. Why? Analyst Insight: While m-chloroperoxybenzoic acid (mCPBA) is a powerful oxidant, it generates m-chlorobenzoic acid as a stoichiometric byproduct. In non-polar or moderately polar solvents, this byproduct can co-precipitate with your highly crystalline diaryl sulfone, complicating isolation. Solution: Switch to the biphasic 30% H2​O2​ / Sodium Tungstate system. This method is highly chemoselective, generates only water as a byproduct, and allows the product to be isolated via simple filtration or phase separation[1].

Troubleshooting Guide: Friedel-Crafts Sulfonylation Pathway

Focuses on the reaction of 4-nitrobenzenesulfonyl chloride with chlorobenzene.

Q3: I am using 10 mol% AlCl3​ as a catalyst, but my yield is near zero. What is deactivating the catalyst? Analyst Insight: The nitro group on your starting material (4-nitrobenzenesulfonyl chloride) is a powerful Lewis base. It strongly coordinates with the Lewis acidic AlCl3​ , forming a stable, unreactive complex[3]. This effectively sequesters your catalyst, preventing it from activating the sulfonyl chloride for electrophilic aromatic substitution. Solution: Friedel-Crafts sulfonylation with nitro-aromatics cannot be strictly catalytic with traditional Lewis acids. You must use stoichiometric AlCl3​ (at least 1.1 to 1.5 equivalents). The first equivalent saturates the nitro group, while the excess activates the sulfonyl chloride. Alternatively, consider using chloroaluminate ionic liquids (e.g., [bmim]Cl- AlCl3​ ), which act as both the solvent and a massive excess of Lewis acid, driving the reaction to completion[4].

Q4: How can I ensure high para-selectivity on the chlorobenzene ring? Analyst Insight: Chlorobenzene is an ortho/para-directing but deactivated ring. Fortunately, the electrophilic complex generated from 4-nitrobenzenesulfonyl chloride and AlCl3​ is extremely bulky. Solution: Steric hindrance naturally drives the substitution to the para position. To maximize this kinetic control, keep the reaction temperature strictly between 60–80 °C. Exceeding this temperature can lead to thermodynamic equilibration, increasing the formation of the unwanted meta or ortho isomers.

Quantitative Method Comparison

ParameterPathway A: Tungstate/ H2​O2​ OxidationPathway B: Friedel-Crafts Sulfonylation
Overall Yield 85–95%60–75%
Regioselectivity 100% (Pre-determined by starting material)~90-95% para (Steric control required)
Reagent Cost Low ( H2​O2​ and catalytic Na2​WO4​ )Moderate (Stoichiometric AlCl3​ required)
Environmental Impact Low (Water is the primary byproduct)High (Corrosive HCl gas, aluminum sludge)
Scalability Excellent (Requires controlled dosing of oxidant)Moderate (Moisture sensitive, difficult workup)

Standard Operating Procedure: Optimized Tungstate-Catalyzed Oxidation

This protocol utilizes a self-validating workflow to ensure complete conversion of the sulfide to the target sulfone without over-oxidation or ring degradation.

Step 1: Preparation & Biphasic Setup In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-chlorophenyl 4-nitrophenyl sulfide in 20 mL of ethyl acetate. Add 0.1 mmol (1 mol%) of sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) and 0.1 mmol of a phase-transfer catalyst (e.g., trioctylmethylammonium dihydrogen phosphate or Aliquat 336) to facilitate oxygen transfer across the aqueous-organic interface.

Step 2: Controlled Oxidant Introduction Cool the mixture to 0–5 °C using an ice bath. Slowly add 25.0 mmol (2.5 equiv) of 30% aqueous H2​O2​ dropwise over 15 minutes. Causality Check: This slow addition controls the highly exothermic initial oxidation (sulfide sulfoxide) and prevents thermal runaway.

Step 3: Thermal Activation & Self-Validation Remove the ice bath and heat the reaction strictly to 50–60 °C. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.7 ) should rapidly disappear, replaced by the sulfoxide intermediate ( Rf​≈0.4 ). Maintain heating for 2–4 hours until the sulfoxide spot completely converts to the final sulfone product ( Rf​≈0.5 ).

Step 4: Quenching & Workup Cool the mixture to room temperature. Quench any unreacted H2​O2​ by adding saturated aqueous sodium thiosulfate dropwise. Self-Validation Check: Apply a drop of the aqueous layer to starch-iodine paper; the paper must remain white (indicating the complete destruction of peroxides) before proceeding.

Step 5: Isolation Separate the organic layer, wash with brine (1 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene as a crystalline solid.

References

  • Title: Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide Source: Taylor & Francis (Synthetic Communications) URL: [Link]

  • Title: Method for preparing sulfone or sulfoxide compound (EP1334956B1)
  • Title: Kinetics of the Friedel-Crafts Sulfonylation of Benzene, Chlorobenzene and Toluene with Aluminum Chloride as Catalyst and Benzenesulfonyl Chloride as Solvent Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Friedel−Crafts Sulfonylation in 1-Butyl-3-methylimidazolium Chloroaluminate Ionic Liquids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Degradation pathways of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in navigating the complex degradation pathways of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also known as 4-chlorophenyl 4-nitrophenyl sulfone).

This diaryl sulfone is a critical intermediate in the synthesis of polysulfones and pharmaceutical derivatives (such as Dapsone analogs). However, its dual activated rings—featuring both a strong electron-withdrawing nitro group and a halogen leaving group—make its experimental degradation highly sensitive to reaction conditions.

This guide synthesizes field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure your experimental workflows yield reproducible results.

Core Degradation Pathways Overview

The degradation of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene generally proceeds via three primary experimental pathways, depending on the applied stressor: Alkaline Hydrolysis, Catalytic Reduction, or Advanced Oxidation Processes (AOPs).

Pathways Parent 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Parent->Hydrolysis Reduction Catalytic Reduction (Pt/C, H2) Parent->Reduction AOP Advanced Oxidation (AOP) (UV/H2O2, •OH) Parent->AOP PhenolProd 4-((4-Nitrophenyl)sulfonyl)phenol (SNAr Product) Hydrolysis->PhenolProd Nucleophilic substitution of -Cl AmineProd 4-Amino-4'-chlorodiphenyl sulfone (Chemoselective) Reduction->AmineProd Chemoselective reduction DehaloProd 4-Aminodiphenyl sulfone (Dehalogenation Byproduct) Reduction->DehaloProd Over-reduction (Pd/C) Cleavage C-S Bond Cleavage (4-Chlorophenol + 4-Nitrophenol) AOP->Cleavage •OH radical attack Mineral Mineralization (CO2, H2O, Cl-, SO4 2-, NO3-) Cleavage->Mineral Further oxidation

Fig 1. Primary experimental degradation pathways of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Troubleshooting Guides & FAQs

Q1: Why is my alkaline hydrolysis reaction failing to yield the phenol derivative, resulting mostly in unreacted starting material?

The Causality: The failure is almost certainly due to mass-transfer limitations and poor nucleophile solvation rather than a lack of chemical reactivity. The sulfonyl group is a powerful electron-withdrawing group (EWG) that strongly activates the para-chloro position for Nucleophilic Aromatic Substitution (SNAr)[1]. However, diaryl sulfones are extremely hydrophobic. If you are using purely aqueous NaOH, the substrate will not dissolve, and the hydration shell around the hydroxide ion (OH⁻) severely dampens its nucleophilicity. The Solution: Transition to a polar aprotic co-solvent system (e.g., DMSO/H₂O or DMF/H₂O). Solvents like DMSO effectively solvate the Na⁺ cation while leaving the OH⁻ anion "naked" and highly reactive, drastically accelerating the SNAr process and ensuring complete conversion.

Q2: During the catalytic reduction of the nitro group, I am observing significant loss of the chloro group (hydrodehalogenation). How do I prevent this?

The Causality: Unwanted hydrodehalogenation is a classic consequence of using Palladium on Carbon (Pd/C) as your hydrogenation catalyst. Palladium is highly active for the oxidative addition into aryl-chloride bonds. When exposed to H₂ gas, the Pd catalyst reduces the nitro group but simultaneously cleaves the C-Cl bond, yielding the des-chloro byproduct (4-aminodiphenyl sulfone) [2]. The Solution: Chemoselectivity is dictated by the metal's electronic structure. Switch your catalyst to Platinum on Carbon (Pt/C). Platinum has a much higher activation barrier for C-Cl oxidative addition, allowing for the rapid and exclusive reduction of the -NO₂ group to -NH₂.

Workflow Start Issue: Dechlorination during Nitro Reduction CheckCat Check Catalyst Type Start->CheckCat IsPd Is Pd/C being used? CheckCat->IsPd SwitchPt Switch to Pt/C or add catalyst poison (e.g., thiourea) IsPd->SwitchPt Yes CheckTemp Check H2 Pressure & Temp IsPd->CheckTemp No LowerTemp Reduce Temp to 25°C Lower H2 Pressure to 1 atm CheckTemp->LowerTemp

Fig 2. Troubleshooting workflow for unwanted hydrodehalogenation during nitro reduction.

Q3: In my UV/H₂O₂ Advanced Oxidation Process (AOP), the parent compound disappears, but Total Organic Carbon (TOC) remains high. Why isn't it mineralizing?

The Causality: The parent molecule is rapidly degraded by hydroxyl radical (•OH) attack, which initiates ipso-substitution and hydroxylation, leading to the cleavage of the C-S bond [3]. This generates intermediate fragments like 4-chlorophenol and 4-nitrophenol. These electron-deficient aromatic intermediates are significantly more recalcitrant to further oxidation than the parent compound. Furthermore, if your pH is too low, the generation of •OH radicals from H₂O₂ is suppressed. The Solution: Increase the UV dose (residence time) and optimize the H₂O₂ dosage to prevent radical scavenging. Ensure the pH is maintained between 6.5 and 7.5 to maximize the quantum yield of •OH radical generation.

Quantitative Data Summary

The following table synthesizes the expected kinetic parameters and yield metrics for the three primary experimental workflows.

Degradation PathwayPrimary ReagentsTarget TransformationTypical Yield / ConversionReaction TimeKey Kinetic Limiting Factor
Alkaline Hydrolysis NaOH, DMSO/H₂O-Cl to -OH (SNAr)>90% (Phenol product)2-4 hoursSolvent polarity (solvation of OH⁻)
Catalytic Reduction Pt/C, H₂ (1 atm)-NO₂ to -NH₂>95% (Amine product)1-2 hoursHydrogen mass transfer
Advanced Oxidation UV (254 nm), H₂O₂Mineralization>85% (TOC removal)60-120 mins•OH scavenging by background matrix

Step-by-Step Experimental Protocols

Protocol A: Controlled Alkaline Hydrolysis (SNAr Pathway)

This protocol utilizes a self-validating precipitation step; the product will only precipitate upon acidification if the SNAr conversion is successful.

  • Dissolution: Dissolve 10.0 mmol of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a round-bottom flask.

  • Activation: Prepare a 5 M aqueous NaOH solution. Add 10 mL of this solution dropwise to the DMSO mixture under vigorous magnetic stirring.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 3 hours. (Note: The mixture will darken as the highly conjugated phenoxide intermediate forms).

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction into 100 mL of ice-cold 1 M HCl. The sudden drop in pH protonates the phenoxide, causing the immediate precipitation of 4-((4-nitrophenyl)sulfonyl)phenol.

  • Isolation: Vacuum filter the precipitate, wash thoroughly with cold distilled water to remove residual DMSO, and dry under vacuum at 50°C overnight.

Protocol B: Chemoselective Nitro Reduction

This protocol avoids the common pitfall of hydrodehalogenation by strictly utilizing Platinum over Palladium.

  • Preparation: Charge a high-pressure Parr reactor (or a heavy-walled glass vessel) with 10.0 mmol of the substrate dissolved in 50 mL of ethyl acetate.

  • Catalyst Addition: Add 1 mol% of 5% Pt/C catalyst.

  • Atmosphere Exchange: Seal the reactor. Purge the headspace with inert Nitrogen gas three times, followed by three purges with Hydrogen gas to ensure a strictly anaerobic environment.

  • Reduction: Pressurize the vessel to 1 atm H₂ and stir vigorously at 25°C. Monitor the reaction via hydrogen uptake. The reaction is self-validating: hydrogen consumption will abruptly cease once the stoichiometric requirement for the nitro-to-amine conversion is met (typically 1.5 to 2 hours).

  • Workup: Vent the reactor and purge with Nitrogen. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate in vacuo to yield pure 4-amino-4'-chlorodiphenyl sulfone.

Protocol C: AOP Degradation Workflow (UV/H₂O₂)
  • Matrix Preparation: Prepare a 50 µM aqueous solution of the substrate. (Pro-tip: Dissolve the compound in 1 mL of acetonitrile first, then dilute to volume with ultra-pure water to overcome initial hydrophobicity).

  • Oxidant Dosing: Add 30% H₂O₂ to achieve a final working concentration of 5.0 mM in the reactor.

  • pH Adjustment: Adjust the solution pH to 6.5 ± 0.2 using dilute H₂SO₄ or NaOH.

  • Irradiation: Place the solution in a quartz photoreactor equipped with a 254 nm low-pressure UV lamp (incident intensity ~1.5 mW/cm²). Initiate stirring and turn on the UV source.

  • Sampling & Quenching: Withdraw 2 mL aliquots at 15-minute intervals. Immediately add 50 µL of 0.1 M sodium thiosulfate to each aliquot to quench residual H₂O₂ and halt the radical reaction prior to HPLC or TOC analysis.

References

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry. Discusses the mechanistic activation of aryl halides for nucleophilic aromatic substitution (SNAr) via electron-withdrawing groups. URL: [Link][1]

  • Decoupling the electronic and geometric effects of Pt catalysts in selective hydrogenation reaction. ResearchGate / Nature Communications. Details the chemoselective hydrogenation of halonitrobenzenes and the prevention of hydrodehalogenation using specific catalyst structures. URL:[Link][2]

  • Whose Oxygen Atom Is Transferred to the Products? A Case Study of Peracetic Acid Activation via Complexed MnII for Organic Contaminant Degradation. Environmental Science & Technology (ACS). Examines advanced oxidation processes (AOPs) and the radical-mediated cleavage and oxidation of sulfone-containing contaminants. URL:[Link][3]

Sources

How to increase the stability of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solution Stability for Researchers

Disclaimer

Direct stability and degradation data for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene are not extensively available in public literature. This guide has been developed by synthesizing information based on the chemical properties of its core functional groups (diaryl sulfone, nitroaromatic, chloroaromatic) and established principles of chemical stability. The information provided should serve as an authoritative guide for researchers to establish robust handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene that influence its stability?

A1: The stability of this compound is governed by three key functional groups:

  • Diaryl Sulfone Core: The sulfone group (SO₂) is generally stable and resistant to oxidation and moderate heat. However, the sulfur-carbon bonds can be susceptible to cleavage under harsh nucleophilic or reductive conditions.

  • Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the aromatic rings electron-deficient. While this enhances stability against oxidation, it can make the compound susceptible to nucleophilic aromatic substitution and light-induced (photochemical) degradation.[1]

  • Chlorophenyl Group: The chlorine atom is a deactivating group on the benzene ring, which can influence the molecule's susceptibility to substitution reactions.

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, especially under strongly basic (alkaline) conditions.[2][3] This would lead to the cleavage of the C-S bond, resulting in the formation of 4-chlorobenzenesulfinic or sulfonic acid and nitrobenzene.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to UV and visible light.[4] Exposure can lead to complex photochemical reactions, including the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, potentially leading to discoloration and loss of parent compound.

  • Nucleophilic Attack: Reactive nucleophiles present in the solution (e.g., strong bases, certain buffer components like thiols) can attack the electron-deficient aromatic rings or the sulfur atom of the sulfone group, leading to substitution and degradation.

Q3: What are the best general practices for preparing and storing stock solutions of this compound?

A3: To maximize stability, prepare a concentrated stock solution in a suitable anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Store this stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. For experimental use, thaw the stock solution and dilute it into your aqueous experimental buffer immediately before use. It is highly recommended to prepare fresh aqueous solutions for each experiment.[4]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Your solution turns yellow or brown over time, especially when exposed to light.
  • Probable Cause: Photodegradation. The nitroaromatic group is likely undergoing photochemical reactions upon exposure to ambient or UV light.[4]

  • Troubleshooting Actions:

    • Protect from Light: Work with the compound under subdued lighting. Store all solutions in amber vials or wrap clear vials with aluminum foil to block light.

    • Use a Photostability Chamber: If your application is sensitive, consider performing experiments in a controlled-light environment or a photostability chamber.

    • Confirm Degradation: Analyze the discolored solution using HPLC with a photodiode array (PDA) detector. The appearance of new peaks and a change in the UV-Vis spectrum can confirm photodegradation.

Issue 2: You observe a time-dependent loss of compound concentration in your aqueous buffer (pH > 8).
  • Probable Cause: Alkaline Hydrolysis. The sulfone linkage is likely being cleaved by hydroxide ions in the basic solution. Studies on related sulfonate esters show that alkaline hydrolysis is a significant degradation pathway.[2][5]

  • Troubleshooting Actions:

    • Adjust pH: If your experimental design allows, maintain the pH of your aqueous solution between 4 and 7. The compound is expected to be more stable in neutral to slightly acidic conditions.

    • Limit Time in Buffer: Prepare working solutions in the aqueous buffer immediately before the experiment to minimize the time the compound is exposed to basic conditions.

    • Perform a pH Profile Study: To quantify the effect, conduct a stability study across a range of pH values (e.g., pH 3, 5, 7.4, 9). This will determine the optimal pH range for your experiments. (See Protocol 1).

Issue 3: Inconsistent results when using protic solvents like methanol or ethanol for dilutions.
  • Probable Cause: Solvolysis. Protic solvents, especially alcohols, can act as nucleophiles and may react slowly with the compound, particularly at elevated temperatures or over long storage periods. This can lead to the formation of ether or ester-like impurities.

  • Troubleshooting Actions:

    • Prioritize Aprotic Solvents: For intermediate dilutions, prefer aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) over alcohols if compatible with your experimental system.

    • Use Fresh Dilutions: If alcohols are required, prepare the dilutions fresh and use them promptly. Avoid storing the compound in alcoholic solutions for extended periods.

Data & Recommended Conditions

The following table provides hypothetical stability data to illustrate how quantitative information could be presented. Researchers should generate their own data using the protocols provided.

Table 1: Illustrative Stability Profile of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Solvent SystemTemperatureLight ConditionRecommended Storage TimePotential Degradation Pathway
Anhydrous DMSO-20°CDark> 6 monthsMinimal
Acetonitrile4°CDark< 1 monthMinimal
Methanol4°CDark< 1 weekSolvolysis
Aqueous Buffer (pH 5.0)4°CDark< 72 hoursHydrolysis
Aqueous Buffer (pH 7.4)25°CAmbient Light< 8 hoursHydrolysis, Photodegradation
Aqueous Buffer (pH 9.0)25°CDark< 24 hoursAlkaline Hydrolysis

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study to Determine Stability Profile

This protocol allows you to experimentally identify the conditions under which your compound degrades.

Methodology:

  • Prepare Stock Solution: Create a 10 mg/mL stock solution of the compound in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in separate vials containing the following stress agents:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Stress: Aqueous Buffer (pH 7.4)

    • Photolytic Stress: Aqueous Buffer (pH 7.4)

  • Incubation:

    • Incubate the Acid, Base, and Thermal vials at 60°C in the dark.

    • Place the Photolytic vial in a photostability chamber (ICH Option 1: cool white fluorescent and near-UV lamps) or expose it to direct sunlight. Keep a control vial (Thermal) wrapped in foil next to it.

    • Keep the Oxidative vial at room temperature in the dark.

  • Sampling & Analysis:

    • Withdraw aliquots at initial time (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the acid and base samples with an equimolar amount of base/acid.

    • Analyze all samples by a stability-indicating HPLC-UV method. Monitor the peak area of the parent compound and the appearance of new peaks.

  • Data Interpretation: Calculate the percentage of the remaining parent compound at each time point. Aim for 5-20% degradation to clearly identify the primary degradation pathways.

Diagram: Forced Degradation Workflow

This diagram illustrates the logical flow of the forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare 10 mg/mL Stock in DMSO dilute Dilute to 100 µg/mL in Stress Vials stock->dilute acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) heat Thermal (pH 7.4, 60°C) photo Photolytic (pH 7.4, RT, Light) oxid Oxidative (3% H₂O₂, RT) sample Sample at T=0, 2, 4, 8, 24h acid->sample base->sample heat->sample photo->sample oxid->sample neutralize Neutralize Acid/Base Samples sample->neutralize hplc HPLC-UV Analysis neutralize->hplc data Calculate % Degradation Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Diagram: Potential Degradation Pathways

This diagram visualizes the likely points of chemical attack on the molecule.

Degradation_Pathways cluster_main cluster_attacks cluster_products Potential Degradation Products mol 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene hydrolysis_prod 4-Chlorobenzenesulfonic acid + Nitrobenzene mol->hydrolysis_prod photo_prod Reduced Nitro Products (e.g., -NO, -NHOH, -NH₂) mol->photo_prod nuc_attack Nucleophilic Attack (e.g., OH⁻) nuc_attack->mol Hydrolysis photo_attack Photodegradation (UV/Vis Light) photo_attack->mol Photolysis

Caption: Key degradation vulnerabilities.

References

  • PubChem. (n.d.). 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Babtie, A. C., Lima, M. F., & Williams, N. H. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095–8104. Retrieved from [Link]

  • Williams, N. H., & Babtie, A. C. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(3), 1138–1144. Retrieved from [Link]

  • ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega. Retrieved from [Link]

  • Douglas, K. T., & Williams, A. (1976). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-520. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also known as 4-chlorophenyl 4-nitrophenyl sulfone). As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we address the causality of impurity formation during Friedel-Crafts sulfonylation and provide self-validating, mechanistically grounded workflows to achieve >99% purity for drug development and material science applications.

Part 1: Diagnostic Overview & Impurity Profiling

The synthesis of diaryl sulfones typically involves the Lewis acid-catalyzed Friedel-Crafts sulfonylation of chlorobenzene with 4-nitrobenzenesulfonyl chloride[1]. While highly effective, the electrophilic nature of the sulfonyl chloride and the directing effects of the chlorobenzene ring inevitably generate a predictable matrix of impurities[2].

Understanding the physicochemical properties of these impurities is the first step in designing a rational purification strategy.

Quantitative Impurity Profiling
Compound / ImpurityOrigin / RoleApprox. pKaSolubility ProfilePrimary Removal Strategy
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene Target Product (Para-isomer) N/ASoluble in hot EtOH, EtOAc; Insoluble in water.N/A (Retained)
4-Nitrobenzenesulfonic acid Hydrolysis of starting material due to trace moisture.~0.7Highly water-soluble; Insoluble in non-polar organics.Aqueous Base Wash (NaHCO 3​ )
4-Nitrobenzenesulfonyl chloride Unreacted electrophile (incomplete conversion).N/ASoluble in organics; Slowly hydrolyzes in cold water.Reactive Amine Quench
1-Chloro-2-((4-nitrophenyl)sulfonyl)benzene Ortho-regioisomer byproduct from steric/thermal forcing.N/ASoluble in cold EtOH; Soluble in EtOAc.Fractional Recrystallization
Aluminum/Iron Salts Lewis acid catalyst residues.N/AForms water-soluble complexes at extreme pH.Aqueous Wash / Filtration

Part 2: Targeted Troubleshooting & FAQs

Q1: My crude product has a persistent pink or rust-brown coloration. How do I remove this?

Causality: Diaryl sulfones are inherently colorless or pale yellow. Pink, rust, or brown discolorations are classic indicators of trace transition metal complexes (if iron catalysts were used) or pH-indicator-type complex impurities formed by the oxidation of the aromatic rings[3]. Solution: Do not rely on standard recrystallization alone, as these colored impurities often co-crystallize by intercalating into the sulfone lattice[3].

  • Actionable Step: Dissolve the crude mixture in ethyl acetate (EtOAc) and treat with 5-10% (w/w) activated charcoal (Norit). Heat to 60°C for 30 minutes, then filter hot through a pad of Celite. The high surface area of the carbon selectively adsorbs the planar, highly conjugated colored byproducts.

Q2: NMR shows significant contamination with unreacted 4-nitrobenzenesulfonyl chloride. Washing with water isn't removing it. Why?

Causality: Sulfonyl chlorides are highly reactive electrophiles, but their hydrolysis in neutral, cold water is kinetically slow due to their hydrophobicity[2]. Simple aqueous washes leave the unreacted starting material partitioned in the organic phase alongside your product. Solution: You must exploit the differential reactivity between the sulfonyl chloride and the diaryl sulfone. Diaryl sulfones are exceptionally stable to nucleophilic attack.

  • Actionable Step: Implement a "Reactive Quench." Wash the organic phase with a dilute aqueous solution of ethanolamine or ammonium hydroxide. The amine rapidly attacks the sulfonyl chloride to form a polar sulfonamide, which either partitions into the aqueous phase or precipitates, leaving the inert diaryl sulfone completely untouched in the organic layer.

Q3: How do I separate the ortho-regioisomer from the desired para-product?

Causality: Chlorobenzene is an ortho/para directing group. While the bulky sulfonyl chloride strongly favors the para position due to steric hindrance, elevated reaction temperatures (often required to drive the reaction to completion) provide the thermodynamic energy to form 5-15% of the ortho-isomer[1]. Solution: Column chromatography is inefficient at scale for these isomers. Instead, exploit their crystal packing thermodynamics. The symmetrical para-isomer packs tightly into a crystal lattice, resulting in a higher melting point and lower solubility in cold solvents. The ortho-isomer is sterically frustrated and remains solvated.

  • Actionable Step: Perform a fractional recrystallization using absolute ethanol or a 9:1 Ethanol/Glacial Acetic Acid mixture.

Part 3: Standard Operating Procedure (SOP) for Purification

This self-validating protocol ensures the sequential elimination of impurities based on the chemical logic established above.

Step 1: Reaction Quench & Catalyst Removal

  • Pour the crude Friedel-Crafts reaction mixture over crushed ice containing 1 M HCl. Self-validation: The acidic environment prevents the formation of insoluble aluminum hydroxide emulsions, keeping Al 3+ in the aqueous phase.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Discard the aqueous layer.

Step 2: Reactive Wash (Sulfonyl Chloride Removal)

  • To the combined organic layers, add 0.5 M aqueous Ammonium Hydroxide (NH 4​ OH) and stir vigorously for 15 minutes at room temperature.

  • Separate the layers. Self-validation: TLC of the organic layer will show the disappearance of the high-Rf sulfonyl chloride spot.

  • Wash the organic layer with saturated aqueous NaHCO 3​ to remove any residual 4-nitrobenzenesulfonic acid, followed by a brine wash.

Step 3: Drying and Decolorization

  • Dry the organic phase over anhydrous Na 2​ SO 4​ .

  • Add 5% w/w activated charcoal, warm to 50°C for 20 minutes, and filter through Celite. Evaporate the solvent under reduced pressure to yield the crude solid.

Step 4: Fractional Recrystallization (Regioisomer Separation)

  • Suspend the crude solid in absolute ethanol (approx. 5-10 mL per gram of crude).

  • Heat to reflux until complete dissolution occurs. (If slightly cloudy, add glacial acetic acid dropwise until clear).

  • Allow the solution to cool to room temperature slowly over 2 hours, then transfer to an ice bath for 1 hour. Self-validation: Slow cooling prevents the kinetic trapping of the ortho-isomer within the para-isomer crystal lattice.

  • Vacuum filter the resulting pale yellow/white crystals and wash with ice-cold ethanol.

Part 4: Purification Logic Visualization

The following diagram maps the logical flow of the purification process, demonstrating exactly where each impurity class is isolated and discarded.

PurificationWorkflow Crude Crude Reaction Mixture (Diaryl Sulfone + Impurities) Quench Acidic Aqueous Quench & EtOAc Extraction Crude->Quench AqPhase Aqueous Phase (Al/Fe Salts, Sulfonic Acid) Quench->AqPhase Discard OrgPhase Organic Phase (Product, Isomers, Sulfonyl Chloride) Quench->OrgPhase Retain AmineWash Reactive Amine Wash (NH4OH) OrgPhase->AmineWash AqPhase2 Aqueous Phase (Sulfonamide Byproducts) AmineWash->AqPhase2 Discard OrgPhase2 Washed Organic Phase (Product, Regioisomers) AmineWash->OrgPhase2 Retain Recryst Fractional Recrystallization (Hot Ethanol) OrgPhase2->Recryst MotherLiq Mother Liquor (Ortho-isomer & Traces) Recryst->MotherLiq Discard PureProd Pure 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (Para-isomer, >99%) Recryst->PureProd Collect Crystals

Workflow of diaryl sulfone purification, highlighting phase-specific impurity elimination.

References

  • Process for the formation and purification of aromatic sulfones (US3383421A). Google Patents.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Kinetics of the Friedel-Crafts Sulfonylation of Benzene, Chlorobenzene and Toluene with Aluminum Chloride as Catalyst and Benzenesulfonyl Chloride as Solvent. Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Purity Validation of Synthesized 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the precise characterization and stringent purity validation of chemical intermediates are paramount. This guide provides an in-depth technical overview of the analytical methodologies for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a sulfonyl-containing compound with applications in synthetic chemistry. We will explore the fundamental principles and practical applications of various analytical techniques, offering a comparative analysis with alternative reagents and methodologies.

The Critical Role of Purity in Synthesis and Development

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene serves as a versatile reagent in organic synthesis, often utilized in the formation of sulfonamides and sulfonate esters. The presence of impurities, such as starting materials or by-products from its synthesis, can have significant downstream consequences, including altered reaction kinetics, the formation of unintended side products, and compromised biological activity in drug discovery pipelines. Therefore, a multi-faceted analytical approach is essential to confirm the identity and purity of this compound.

Structural and Purity Elucidation: A Multi-Technique Approach

A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous characterization and purity assessment of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is expected to exhibit a characteristic pattern of signals in the aromatic region. The symmetry of the molecule will influence the complexity of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40Doublet2HProtons ortho to the nitro group
~8.15Doublet2HProtons meta to the nitro group
~7.95Doublet2HProtons ortho to the sulfonyl group
~7.60Doublet2HProtons meta to the sulfonyl group

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions. For comparison, the protons of a related compound, 1-chloro-4-(2-nitrovinyl)benzene, appear in the range of 7.41-7.94 ppm in CDCl₃.[1]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and chemical environment of the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data

The spectrum is expected to show distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing nitro and sulfonyl groups shifted downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretching
~1600-1450Medium-StrongAromatic C=C stretching
~1530 & ~1350StrongAsymmetric and symmetric NO₂ stretching
~1370 & ~1170StrongAsymmetric and symmetric SO₂ stretching
~850StrongC-H out-of-plane bending (para-disubstituted)
~750StrongC-Cl stretching

The presence of strong absorption bands corresponding to the nitro (NO₂) and sulfonyl (SO₂) groups is a key diagnostic feature in the IR spectrum.[2][3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Alternatively, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular weight of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is 297.71 g/mol .[5] The mass spectrum should show a molecular ion peak corresponding to this mass. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Fragmentation Pattern: The fragmentation of aromatic sulfones is often characterized by the loss of SO₂.[6] Key expected fragments include those corresponding to the chlorophenyl and nitrophenyl moieties.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.

Experimental Protocol: RP-HPLC for Purity Validation

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of a certified reference standard of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the synthesized sample at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Hypothetical HPLC Purity Data

Peak No.Retention Time (min)Area (%)Identity
13.50.2Impurity (e.g., p-nitrobenzenesulfonic acid)
28.299.51-Chloro-4-((4-nitrophenyl)sulfonyl)benzene
310.10.3Impurity (e.g., starting material)

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Visualization of Analytical Workflows

Caption: Workflow for the characterization and purity validation of the synthesized product.

Comparative Analysis: Alternatives to 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

The utility of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene often lies in its ability to act as a coupling agent or a precursor to other functional groups. It is instructive to compare its properties and performance with other commonly used reagents.

p-Nitrophenyl Esters

p-Nitrophenyl esters are widely used as activated esters in peptide synthesis and bioconjugation.[8]

Reactivity and Stability Comparison

Feature1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (as a precursor to sulfonamides)p-Nitrophenyl Esters
Reactive Group Sulfonyl chloride (highly reactive)Activated ester
Reaction Type Nucleophilic substitution at sulfurNucleophilic acyl substitution
Reactivity Generally higher reactivity than p-nitrophenyl esters.[7]Moderately reactive, allowing for more controlled reactions.
Stability Susceptible to hydrolysis, especially in the presence of moisture.[9][10]More stable to hydrolysis than sulfonyl chlorides under neutral conditions, but still moisture-sensitive.[11][12]
By-products HClp-Nitrophenol (can be monitored spectrophotometrically)

Causality Behind Experimental Choices: The choice between a sulfonyl chloride and a p-nitrophenyl ester often depends on the desired reaction rate and the sensitivity of the substrate to harsh conditions. The high reactivity of sulfonyl chlorides makes them suitable for rapid reactions with a wide range of nucleophiles, while the more moderate reactivity of p-nitrophenyl esters allows for greater control and selectivity, which is often crucial in complex peptide synthesis.[13]

Other Sulfonyl Chlorides

The reactivity of aryl sulfonyl chlorides can be tuned by the substituents on the aromatic ring.

CompoundKey Features
p-Toluenesulfonyl chloride (TsCl) Less reactive than nitro-substituted analogs due to the electron-donating methyl group. Often used for the protection of alcohols.
Dansyl chloride Contains a fluorescent dimethylaminonaphthalene group, allowing for the fluorescent labeling of amines.
Nosyl chloride (p-nitrobenzenesulfonyl chloride) Highly reactive due to the electron-withdrawing nitro group. Used as a protecting group for amines that can be cleaved under mild conditions.

The presence of the chloro-substituted phenyl ring in 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene provides an additional site for potential modification or to influence the overall solubility and electronic properties of the molecule compared to nosyl chloride.

Conclusion

The comprehensive characterization and purity validation of synthesized 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a critical, multi-step process that relies on the synergistic application of spectroscopic and chromatographic techniques. Each method provides a unique piece of the puzzle, from the confirmation of the molecular structure by NMR and IR to the determination of molecular weight by MS and the quantification of purity by HPLC.

The choice of this reagent over alternatives like p-nitrophenyl esters or other sulfonyl chlorides will be dictated by the specific requirements of the synthetic transformation, including the desired reactivity, stability, and the nature of the substrates involved. By adhering to the rigorous analytical protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of their chemical intermediates, which is a foundational element for the successful advancement of their scientific endeavors.

References

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1439. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 458974, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. Retrieved March 10, 2026 from [Link].

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. Retrieved March 10, 2026 from [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B, 1294-1296. [Link]

  • Tee, O. S., & Pika, J. (1987). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of the substrate. Canadian Journal of Chemistry, 65(9), 2187-2194. [Link]

  • Trask, B. S., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Science, 11(30), 7899-7907. [Link]

  • O'Connor, C. J., & Tan, A. L. (1980). The reactivity of p-nitrophenyl esters with surfactants in nonaqueous solvents. IV. p-Nitrophenyl acetate in benzene solutions of dodecylammonium phenoxides. Australian Journal of Chemistry, 33(6), 1301-1311. [Link]

  • O'Connor, C. J., & Ramage, R. E. (1980). The reactivity of p-nitrophenyl esters with surfactants in nonaqueous solvents. II. The effects of added water in benzene solutions of dodecylammonium propionate, and the reaction in toluene and cyclohexane. Australian Journal of Chemistry, 33(4), 771-777. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. Retrieved March 10, 2026 from [Link]

  • E-H. M. Dief, et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(4), 497-504. [Link]

  • Scribd. (2021). 1-Chloro-4-(2-nitrovinyl)benzene NMR Data. [Link]

  • Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. Nature, 175, 685. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. Retrieved March 10, 2026 from [Link]

  • Cornella, J., et al. (2021). A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the... ResearchGate. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Chemicals Bureau. (2002). European Union Risk Assessment Report: 1-chloro-4-nitrobenzene. [Link]

  • High Purity Laboratory Chemicals Pvt. Ltd. (n.d.). 1-Chloro-4-Nitro Benzene 99% for Synthesis. [Link]

  • Chalmers, J. M., & Dent, G. (2005). Interpretation of Infrared Spectra, A Practical Approach. In Wiley Analytical Science. [Link]

Sources

Comparative study of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene with other sulfonylbenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of the correct diaryl sulfone electrophile dictates the success of both step-growth polymerizations and the synthesis of complex small-molecule therapeutics. While symmetric monomers like 4,4'-dichlorodiphenyl sulfone (DCDPS) are industry standards for bulk polyarylethersulfones, the demand for sequence-controlled, asymmetric architectures requires more specialized reagents.

This guide provides an objective, data-driven comparison of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also known as 4-chloro-4'-nitrodiphenyl sulfone, or CNDPS) against other prominent sulfonylbenzene derivatives. By analyzing their distinct leaving-group kinetics in Nucleophilic Aromatic Substitution (SNAr), we outline how CNDPS serves as a highly versatile dual-electrophile for chemoselective synthesis and biological applications.

Mechanistic Foundation: SNAr in Diaryl Sulfones

The reactivity of sulfonylbenzene derivatives is governed by the Addition-Elimination (SNAr) mechanism. The bridging sulfonyl (–SO₂–) group acts as a powerful electron-withdrawing group (EWG), polarizing the adjacent aromatic rings and stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack[1].

However, the rate-determining step—the initial attack of the nucleophile—is heavily dependent on the electronegativity and leaving-group ability of the substituent at the para position.

  • The Halogen Effect: Fluorine is a vastly superior leaving group compared to chlorine (F ≫ Cl) because its extreme electronegativity maximizes the electrophilicity of the ipso-carbon, drastically lowering the activation energy[1].

  • The Nitro Advantage: The nitro (–NO₂) group is not only a potent EWG but also an exceptional leaving group in SNAr and denitrative coupling reactions[2]. When activated by a para-sulfonyl group, the displacement of a nitro group is kinetically favored over chloride.

Comparative Profiling: Symmetric vs. Asymmetric Sulfones

To objectively compare CNDPS with its alternatives, we must evaluate their structural symmetry and leaving-group kinetics. Symmetric derivatives (DCDPS, DFDPS) force identical reaction rates at both binding sites, making them ideal for A-A + B-B type polymerizations. Conversely, the asymmetric nature of CNDPS provides a built-in kinetic differential.

Quantitative Comparison of Sulfonylbenzene Derivatives
CompoundSymmetryActive Leaving GroupsRelative SNAr RatePrimary Application
DFDPS (4,4'-Difluorodiphenyl sulfone)Symmetric–F, –FVery High (~10⁴)Specialty Polyethersulfones (PES)
DNDPS (4,4'-Dinitrodiphenyl sulfone)Symmetric–NO₂, –NO₂High (~10³)Cross-linking, Specialized Polymers
CNDPS (1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene)Asymmetric–NO₂, –ClHigh (–NO₂) / Low (–Cl)Sequence-Controlled Synthesis, Adjuvants
DCDPS (4,4'-Dichlorodiphenyl sulfone)Symmetric–Cl, –ClBaseline (1)Standard Polysulfones (PSU)

Data synthesized from standard nucleophilic aromatic substitution kinetic profiles.

The Asymmetric Advantage of CNDPS

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS 39055-84-0) features two distinct electrophilic sites: a 4-chlorophenyl ring and a 4-nitrophenyl ring[3].

Because the –NO₂ group is displaced significantly faster than the –Cl group under mild conditions, CNDPS allows for chemoselective, step-wise functionalization . A researcher can introduce "Nucleophile A" at a low temperature to exclusively displace the nitro group, isolate the intermediate, and subsequently introduce "Nucleophile B" at a higher temperature to displace the chloride. This prevents the statistical mixtures and oligomerization that plague symmetric monomers when attempting asymmetric synthesis.

Reaction Pathway Visualization

SNAr_Pathway CNDPS CNDPS (Dual Electrophile) Step1 Step 1: Nucleophile A (80 °C) CNDPS->Step1 Int Mono-Substituted Intermediate Step1->Int -NO₂ Displacement (Kinetically Favored) Step2 Step 2: Nucleophile B (140 °C) Int->Step2 Prod Asymmetric Diaryl Sulfone Step2->Prod -Cl Displacement (Thermodynamically Driven)

Chemoselective SNAr pathway of CNDPS yielding asymmetric diaryl sulfones.

Experimental Workflow: Chemoselective Synthesis

To demonstrate the practical application of CNDPS's kinetic differential, the following protocol outlines a self-validating system for synthesizing an asymmetric diaryl ether sulfone.

Protocol: Step-Wise Displacement of CNDPS

Objective: Sequentially substitute CNDPS with a phenoxide and an aliphatic amine.

Phase 1: Preparation of the Anhydrous Nucleophile

  • Charge the Reactor: To a 3-neck flask equipped with a Dean-Stark trap, add Phenol (1.0 equiv), K₂CO₃ (1.2 equiv), N,N-Dimethylformamide (DMF), and Toluene (co-solvent).

  • Azeotropic Distillation (120 °C): Heat the mixture until water evolution ceases, then distill off the toluene.

    • Causality & Expertise: Water must be rigorously removed. Trace moisture will hydrolyze the CNDPS electrophile. Furthermore, K₂CO₃ is chosen over NaOH because it quantitatively deprotonates the phenol without acting as a competing nucleophile (hydroxide would cleave the sulfone).

Phase 2: Chemoselective –NO₂ Displacement 3. Temperature Adjustment: Cool the anhydrous phenoxide solution to 80 °C . 4. Electrophile Addition: Add CNDPS (1.0 equiv) dropwise as a solution in DMF. Stir for 4 hours.

  • Causality & Expertise: At 80 °C, the thermal energy is sufficient to overcome the activation barrier for the highly reactive –NO₂ group, but insufficient for the –Cl group. This strict temperature control ensures 100% chemoselectivity, preventing symmetric bis-substitution[4].

  • Isolation: Monitor via HPLC. Once complete, precipitate the mono-substituted intermediate (4-chloro-4'-phenoxydiphenyl sulfone) in cold water and dry.

Phase 3: –Cl Displacement 6. Second Substitution: Resuspend the intermediate in DMF, add the aliphatic amine (1.2 equiv), and elevate the temperature to 140 °C for 12 hours.

  • Causality & Expertise: The chloride leaving group requires significantly higher thermal activation to reach the Meisenheimer transition state. The elevated temperature drives the reaction to completion, yielding the final A-B asymmetric sulfone.

Cross-Disciplinary Applications: Immune Adjuvants

Beyond its utility as a synthetic building block, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene occupies a unique niche in pharmacology. Unlike DCDPS or DFDPS, which are strictly utilized in materials science, CNDPS is commercially validated and utilized as a substituted nitrophenyl sulfone immune adjuvant [5]. The specific electronic distribution afforded by the asymmetric chloro/nitro configuration interacts favorably with biological targets to stimulate localized immune responses, making it a compound of high interest for vaccine formulation and drug development professionals.

References

  • PubChem - 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CID 458974). National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry - Sulfonyl blocking groups in aromatic synthesis. Available at:[Link]

  • Wikipedia - Nucleophilic aromatic substitution. Available at:[Link]

  • ACS Catalysis - Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. American Chemical Society. Available at:[Link]

Sources

Validated HPLC Method for the Analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS 39055-84-0), commonly referred to as 4'-Chloro-4-nitrodiphenyl sulfone, is a structurally complex diaryl sulfone. It serves as a critical immune adjuvant and an essential synthetic intermediate in the development of high-performance polysulfones and dapsone-derived pharmaceuticals[1]. Because trace impurities can drastically alter the polymerization kinetics or immunological safety profiles of the final products, establishing a highly accurate, reproducible analytical method is non-negotiable.

This guide objectively compares the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against alternative methodologies like Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating protocol and supporting experimental data to ensure analytical integrity.

The Analytical Dilemma & Mechanistic Rationale

When designing an analytical method for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, one must account for its specific molecular architecture: a highly hydrophobic diphenyl sulfone core flanked by an electron-withdrawing, polar nitro group and a lipophilic chloro substituent[2].

While GC-MS is often the default choice for identifying volatile impurities, it presents a severe mechanistic flaw for this specific molecule. The high molecular weight (297.71 g/mol ) and the strong dipole of the sulfone bridge result in a high boiling point[2]. Consequently, forcing the molecule into the gas phase requires injection port temperatures exceeding 250°C. At these extreme temperatures, the nitro group becomes thermally labile, leading to artificial degradation peaks that skew purity assessments[3].

The Solution: RP-HPLC bypasses thermal stress entirely. By utilizing a C18 (octadecylsilane) stationary phase, the intact molecule is separated based purely on hydrophobic partitioning at ambient or near-ambient temperatures[3]. Furthermore, the extended π -conjugation of the benzene rings, bridged by the sulfone group, provides a strong chromophore for highly sensitive UV detection at 254 nm[4].

Method_Comparison Analyte Analyte: 4'-Chloro-4-nitrodiphenyl Sulfone Path1 Thermal Lability (Nitro Group) Analyte->Path1 Path2 Hydrophobic Core (Diaryl Sulfone) Analyte->Path2 GC GC-MS (High Degradation Risk) Path1->GC Avoid HPLC RP-HPLC (High Stability & Precision) Path2->HPLC Select

Fig 2. Mechanistic decision logic for selecting RP-HPLC over GC-MS.

Comparative Performance Matrix

To objectively justify the adoption of RP-HPLC, the table below summarizes the performance of the proposed method against standard alternatives for diaryl sulfone analysis.

Analytical ParameterRP-HPLC (Proposed Method)GC-MS (Alternative)Normal-Phase HPLC
Separation Mechanism Hydrophobic partitioningVolatility & Gas-phase partitioningPolar interactions
Analyte Suitability Optimal (Analyzed intact at 30°C)Sub-optimal (Thermal degradation risk)Moderate (Poor retention of lipophilic core)
Sample Preparation Direct dissolution in mobile phaseOften requires complex derivatizationDirect dissolution in non-polar solvent
Sensitivity (LOD) ~0.02 µg/mL (UV Detection)~0.05 µg/mL (TIC)~0.15 µg/mL (UV Detection)
Throughput (Run Time) < 10 minutes> 25 minutes~15 minutes

The Self-Validating RP-HPLC Protocol

A robust analytical method must be a self-validating system; it must prove its own reliability before any unknown sample is quantified. The following protocol integrates strict System Suitability Testing (SST) as a mandatory gatekeeper.

Chromatographic Conditions & Causality
  • Column: C18 (250 mm × 4.6 mm, 5 µm). Why? The dense octadecylsilane matrix provides maximum surface area for the hydrophobic chlorophenyl ring to interact, ensuring baseline resolution from closely related synthetic byproducts[4].

  • Mobile Phase: Acetonitrile : Milli-Q Water (65:35, v/v), Isocratic. Why? Acetonitrile is an aprotic solvent that minimizes secondary hydrogen-bonding interactions with residual silanols on the silica matrix. This prevents the peak tailing commonly observed with sulfones when using methanol[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity).

  • Detection: UV at 254 nm.

Step-by-Step Execution
  • Mobile Phase Preparation: Mix 650 mL of HPLC-grade Acetonitrile with 350 mL of ultra-pure Milli-Q water. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene reference standard. Dissolve in 100 mL of the mobile phase to yield a 100 µg/mL stock solution.

  • System Suitability Testing (SST) - The Gatekeeper:

    • Inject 10 µL of the standard solution five consecutive times.

    • Self-Validation Criteria: The system is only validated for sample analysis if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% , the Theoretical Plate Count is > 5000 , and the Tailing Factor is < 1.5 .

  • Sample Analysis: Filter the synthesized sample through a 0.22 µm PTFE syringe filter. Inject 10 µL into the HPLC system and integrate the peak eluting at the established retention time.

HPLC_Workflow N1 Sample Prep (1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene) N2 System Suitability Testing (SST) Gatekeeper: Tailing < 1.5 N1->N2 Aliquot N3 RP-HPLC Separation (C18, MeCN:H2O) N2->N3 Pass N4 UV Detection (254 nm) & Peak Integration N3->N4 Elution N5 Data Validation (ICH Q2 Criteria) N4->N5 Output

Fig 1. Self-validating RP-HPLC workflow for diaryl sulfone quantification.

Experimental Validation Data

To demonstrate the trustworthiness of this method, it was validated according to ICH Q2(R1) guidelines. The experimental data confirms that the RP-HPLC method is highly linear, precise, and capable of detecting trace impurities.

Validation ParameterExperimental ResultICH Q2 Acceptance Criteria
Linearity Range 1.0 - 150 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Precision (Intra-day) 0.85% RSDRSD ≤ 2.0%
Accuracy (Spike Recovery) 99.2% - 101.5%98.0% - 102.0%

By prioritizing mechanistic compatibility over generalized techniques, this RP-HPLC protocol ensures that the purity analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is both scientifically rigorous and industrially scalable.

References

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene - PubChem - nih.gov - 2

  • 4′-Chloro-4-nitrodiphenyl Sulfone, CAS 39055-84-0 | SCBT - scbt.com - 1

  • 4,4'-Dichlorodiphenyl sulfone - SIELC Technologies - sielc.com - 5

  • A Comparative Guide to the Purity Validation of Diphenyl Sulfone: HPLC vs. GC-MS Analysis - benchchem.com -3

  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography - asianpubs.org - 4

Sources

Biological activity comparison of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and its analogues

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and Diaryl Sulfone Analogues

Executive Summary

The diaryl sulfone pharmacophore ( Ar−SO2​−Ar′ ) is a highly versatile scaffold in medicinal chemistry, historically anchored by the anti-leprosy drug Dapsone. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also known as 4-chloro-4'-nitrodiphenyl sulfone)[1] represents a structurally distinct analogue featuring strongly electron-withdrawing nitro ( −NO2​ ) and lipophilic chloro ( −Cl ) substituents. As a Senior Application Scientist, I have designed this guide to objectively compare the biological activity of this specific halogenated/nitro-substituted sulfone against its structural analogues, providing researchers with mechanistic insights, comparative data, and self-validating experimental protocols for preclinical evaluation.

Structural and Mechanistic Insights

The biological efficacy of diaryl sulfones is heavily dictated by their substituents. The central sulfone ( −SO2​− ) moiety acts as a potent hydrogen bond acceptor, essential for docking into target enzymes such as bacterial dihydropteroate synthase (DHPS)[2].

  • The Role of the Nitro Group: In 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, the −NO2​ group significantly increases the electrophilicity of the aromatic ring. Structure-activity relationship (SAR) studies have demonstrated that electron-withdrawing nitro groups enhance antibacterial activity, particularly against Gram-positive strains[3].

  • The Role of the Chloro Group: The p -chloro substitution increases the molecule's lipophilicity (Computed XLogP3 ~3.3)[1]. This elevated lipophilicity is a double-edged sword: it enhances the compound's ability to permeate bacterial cell walls and mammalian cell membranes (critical for anticancer applications)[4], but it requires careful solvent selection (e.g., DMSO) during in vitro assays to prevent precipitation.

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Sulfone Diaryl Sulfones (e.g., Dapsone Analogues) Sulfone->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF DHFR DNA Bacterial DNA/RNA Synthesis THF->DNA

Diagram 1: Competitive inhibition of the bacterial folate synthesis pathway by diaryl sulfones.

Comparative Biological Activity Profile

Antimicrobial and Antibiofilm Efficacy

While Dapsone (4,4'-diaminodiphenyl sulfone) remains the gold standard for mycobacterial infections, its efficacy is highly specific. Analogues like 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene exhibit a broader, albeit sometimes less potent, spectrum of activity. The presence of the nitro group has been shown to yield moderate to considerable activity against B. subtilis and E. coli[3]. Furthermore, recent synthetic derivatives linking the 4-[(4-chlorophenyl)sulfonyl] moiety to benzoic acids or 1,3-oxazoles have demonstrated outstanding antimicrobial properties, particularly against Candida albicans and various Gram-positive bacterial biofilms[5][6].

Anticancer and Cytotoxic Potential

Diaryl sulfones are increasingly recognized for their anticancer properties. Diarylsulfonylureas, which share the core scaffold, have been extensively evaluated as novel agents effective against solid tumors[7]. The lipophilic nature of the 4-chlorophenyl moiety aids in intracellular accumulation, allowing these analogues to induce cytotoxicity in malignant cell lines while maintaining a manageable toxicity profile in healthy cells[4][8].

Emerging Neurological and Antiviral Roles

Beyond traditional antimicrobial use, diaryl sulfones have emerged as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[2]. Additionally, specific aryl sulfone analogues are being developed as selective 5-HT6 receptor antagonists and γ -secretase inhibitors for the treatment of Alzheimer's disease[2][6].

Quantitative Data Comparison

The following table synthesizes the comparative biological and physicochemical parameters of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and its primary analogues.

CompoundKey SubstituentsLogPPrimary Biological ActivityPrimary Target / MechanismRelative Efficacy
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene 4-Cl, 4'-NO 2​ ~3.3AntibacterialDHPS Inhibition / Membrane DisruptionModerate (Gram +)
Dapsone 4-NH 2​ , 4'-NH 2​ ~0.97AntimycobacterialDHPS Competitive InhibitionHigh (M. leprae)
Bis(4-chlorophenyl) sulfone 4-Cl, 4'-Cl~3.9Antifungal / Polymer PrecursorNon-specificLow
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid 4-Cl, 4'-COOH~2.8Broad-spectrum AntimicrobialMulti-target / Biofilm DisruptionHigh (C. albicans)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific reagents and controls are utilized.

Protocol A: Broth Microdilution Assay for MIC Determination

Purpose: To quantify the Minimum Inhibitory Concentration (MIC) of lipophilic diaryl sulfones.

  • Stock Solution Preparation: Dissolve 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 100% DMSO to a concentration of 5 mg/mL. Causality: The high LogP (~3.3) of this compound necessitates DMSO to prevent precipitation in aqueous media[1].

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration does not exceed 1% (v/v). Self-Validation: Include a vehicle control well (1% DMSO in MHB) to confirm that the solvent itself does not inhibit bacterial growth.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus) to each well. Include a positive control (standard antibiotic like Benzylpenicillin) and a negative control (sterile MHB)[3].

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin acts as a redox indicator; metabolically active bacteria reduce the blue dye to pink, providing a clear, colorimetric validation of viability without relying solely on optical density (OD) which can be skewed by compound precipitation.

Workflow Stock Stock Preparation (5 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution Inoculation Bacterial Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Readout (Resazurin Dye) Incubation->Readout

Diagram 2: Standardized broth microdilution workflow for determining antimicrobial MIC.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the anticancer potential and general mammalian cytotoxicity of synthesized sulfone analogues.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO 2​ .

  • Compound Treatment: Treat cells with varying concentrations (1 µM to 100 µM) of the sulfone analogue for 48 hours. Self-Validation: Include untreated cells as a 100% viability baseline and a known cytotoxic agent (e.g., Doxorubicin) as a positive control for apoptosis.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. This measures actual metabolic activity rather than mere physical cell count, ensuring dead but physically intact cells do not skew the data.

  • Solubilization & Measurement: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

References

  • PubChem. "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Irshad, A. et al. "Sulfones: an important class of organic compounds with diverse biological activities." International Journal of Pharmacy and Pharmaceutical Sciences, 2015. URL:[Link]

  • Brinza, I. et al. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." Molecules, 2022. URL:[Link]

  • Alsaedi, A. et al. "In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues." Molecules, 2022. URL:[Link]

  • Ghazisaeidi, H. et al. "Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone." Crystal Growth & Design, ACS Publications, 2022. URL:[Link]

  • Howbert, J. J. et al. "Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships." Journal of Medicinal Chemistry, ACS Publications, 1990. URL:[Link]

Sources

Cross-reactivity studies of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CNPS) in Biological Assays: A Comparative Guide

Executive Summary

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CNPS), commonly cataloged as 4′-Chloro-4-nitrodiphenyl Sulfone (CAS 39055-84-0)[1], is a bis-aryl sulfone utilized in synthetic chemistry[2] and classified as a substituted nitrophenyl sulfone immune adjuvant[3]. However, its structural topology—featuring a highly electron-deficient aromatic ring activated by both sulfonyl and nitro groups[4]—makes it a potent electrophile. For drug development professionals and assay scientists, understanding the cross-reactivity of CNPS with off-target biological nucleophiles is critical to preventing false positives and Pan Assay Interference (PAINS).

This guide objectively compares the cross-reactivity profile of CNPS against standard electrophilic probes and provides self-validating protocols to map its off-target interactions.

Mechanistic Basis for Cross-Reactivity

The core driver of CNPS cross-reactivity is Nucleophilic Aromatic Substitution ( SN​Ar ) . The sulfonyl bridge (-SO 2​ -) and the nitro group (-NO 2​ ) exert strong electron-withdrawing effects via both induction and resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the chloro-substituted aryl ring, priming the carbon-chlorine bond for attack by biological nucleophiles—predominantly the thiolate anions of hyper-reactive cysteine residues and the antioxidant glutathione (GSH).

Comparative Alternative Probes

To contextualize CNPS's performance, we compare it against three standard alternatives used in biological assays:

  • CDNB (1-Chloro-2,4-dinitrobenzene): The gold-standard substrate for Glutathione S-Transferase (GST) assays. It is highly reactive due to dual nitro-group activation.

  • PMSF (Phenylmethanesulfonyl fluoride): A sulfonyl fluoride that specifically targets serine and cysteine proteases via sulfonylation.

  • IAA (Iodoacetamide): A non-selective alkylating agent that reacts via an SN​2 mechanism, used for universal cysteine capping.

Unlike IAA ( SN​2 ) or PMSF (sulfonylation), CNPS reacts via SN​Ar , forming a bulky diaryl sulfone adduct on the target protein. This steric bulk can drastically alter protein conformation, leading to unintended allosteric effects in cell-based assays.

Quantitative Comparison of Electrophilic Probes

The following table summarizes the physicochemical properties and expected assay behaviors of CNPS compared to alternative probes.

ParameterCNPS (CAS 39055-84-0)CDNBPMSFIAA
Molecular Weight 297.71 g/mol [3]202.55 g/mol 174.19 g/mol 184.96 g/mol
Reaction Mechanism SN​Ar (Arylation) SN​Ar (Arylation)Sulfonylation SN​2 (Alkylation)
Primary Nucleophile Cysteine, GSHGSH, CysteineSerine, CysteineCysteine (Universal)
Steric Bulk of Adduct High (Diaryl sulfone)Medium (Dinitrophenyl)Medium (Phenylsulfonyl)Low (Acetamide)
GST Assay Interference Moderate to HighBaseline (Substrate)LowLow
Risk of PAINS Activity High (Electrophilic stress)HighLow (Rapid hydrolysis)High (Intentional)

Experimental Methodologies: Evaluating Cross-Reactivity

To establish trustworthiness in your assay data, you must empirically determine if CNPS is cross-reacting with your specific biological system. Below are two self-validating protocols.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Causality Insight: Because CNPS lacks a bioorthogonal handle (like an alkyne or azide) for direct pull-down, we must use a competitive format. By pre-incubating the proteome with CNPS, any hyper-reactive cysteines that cross-react with CNPS will be "blocked." A subsequent labeling step with a broad-spectrum fluorescent probe (TAMRA-IAA) will show a loss of fluorescent signal at the molecular weights of the cross-reacted proteins.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) without reducing agents (DTT/BME), as these will directly react with CNPS. Quantify protein using a BCA assay and normalize to 2 mg/mL.

  • Compound Incubation: Aliquot 50 µL of proteome. Add CNPS (10 µM, 50 µM, and 100 µM final concentrations from a 100x DMSO stock) or DMSO vehicle. Incubate at 37°C for 1 hour.

  • Probe Competition: Add TAMRA-IAA (1 µM final concentration) to all samples. Incubate in the dark at room temperature for 30 minutes.

  • Quenching & Denaturation: Quench the reaction by adding 4x Laemmli buffer containing 200 mM DTT. Boil at 95°C for 5 minutes.

  • Readout: Resolve proteins via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon, 532 nm excitation / 580 nm emission) before Coomassie staining.

  • Validation: A dose-dependent decrease in TAMRA fluorescence in specific bands confirms off-target cross-reactivity by CNPS.

ABPP_Workflow N1 1. Native Proteome Extraction (No DTT/BME) N2 2. CNPS Incubation (Covalent Blocking Phase) N1->N2 N3 3. TAMRA-IAA Labeling (Fluorescent Competition) N2->N3 N4 4. SDS-PAGE & In-Gel Fluorescence N3->N4 N5 Data Analysis: Loss of Signal = CNPS Cross-Reactivity N4->N5

Caption: Competitive ABPP workflow to evaluate CNPS cross-reactivity with proteomic cysteines.

Protocol B: GST Kinetic Interference Assay

Causality Insight: Given its structural similarity to CDNB, CNPS may act as a competitive substrate or irreversible inhibitor of endogenous GSTs, skewing cellular toxicity data.

Step-by-Step Methodology:

  • Reagent Setup: Prepare 100 mM potassium phosphate buffer (pH 6.5), 100 mM GSH, and 100 mM CDNB (in ethanol).

  • Enzyme Preparation: Dilute recombinant human GST to 0.1 µg/mL in the assay buffer.

  • Interference Assessment: In a 96-well UV-transparent plate, mix buffer, 1 mM GSH, and varying concentrations of CNPS (1 µM - 100 µM). Add GST enzyme and incubate for 15 minutes.

  • Kinetic Readout: Initiate the standard reaction by adding 1 mM CDNB. Immediately monitor absorbance at 340 nm (formation of GS-DNB conjugate) every 30 seconds for 5 minutes.

  • Validation: If CNPS cross-reacts with GST (either by depleting GSH or alkylating the enzyme), the Vmax​ of the CDNB reaction will be significantly reduced compared to the vehicle control.

Pathway Implications: The Adjuvant Paradox

CNPS is noted as an immune adjuvant[3]. However, researchers must be cautious: the adjuvant effect may be a direct result of its electrophilic cross-reactivity rather than specific receptor binding. Electrophiles readily alkylate the sensor cysteines (e.g., Cys151) on Keap1. This cross-reactivity inhibits Keap1-mediated degradation of Nrf2, leading to the transcription of Antioxidant Response Element (ARE) genes, which frequently mimics or synergizes with inflammatory adjuvant signals.

Keap1_Pathway CNPS CNPS (Electrophilic Adjuvant) Keap1 Keap1 (Sensor Cysteines) CNPS->Keap1 S_NAr Alkylation Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Inhibition of Degradation ARE ARE-Driven Gene Expression (False Positive/Adjuvant Signal) Nrf2->ARE Translocation & Activation

Caption: CNPS cross-reactivity with Keap1 cysteines leading to electrophilic stress and Nrf2 pathway activation.

Conclusion

While 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a valuable synthetic intermediate[2] and adjuvant[3], its deployment in biological assays requires rigorous controls. By utilizing competitive ABPP and kinetic interference assays, researchers can map the off-target reactivity of CNPS, ensuring that observed biological phenotypes are driven by specific target engagement rather than indiscriminate electrophilic stress.

References

  • PubChem. "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene - PubChem". nih.gov.
  • SCBT - Santa Cruz Biotechnology. "4′-Chloro-4-nitrodiphenyl Sulfone, CAS 39055-84-0 | SCBT". scbt.com.
  • LGC Standards. "Buy Online CAS Number 39055-84-0 - TRC - 4'-Chloro-4-nitrodiphenyl Sulfone". lgcstandards.com.
  • Google Patents. "US4620950A - Process for preparing aryl sulfone sulfonic acids". google.com.

Sources

Benchmarking the Synthetic Efficiency of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS 39055-84-0), frequently referred to as 4-chlorophenyl 4-nitrophenyl sulfone, is a critical diaryl sulfone building block used extensively in the development of immune adjuvants, agrochemicals, and advanced polymeric materials[1][2]. Due to the distinct electronic properties of its two aromatic rings—one deactivated by a strongly electron-withdrawing nitro group and the other by a mildly deactivating, yet ortho/para-directing chloro group—synthesizing this molecule with high regioselectivity and yield presents unique chemical challenges.

This guide objectively benchmarks the three primary synthetic routes for producing this compound, providing drug development professionals and synthetic chemists with field-proven experimental data, mechanistic causality, and self-validating protocols.

Mechanistic Overview of Synthetic Routes

The construction of the diaryl sulfone core typically relies on one of three strategic disconnections:

  • Route A: Catalytic Friedel-Crafts Sulfonylation Utilizes 4-nitrobenzenesulfonyl chloride and chlorobenzene. Historically, this required stoichiometric amounts of Lewis acids (like AlCl 3​ ) because the resulting sulfone strongly coordinates to the metal, causing product inhibition. Modern methodologies benchmarked here utilize superacids like Triflic acid (TfOH) in catalytic amounts, which do not complex with the product[3].

  • Route B: Thioether Oxidation Involves the exhaustive oxidation of the corresponding sulfide (1-chloro-4-((4-nitrophenyl)thio)benzene) using hydrogen peroxide in glacial acetic acid. This route is highly reliable but requires strict thermal control to prevent runaway exotherms[4].

  • Route C: Sulfinate Cross-Coupling A transition-metal-catalyzed or metal-free cross-coupling between sodium 4-nitrobenzenesulfinate and 1-chloro-4-iodobenzene. The iodo group acts as the preferential leaving group, ensuring selective C-S bond formation[5].

SyntheticRoutes SM1 4-Nitrobenzenesulfonyl Chloride + Chlorobenzene Target 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene SM1->Target Route A: Friedel-Crafts (TfOH, 160°C) SM2 1-Chloro-4-((4-nitrophenyl)thio)benzene SM2->Target Route B: Oxidation (H2O2 / AcOH) SM3 Sodium 4-nitrobenzenesulfinate + 1-Chloro-4-iodobenzene SM3->Target Route C: Cross-Coupling (Pd/Cu Cat.)

Fig 1: Primary synthetic routes for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene production.

Benchmarking Synthetic Efficiency

To objectively compare these alternatives, we evaluate them across five critical parameters: Overall Yield, Atom Economy, Reaction Time, Scalability, and Green Chemistry metrics (E-factor).

Performance MetricRoute A: TfOH Friedel-CraftsRoute B: Thioether OxidationRoute C: Sulfinate Cross-Coupling
Typical Yield 75% – 85%85% – 95%60% – 80%
Atom Economy High (produces only HCl waste)Moderate (requires excess oxidant mass)Low (generates heavy salt waste)
Reaction Time 24 hours2 – 4 hours12 – 24 hours
Catalyst / Reagent 20 mol% TfOH4.4 eq H 2​ O 2​ / Glacial AcOHPd/Cu catalysts or DABSO surrogates
Regioselectivity Excellent (>95% para-substitution)Absolute (pre-determined by SM)Absolute (pre-determined by SM)
Scalability Excellent (Catalyst is recoverable)Good (Requires strict cooling infrastructure)Moderate (Cost of coupling agents)

Key Takeaway: For large-scale industrial production, Route A is superior due to its high atom economy and the ability to recover the TfOH catalyst[3]. For rapid, bench-scale synthesis where starting thioethers are readily available, Route B offers the highest raw yield[4].

Experimental Protocols & Mechanistic Causality

As a self-validating system, a robust protocol must include in-process controls and a clear explanation of why certain conditions are chosen. Below are the detailed methodologies for the two highest-performing routes.

Protocol A: Triflic-Acid-Catalyzed Friedel-Crafts Sulfonylation

Scientific Rationale (Causality): The nitro group on 4-nitrobenzenesulfonyl chloride drastically reduces the electron density of the sulfonyl group, making the generation of the electrophilic sulfonylium ion difficult. A superacid like TfOH is required to force this activation. Furthermore, chlorobenzene is mildly deactivated; however, the chloro group's lone pairs provide resonance stabilization to the intermediate arenium ion, directing the bulky sulfonylium exclusively to the sterically unhindered para position[3].

FCWorkflow Step1 Step 1: Catalyst Activation TfOH generates electrophilic sulfonylium ion Step2 Step 2: Electrophilic Attack Chlorobenzene attacks; Cl directs para Step1->Step2 Step3 Step 3: Deprotonation Aromaticity restored; TfOH regenerated Step2->Step3 Step4 Step 4: Isolation Chromatographic purification Step3->Step4

Fig 2: Mechanistic workflow of the TfOH-catalyzed Friedel-Crafts sulfonylation.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled, pressure-rated glass tube equipped with a magnetic stir bar, add 4-nitrobenzenesulfonyl chloride (1.0 mmol) and chlorobenzene (4.0 equivalents). Causality: Excess chlorobenzene acts as both the reactant and the solvent, preventing localized concentration spikes.

  • Catalyst Addition: Carefully add Trifluoromethanesulfonic acid (TfOH, 20 mol%). Seal the tube under an argon atmosphere.

  • Thermal Activation: Heat the mixture to 160 °C in an oil bath for 24 hours. In-Process Control: Monitor via TLC (Hexanes:EtOAc 3:1). The starting sulfonyl chloride should completely disappear.

  • Quenching & Recovery: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with saturated aqueous NaHCO 3​ . Causality: The basic wash neutralizes the TfOH, partitioning it into the aqueous layer where it can later be recovered and recycled, drastically improving the E-factor[3].

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the pure 1-chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Protocol B: Oxidation of Diaryl Thioethers

Scientific Rationale (Causality): Oxidizing a thioether to a sulfone proceeds through a sulfoxide intermediate. The first oxidation (thioether sulfoxide) is rapid and highly exothermic. The second oxidation (sulfoxide sulfone) is slower. Glacial acetic acid is chosen as the solvent because it reacts in situ with H 2​ O 2​ to form peracetic acid, a highly efficient oxygen-transfer agent[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-chloro-4-((4-nitrophenyl)thio)benzene (1.0 equivalent) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.

  • Controlled Oxidation: Cool the flask in an ice-water bath to 0 °C. Slowly add 30% aqueous H 2​ O 2​ (4.4 equivalents) dropwise over 30 minutes. Causality: Dropwise addition at 0 °C is critical to prevent a runaway exotherm which could lead to solvent boiling or non-selective oxidative cleavage of the aromatic rings[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours. In-Process Control: The reaction mixture will transition from a cloudy suspension to a clear solution as the more soluble sulfone is formed. Verify completion via LC-MS.

  • Isolation: Pour the reaction mixture into crushed ice. The sudden shift in polarity forces the highly crystalline 1-chloro-4-((4-nitrophenyl)sulfonyl)benzene to precipitate. Filter the solid, wash with cold distilled water to remove residual acetic acid, and dry under a vacuum.

Conclusion & Recommendations

For researchers synthesizing 1-chloro-4-((4-nitrophenyl)sulfonyl)benzene, the choice of route dictates the operational footprint:

  • Opt for Route A (Friedel-Crafts) if you are scaling up production. The 20 mol% TfOH catalyst is recoverable, and the reaction avoids the heavy metal waste associated with cross-coupling, aligning with modern green chemistry mandates.

  • Opt for Route B (Oxidation) if you require rapid, bench-scale synthesis with >90% yields and have access to the precursor thioether. The precipitation-based isolation eliminates the need for time-consuming column chromatography.

References

  • Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones Source: European Journal of Organic Chemistry (via ResearchGate) URL: 3

  • 1-Chloro-2,4-bis(methylsulfonyl)benzene (Proxy for Thioether Oxidation Protocols) Source: Benchchem URL: 4

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: 1

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: PMC - National Institutes of Health (NIH) URL: 5

  • 4′-Chloro-4-nitrodiphenyl Sulfone, CAS 39055-84-0 Source: Santa Cruz Biotechnology URL: 2

Sources

A Senior Application Scientist's Guide to Supplier Qualification: Spectroscopic Comparison of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research and drug development, the purity and consistency of starting materials are paramount. Even seemingly minor variations in a chemical reagent can have cascading effects on reaction kinetics, yield, and impurity profiles of an active pharmaceutical ingredient (API). This guide provides a comprehensive spectroscopic comparison of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a key building block in medicinal chemistry, sourced from three different suppliers. Through detailed Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we demonstrate a robust, self-validating workflow for qualifying raw materials. Our findings reveal significant differences, including the presence of residual starting materials and solvents, underscoring the indispensable role of in-house spectroscopic verification to ensure experimental reproducibility and compliance with Good Manufacturing Practices (GMP).[1][2]

Introduction: The Imperative of Raw Material Verification

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS No. 39055-84-0) is a diaryl sulfone derivative frequently employed in the synthesis of complex organic molecules.[3] Its bifunctional nature, featuring an electrophilic sulfonyl group and sites for nucleophilic aromatic substitution, makes it a versatile intermediate. However, the reliability of any synthesis hinges on the quality of its foundational components. Sourcing reagents from different suppliers, or even different batches from the same supplier, without rigorous quality control is a significant risk. The principles of GMP mandate strict control over all manufacturing stages, beginning with the qualification of raw materials.[4][5][6]

Spectroscopic techniques are the cornerstone of modern pharmaceutical quality control, offering precise and efficient methods for verifying the identity, purity, and structure of chemical compounds.[7][8] This guide presents a practical, experience-driven approach to comparing lots of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene from three hypothetical vendors:

  • Supplier A: A reputable supplier known for high-purity reagents, serving as our benchmark standard.

  • Supplier B: A bulk chemical provider whose product may contain residual starting materials from synthesis.

  • Supplier C: A budget-friendly source where incomplete purification may leave residual solvents.

By analyzing these samples, we will illustrate how to identify critical quality attributes and make informed decisions about supplier selection.

Experimental Design & Protocols

The causality behind our experimental design is to create a multi-faceted analytical snapshot of the compound. No single technique tells the whole story. ¹H NMR provides detailed structural information and detects proton-containing impurities, FT-IR offers a unique molecular fingerprint and identifies functional groups, while UV-Vis spectroscopy is excellent for quantitative purity assessment.[9][10]

Overall Analytical Workflow

The following diagram outlines the logical flow of our supplier qualification process.

G cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Qualification A Receive Samples (Suppliers A, B, C) B Document & Assign Lot Numbers A->B C Prepare Solutions/Samples (NMR, FT-IR, UV-Vis) B->C D ¹H NMR Analysis C->D E FT-IR Analysis C->E F UV-Vis Analysis C->F G Compare Spectra to Reference & Identify Discrepancies D->G E->G F->G H Quantify Impurities & Calculate Purity G->H I Supplier Qualification Decision (Accept/Reject) H->I

Caption: Workflow for Spectroscopic Supplier Qualification.

Protocol 1: ¹H NMR Spectroscopy

Causality: ¹H NMR is the gold standard for structural elucidation of organic molecules. We chose Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent due to the compound's excellent solubility and to avoid overlapping solvent signals in the aromatic region. The inclusion of an internal standard (maleic acid) allows for accurate quantification of purity.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample from each supplier and 5 mg of maleic acid (internal standard) into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to each tube and vortex until fully dissolved.

  • Instrument Setup: Acquire spectra on a 400 MHz NMR spectrometer.[11]

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation of nuclei for accurate integration)

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all peaks, setting the integral of the two aromatic protons on the chlorophenyl ring to a value of 2.00.

Protocol 2: FT-IR Spectroscopy

Causality: FT-IR is a rapid and highly specific technique for identifying functional groups and confirming molecular identity by comparing the sample's fingerprint region to a reference. We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample preparation and is non-destructive.

Methodology:

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure using the anvil and collect the spectrum.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Spectral range: 4000-650 cm⁻¹

  • Data Processing: Perform an ATR correction on the resulting spectrum. Label major peaks corresponding to key functional groups.

Protocol 3: UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy is a simple and robust method for quantitative analysis.[9] According to the Beer-Lambert law, absorbance is directly proportional to concentration. By preparing solutions of identical concentration, any significant deviation in absorbance can indicate a difference in the concentration of the primary chromophore, and thus, a difference in purity. Acetonitrile is chosen as the solvent for its UV transparency in the region of interest.

Methodology:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of each sample in HPLC-grade acetonitrile.

  • Working Solution Preparation: Create a 0.01 mg/mL working solution by performing a 1:100 dilution of the stock solution with acetonitrile.

  • Spectrum Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use acetonitrile as the blank.

    • Scan the samples from 400 nm to 200 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λ_max) and record the absorbance value at this wavelength for each sample.

Results and Discussion

The spectroscopic data collected provides a clear differentiation between the materials from the three suppliers.

¹H NMR Analysis

The ¹H NMR spectrum of the sample from Supplier A is clean and consistent with the expected structure of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

  • Supplier A (Reference):

    • δ 8.45 (d, J=8.8 Hz, 2H): Protons ortho to the nitro group.

    • δ 8.15 (d, J=8.8 Hz, 2H): Protons ortho to the sulfonyl group on the nitrophenyl ring.

    • δ 8.05 (d, J=8.6 Hz, 2H): Protons ortho to the sulfonyl group on the chlorophenyl ring.

    • δ 7.75 (d, J=8.6 Hz, 2H): Protons ortho to the chlorine atom.

    • δ 6.20 (s, 1H): Maleic acid internal standard (integral corresponds to ~99.5% purity).

  • Supplier B: The spectrum shows the primary peaks seen in Supplier A's sample. However, two additional small doublets are present at δ 8.30 (d, J=8.5 Hz) and δ 8.00 (d, J=8.5 Hz) . These correspond to unreacted 4-nitrobenzenesulfonyl chloride, a likely starting material in the synthesis.[12][13] The presence of this impurity suggests an incomplete reaction or inadequate purification. Purity calculated via internal standard was approximately 95%.

  • Supplier C: The spectrum shows all the expected product peaks, but also a sharp singlet at δ 2.17 . This chemical shift is characteristic of acetone, a common solvent used in recrystallization. The presence of residual solvent indicates poor drying or purification procedures. Purity calculated via internal standard was approximately 98%, but the sample is contaminated.

FT-IR Analysis

The FT-IR spectra provide confirmatory evidence of the compound's identity and the impurities detected by NMR.

  • Supplier A (Reference): The spectrum displays all characteristic absorption bands:

    • ~3100 cm⁻¹: Aromatic C-H stretch.

    • 1595 cm⁻¹: Aromatic C=C stretch.

    • 1525 cm⁻¹ (asymmetric) & 1350 cm⁻¹ (symmetric): Strong N-O stretching of the nitro group.[14]

    • 1310 cm⁻¹ (asymmetric) & 1155 cm⁻¹ (symmetric): Strong S=O stretching of the sulfone group.[14]

    • 850 cm⁻¹: C-H out-of-plane bending characteristic of a 1,4-disubstituted benzene ring.[15]

    • ~750 cm⁻¹: C-Cl stretch.

  • Supplier B: The spectrum is very similar to Supplier A's, but with a slight broadening in the sulfonyl stretching region and minor additional peaks in the fingerprint region (below 1000 cm⁻¹), consistent with a structurally similar impurity.

  • Supplier C: The spectrum shows all the peaks of the target compound, but with an additional, sharp, and intense absorption band at 1712 cm⁻¹ . This is a classic C=O (carbonyl) stretch, confirming the presence of acetone as detected by NMR.

UV-Vis Spectrophotometry

The UV-Vis data provides a quantitative comparison of the concentration of the main chromophoric species.

  • Supplier A (Reference): Exhibits a λ_max at 268 nm with an absorbance of 0.852 .

  • Supplier B: Shows the same λ_max at 268 nm , but with a lower absorbance of 0.810 . This ~5% decrease in absorbance relative to the standard is consistent with the lower purity observed by NMR.

  • Supplier C: Has a λ_max at 268 nm with an absorbance of 0.835 . The ~2% lower absorbance aligns with the purity calculated from NMR, suggesting the acetone impurity does not significantly absorb at this wavelength but does contribute to the sample's mass.

Comparative Data Summary

ParameterSupplier A (Benchmark)Supplier B (Impure)Supplier C (Solvent Residue)
¹H NMR Purity ~99.5%~95.0%~98.0%
NMR Impurities None Detected4-nitrobenzenesulfonyl chlorideAcetone (δ 2.17 ppm)
FT-IR Key Bands (cm⁻¹) 1525, 1350 (NO₂); 1310, 1155 (SO₂)Consistent with reference, minor fingerprint variations1712 (C=O from Acetone)
UV-Vis λ_max 268 nm268 nm268 nm
UV-Vis Absorbance 0.8520.8100.835
Qualification Status Pass Fail Fail

Conclusion and Recommendations

This guide demonstrates a clear, multi-technique workflow for the spectroscopic qualification of chemical reagents. Our comparative analysis of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene from three hypothetical suppliers revealed critical quality differences that could profoundly impact research and development outcomes.

  • Supplier A provided material of high purity, meeting all specifications and serving as a reliable benchmark.

  • Supplier B's product contained significant levels of a process-related impurity, rendering it unsuitable for sensitive applications where stoichiometry is critical.

  • Supplier C's material, while having high purity with respect to the main component, was contaminated with a residual solvent, which could interfere with subsequent reaction steps or introduce safety hazards.

As a Senior Application Scientist, my recommendations are unequivocal:

  • Never Trust, Always Verify: Do not solely rely on a supplier's Certificate of Analysis. Implement routine, in-house spectroscopic analysis for all incoming critical raw materials.

  • Employ a Multi-Technique Approach: As demonstrated, NMR, FT-IR, and UV-Vis provide complementary information. Using them in concert creates a robust, self-validating system for quality control.[7][9]

  • Establish a Reference Standard: Qualify an initial batch of material from a trusted supplier with multiple orthogonal techniques to serve as an internal "gold standard" for all future comparisons.

  • Document Everything: Adherence to GMP principles requires meticulous record-keeping for all tests and observations.[1][4] This ensures traceability and accountability in your development process.

By integrating these practices, researchers and drug development professionals can mitigate risks associated with raw material variability, ensuring the integrity, reproducibility, and success of their scientific endeavors.

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Biopharmaceutical and Clinical Pharmacy.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025). Lab Manager. [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025).
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). AzoM.com. [Link]

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • Good Manufacturing Practice. ReAgent Chemical Services. [Link]

  • What is Good Manufacturing Practices (GMP) in the Chemical Industry. Sampan Enterprises. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Good Manufacturing Practices. (2014). CHEManager Online. [Link]

  • NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023.
  • Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). Cheméo. [Link]

  • Good manufacturing practices guide for drug products (GUI-0001). (2020). Government of Canada. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. [Link]

  • FTIR spectra for 4-nitrophenyl benzenesulfonate. ResearchGate. [Link]

Sources

Comparative Analysis of SNAr Reactivity: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and Related Diaryl Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Asymmetric Diaryl Sulfones

Diaryl sulfones are indispensable building blocks in both medicinal chemistry (e.g., Dapsone derivatives) and advanced materials science (e.g., functionalized polysulfones). Among these, 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (also known as 4-chloro-4'-nitrodiphenyl sulfone, CAS: 39055-84-0) stands out due to its unique asymmetric structure[1].

Unlike symmetric analogues such as 4,4'-dichlorodiphenyl sulfone (DCDPS) or bis(4-nitrophenyl) sulfone, this compound features two distinct aromatic rings, each bearing a different potential leaving group (Cl and NO₂) activated by different para-sulfonyl substituents. This structural asymmetry creates a highly specific reactivity profile during Nucleophilic Aromatic Substitution (SNAr), making it a powerful reagent for chemoselective synthesis.

This guide provides an in-depth comparative analysis of the SNAr reactivity of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene against its symmetric alternatives, supported by mechanistic causality and field-proven experimental protocols.

The Mechanistic Framework of Diaryl Sulfone SNAr

To understand the reactivity of these compounds, we must first examine the SNAr addition-elimination mechanism[2][3]. The reaction does not proceed via a concerted SN2 pathway due to the steric hindrance and sp² hybridization of the aromatic ring. Instead, it occurs in two distinct steps:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient ipso-carbon, disrupting aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[2].

  • Leaving Group Elimination (Fast Step): The leaving group departs, restoring the aromatic system.

In diaryl sulfones, the sulfonyl bridge (–SO₂–) acts as a potent electron-withdrawing group (EWG). It stabilizes the negative charge of the Meisenheimer complex through strong inductive and field effects. The rate of the entire reaction is dictated by how effectively the para-substituent can stabilize this intermediate[3].

SNAr A Aryl Halide (Electrophile) B Nucleophilic Attack (Rate-Determining) A->B C Meisenheimer Complex (Stabilized by -SO2Ar) B->C D Leaving Group Elimination (Fast) C->D E Substituted Product D->E

General SNAr addition-elimination mechanism in activated diaryl sulfones.

Regioselectivity: The Core Reactivity Dilemma

When a nucleophile reacts with 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, it faces a chemoselective choice. The molecule possesses two electrophilic centers:

  • Ring A: The carbon bearing the Chlorine atom.

  • Ring B: The carbon bearing the Nitro group.

While NO₂ is generally a superior leaving group to Cl in SNAr reactions[4], the regioselectivity here is entirely governed by the activation energy required to form the Meisenheimer complex at each ring.

  • Activation of Ring A: The Cl-bearing carbon is activated by the para-4-nitrophenylsulfonyl group.

  • Activation of Ring B: The NO₂-bearing carbon is activated by the para-4-chlorophenylsulfonyl group.

The Causality of Chemoselectivity: Because the 4-nitrophenyl group is significantly more electron-withdrawing than the 4-chlorophenyl group, the 4-nitrophenylsulfonyl moiety acts as a much stronger EWG. Consequently, the transition state leading to the Meisenheimer complex at Ring A is substantially lower in energy. The nucleophile preferentially attacks Ring A, displacing the chlorine atom and leaving the nitro group completely intact for downstream functionalization (such as reduction to an amine).

Regio Start 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene PathA Attack at Ring A (C-Cl) Activated by 4-NO2-Ph-SO2- Start->PathA Nucleophile PathB Attack at Ring B (C-NO2) Activated by 4-Cl-Ph-SO2- Start->PathB Nucleophile ResultA Fast Meisenheimer Formation (Favored Pathway) PathA->ResultA Stronger EWG ResultB Slow Meisenheimer Formation (Disfavored Pathway) PathB->ResultB Weaker EWG

Regioselectivity driven by differential sulfonyl activation.

Comparative Performance Analysis

To contextualize the performance of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, we must benchmark it against its symmetric alternatives. The table below summarizes the quantitative and qualitative reactivity profiles of these critical building blocks.

CompoundPrimary Leaving GroupActivating Para-GroupRelative SNAr RatePrimary Application
Bis(4-nitrophenyl) sulfone NO₂4-nitrophenylsulfonylVery High Highly reactive cross-linkers; prone to bis-substitution.
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene Cl4-nitrophenylsulfonylHigh Asymmetric building blocks; chemoselective mono-substitution.
4,4'-Dichlorodiphenyl sulfone (DCDPS) Cl4-chlorophenylsulfonylModerate Step-growth polymerization (Polysulfones); requires harsh conditions.

Key Takeaway: 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene offers the perfect middle ground. It is highly reactive due to the strong 4-nitrophenylsulfonyl activator, allowing for milder reaction conditions than DCDPS[5], yet its asymmetry prevents the uncontrolled bis-substitution often seen with bis(4-nitrophenyl) sulfone.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I emphasize protocols where the physical chemistry inherently drives the success of the reaction. The following methodologies highlight the causal relationship between the substrate's reactivity and the chosen experimental conditions.

Protocol A: Chemoselective Amination of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

This protocol leverages the high activation of the Cl-bearing ring to achieve mono-substitution under mild conditions.

  • Substrate Dissolution: Dissolve 10 mmol of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It selectively solvates the cations of the base, leaving the nucleophile "naked" and highly reactive. It also stabilizes the highly polar Meisenheimer transition state[3].

  • Nucleophile Addition: Add 12 mmol of the secondary amine (e.g., morpholine) and 15 mmol of anhydrous K₂CO₃.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Causality: Because the Cl is activated by the exceptionally strong 4-nitrophenylsulfonyl group, 80 °C provides sufficient kinetic energy. Higher temperatures are unnecessary and could risk unwanted nitro-displacement.

  • Self-Validation & Isolation: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the starting material validates the kinetics. Pour the mixture into 150 mL of ice water; the highly polar 4-amino-4'-nitrodiphenyl sulfone derivative will precipitate immediately. Filter and dry under a vacuum.

Protocol B: Bis-Etherification of 4,4'-Dichlorodiphenyl sulfone (DCDPS) [Comparative Baseline]

Because DCDPS is significantly less activated, it requires a stronger nucleophile, higher temperatures, and strict water management.

  • Monomer Preparation: Combine 10 mmol of DCDPS, 10 mmol of Bisphenol A, and 22 mmol of K₂CO₃ in a solvent mixture of NMP (30 mL) and Toluene (15 mL).

  • Azeotropic Distillation: Heat the system to 150 °C using a Dean-Stark trap to azeotropically remove water.

    • Causality: The reaction between Bisphenol A and K₂CO₃ generates water. If water is not removed, hydroxide ions will act as competing nucleophiles, either cleaving the sulfone bridge or forming phenol byproducts that terminate polymer chain growth. Toluene forms an azeotrope with water, physically removing this failure point from the system.

  • Polymerization: Once water ceases to collect, distill off the toluene and raise the temperature to 160–170 °C for 6 hours.

    • Causality: The weaker activation provided by the 4-chlorophenylsulfonyl group mandates this high thermal threshold to overcome the activation energy barrier for the SNAr reaction.

Conclusion & Strategic Applications

The reactivity of diaryl sulfones is a masterclass in physical organic chemistry. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is an elite building block because its inherent asymmetry programs chemoselectivity directly into the molecule. By understanding that the rate of SNAr is dictated by the electron-withdrawing power of the para-sulfonyl substituent rather than just the leaving group ability, researchers can confidently deploy this compound to synthesize complex, asymmetric architectures under mild conditions.

Use 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene when sequential, orthogonal functionalization is required. Reserve DCDPS for robust, high-temperature polymerizations, and utilize bis(4-nitrophenyl) sulfone only when symmetric, highly reactive cross-linking is the ultimate goal.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Comprehensive breakdown of the addition-elimination mechanism and Meisenheimer complex stabilization. URL:[Link]

  • Wikipedia. Nucleophilic aromatic substitution. Overview of SNAr leaving group kinetics and regioselectivity rules. URL:[Link]

  • Google Patents (US4620950A).Process for preparing aryl sulfone sulfonic acids. Details the industrial handling and reactivity baselines for various asymmetric and symmetric diaryl sulfones, including 4-chloro-4'-nitrodiphenyl sulfone.

Sources

Inter-Laboratory Validation of Analytical Methods for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS: 39055-84-0), frequently referred to as 4′-Chloro-4-nitrodiphenyl sulfone, is a substituted nitrophenyl sulfone widely utilized as an immune adjuvant and a critical intermediate in organic synthesis . Given its structural properties (MW: 297.71 g/mol ) and its role in pharmaceutical development, accurate, robust, and reproducible quantification is paramount.

This guide provides a rigorous, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. The validation protocols described herein strictly adhere to the updated ICH Q2(R2) guidelines, ensuring the methods are fit for their intended purpose across multiple laboratory environments .

Causality in Method Selection

As a Senior Application Scientist, selecting the appropriate analytical technique requires balancing sensitivity, throughput, and matrix complexity. We evaluate both methods because they serve distinct phases of the drug development lifecycle:

  • HPLC-UV (The Workhorse): Selected for bulk drug substance release testing and assay determination. It is highly robust, cost-effective, and less susceptible to matrix ionization effects. However, it lacks the sensitivity required for trace-level impurity profiling.

  • LC-MS/MS (The Specialist): Selected for pharmacokinetic (PK) studies and trace impurity quantification. It offers superior specificity and sub-nanogram sensitivity. The causality behind employing tandem mass spectrometry lies in its ability to isolate specific precursor-to-product ion transitions (MRM), effectively filtering out complex biological or synthetic matrix background noise .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical sequence incorporates internal checks that automatically invalidate the run if fundamental chromatographic parameters drift.

Protocol A: HPLC-UV Method (Assay & Purity)

1. Sample Preparation:

  • Dissolve 10.0 mg of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene in 10 mL of Acetonitrile (Stock: 1.0 mg/mL).

  • Dilute with mobile phase to a working concentration of 50 µg/mL.

2. Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using Water (0.1% TFA) : Acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

3. Causality of Experimental Choices:

  • Why Trifluoroacetic Acid (TFA)? TFA acts as an ion-pairing agent. It suppresses the ionization of residual silanols on the silica-based stationary phase, preventing secondary interactions that cause peak tailing.

  • Why Isocratic? The analyte is a single, well-defined compound. Isocratic elution eliminates column re-equilibration time, maximizing high-throughput lot release testing.

4. System Suitability Testing (SST) - Self-Validation:

  • Six replicate injections of the 50 µg/mL standard must yield a Relative Standard Deviation (RSD) of ≤ 2.0% for peak area and retention time.

  • A diluent blank must be injected prior to the sample sequence to confirm the absence of baseline interference (Signal-to-Noise < 3 at the analyte retention time).

Protocol B: LC-MS/MS Method (Trace Quantification)

1. Sample Preparation:

  • Spike the analyte into the target matrix (e.g., plasma or synthetic reaction mixture) at concentrations ranging from 0.5 to 500 ng/mL.

  • Add a Stable Isotope-Labeled Internal Standard (SIL-IS) at a constant concentration of 50 ng/mL to all samples. Protein precipitation is performed using cold Acetonitrile (1:3 v/v).

2. Chromatographic & Mass Spec Conditions:

  • Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • MRM Transitions: m/z 298.0 → 111.0 (Quantifier); m/z 298.0 → 122.0 (Qualifier).

3. Causality of Experimental Choices:

  • Why Formic Acid instead of TFA? Unlike TFA, which heavily suppresses electrospray ionization, Formic Acid provides the necessary protons [H]+ to efficiently generate the [M+H]+ precursor ion (m/z 298.0) without quenching the MS signal.

  • Why use an Internal Standard? LC-MS/MS is highly susceptible to "matrix effects" (ion enhancement or suppression). The SIL-IS co-elutes with the analyte and experiences the exact same matrix effects, allowing the ratio of Analyte/IS to remain perfectly constant, thus self-correcting the quantitative result.

4. System Suitability Testing (SST) - Self-Validation:

  • Carryover Check: A double-blank matrix injection immediately following the Upper Limit of Quantification (ULOQ, 500 ng/mL) must exhibit a peak area ≤ 20% of the Lower Limit of Quantification (LLOQ) response.

Analytical Workflows & Fragmentation Pathways

To validate these methods across different environments, a multi-site study was executed. The workflow and the mechanistic fragmentation of the sulfone are visualized below.

G cluster_labs Parallel Inter-Laboratory Execution A Sample Preparation (Spiked Matrix & Blanks) B Method Distribution (3 Participating Labs) A->B C1 Lab 1: HPLC-UV (Reference Site) B->C1 C2 Lab 2: LC-MS/MS (Test Site A) B->C2 C3 Lab 3: LC-MS/MS (Test Site B) B->C3 D Data Consolidation & Harmonization C1->D C2->D C3->D E Statistical Evaluation (ICH Q2(R2) Guidelines) D->E F Method Robustness & Reproducibility Confirmed E->F

Figure 1: Multi-site analytical validation workflow adhering to ICH Q2(R2) guidelines.

Understanding the gas-phase dissociation of the compound is critical for selecting robust MRM transitions. The sulfone bridge (-SO2-) is highly susceptible to collision-induced dissociation (CID).

G Parent Parent Ion [M+H]+ m/z 298.0 Frag1 Loss of NO2 Group m/z 252.0 Parent->Frag1 -NO2 (46 Da) Frag2 [4-Chlorophenyl]+ m/z 111.0 (Quantifier) Parent->Frag2 -C6H4NO4S Frag3 [4-Nitrophenyl]+ m/z 122.0 (Qualifier) Parent->Frag3 -C6H4ClO2S

Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathway for the target sulfone.

Inter-Laboratory Validation Data Comparison

The quantitative performance of both methods was evaluated across three independent laboratories. The data was processed to assess intermediate precision and reproducibility as defined by ICH Q2(R2) .

Table 1: Inter-Laboratory Validation Metrics (n=3 Laboratories, 5 Replicates/Lab)

Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceICH Q2(R2) Target Criteria
Linearity Range 1.0 - 100 µg/mL0.5 - 500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N ≥ 10
Repeatability (Intra-lab RSD) 1.2%3.5%≤ 2.0% (Assay) / ≤ 5.0% (Trace)
Reproducibility (Inter-lab RSD) 1.8%4.2%≤ 3.0% (Assay) / ≤ 10.0% (Trace)
Accuracy (Mean Recovery) 99.2% (Range: 98.5-101.2%)98.8% (Range: 94.3-105.1%)98-102% (Assay) / 80-120% (Trace)

Conclusion

Both the HPLC-UV and LC-MS/MS methods for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene demonstrate exceptional adherence to ICH Q2(R2) validation parameters.

The HPLC-UV method remains the gold standard for routine lot release due to its high inter-laboratory reproducibility (1.8% RSD) and operational simplicity. Conversely, the LC-MS/MS method is indispensable for trace-level quantification. While it exhibits slightly higher inter-laboratory variance (4.2% RSD) due to instrument-specific ionization efficiencies and matrix effects, the use of a self-validating internal standard protocol ensures that accuracy remains well within the strict 80-120% regulatory acceptance criteria for trace analysis.

References

  • National Institutes of Health (NIH) / PubChem. "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene - Compound Summary." PubChem Database.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. [Link]

  • Chromatography Today. "Inter-laboratory LC-MS/MS processes compared." Chromatography Today News.[Link]

  • LCGC International. "Performance Characteristics Measured in Method Validation." Chromatography Online.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, a chlorinated aromatic compound, demand a meticulous and informed approach. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, moving beyond a simple checklist to explain the causality behind these critical procedures.

Core Principles of Disposal: A Proactive Approach to Safety

The fundamental principle for disposing of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is to treat it and any associated contaminated materials as hazardous waste.[1] This directive is rooted in the toxicological profiles of related chlorinated and nitrated aromatic compounds, which are known for their potential to cause significant harm to human health and the environment.[2][3] The chloro-, nitro-, and sulfonyl- functional groups contribute to its reactivity and toxicity, necessitating that it never enters sanitary sewer systems or general waste streams.[4][5]

Proper disposal is not merely a final step but a continuous process integrated into the experimental workflow, from minimizing the initial amount of waste generated to ensuring its safe and compliant removal from the laboratory.

Hazard Profile and Safety Data

Understanding the hazard profile is critical to appreciating the necessity of stringent disposal protocols. While specific toxicological data for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is limited, the data for the structurally related compound 1-Chloro-4-nitrobenzene provides a strong basis for a cautious approach.

Hazard CategoryDescriptionSource(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[6][7][6][7]
Organ Toxicity May cause damage to the blood and liver through prolonged or repeated exposure.[2][3][2][3]
Carcinogenicity Suspected of causing cancer.[3][6][3][6]
Mutagenicity Suspected of causing genetic defects.[3][6][3][6]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2][3] Discharge into the environment must be avoided.[4][5][2][3][4][5]

Data is primarily based on the analogous compound 1-Chloro-4-nitrobenzene, and similar precautions are warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, the following PPE is mandatory. This is your last line of defense against exposure and must be selected and used correctly.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and wash hands after removal.[4]

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4]

  • Skin and Body Protection : A buttoned lab coat is essential. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[1]

  • Respiratory Protection : All handling of this compound, including waste, should occur within a certified chemical fume hood to minimize inhalation exposure.[1] If this is not possible, a full-face respirator may be necessary based on a risk assessment by a safety professional.[4]

Step-by-Step Disposal Protocol for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

This protocol provides a systematic workflow for safely managing waste from the point of generation to its final collection.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions and to facilitate compliant disposal.

  • Solid Waste : Collect unreacted 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene powder, contaminated weigh boats, and absorbent materials used for cleaning up minor spills in a designated, robust container.

  • Contaminated Labware : Items such as gloves, pipette tips, and chromatography plates that are grossly contaminated should be placed in the same solid hazardous waste container.

  • Liquid Waste : Solutions containing 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

Step 2: Containerization and Labeling

All hazardous waste must be stored in appropriate containers pending disposal.[8]

  • Container Choice : Use a leak-proof container with a secure, tight-fitting lid that will safely contain the contents.[9] Ensure the container material is compatible with the chemical.

  • Labeling : The container must be clearly labeled as "HAZARDOUS WASTE".[10] The label must include:

    • The full chemical name: "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene". Avoid abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Decontamination of Empty Containers

Chemical containers that have been emptied through normal use must be decontaminated before being discarded as non-hazardous waste.[9]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate : Each rinse should be collected and added to your designated hazardous liquid waste container. This rinsate is now considered hazardous waste.

  • Air Dry : Allow the rinsed container to air-dry completely in a chemical fume hood.[9]

  • Deface and Discard : Once completely dry and free of residue, deface or remove the original chemical label and dispose of the container in the regular laboratory glass or plastic waste stream.[9]

Step 4: Temporary Storage and Final Pickup

Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory.[1] This area should be away from incompatible materials.[1] Do not allow waste to accumulate for extended periods. Schedule a pickup with your institution's Environmental Health and Safety (EHS) department in accordance with their procedures.[9]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and its associated materials.

G Figure 1: Disposal Workflow for 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene A Waste Generation (Solid, Liquid, or Contaminated Labware) B Is this an empty reagent container? A->B C Collect in a labeled Hazardous Waste Container B->C No E Triple-rinse with appropriate solvent B->E Yes D Segregate by Waste Type (Solid vs. Liquid) C->D I Store sealed container in Satellite Accumulation Area D->I F Collect rinsate in Liquid Hazardous Waste E->F G Air-dry container in fume hood E->G F->I H Deface label and dispose of container as non-hazardous G->H J Schedule pickup with Environmental Health & Safety (EHS) I->J

Caption: Decision workflow for proper waste stream management.

Emergency Procedures for Exposure During Disposal

In the event of an accidental exposure while handling waste, immediate and proper first aid is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][4]

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor immediately.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

By adhering to these detailed procedures, you ensure not only your personal safety but also that of your colleagues and the environment, upholding the highest standards of scientific responsibility.

References

  • BenchChem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Echemi. 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene Safety Data Sheets.
  • Sigma-Aldrich. 1-chloro-4-((4-nitrophenyl)sulfonyl)benzene.
  • International Chemical Safety Cards (ICSC). ICSC 0846 - 1-CHLORO-4-NITROBENZENE.
  • Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019).
  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET - 1-Chloro-4-Nitobenzene.
  • PubChem. 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.
  • Safety Data Sheet. 1-Chloro-4-nitrobenzene. (2015).
  • USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
  • U.S. Environmental Protection Agency (EPA). Benzene, 1-chloro-4-[(4-nitrophenyl)sulfinyl]-.
  • Safety Data Sheet. 1-Chloro-4-nitrobenzene. (2022).
  • University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

Sources

A Researcher's Guide to the Safe Handling of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene (CAS No. 39055-84-0). The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the compound's chemical hazards. Our goal is to empower you with the knowledge to work safely and effectively, making this guide your trusted resource for laboratory safety and chemical handling.

Hazard Analysis: Understanding the Risks

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene is a sulfone derivative containing both a chlorinated and a nitrated aromatic ring. This chemical structure presents several potential hazards that dictate our handling procedures. While specific toxicological data for this exact compound is limited, the known hazards of related structures, such as 1-chloro-4-nitrobenzene, provide a strong basis for a conservative and cautious approach.[1][2][3][4]

The primary risks associated with this compound include:

  • High Acute Toxicity: It is presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood and liver.[1][3][4][5]

  • Carcinogenicity and Mutagenicity: The compound is suspected of causing cancer and genetic defects.[3][4][5]

  • Skin and Eye Irritation: Contact may cause irritation to the skin and eyes.[2][6]

  • Environmental Hazard: This chemical is toxic to aquatic life with long-lasting effects.[3][5]

Given its physical state as a solid or powder, the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[1] Our safety protocols are designed to mitigate these risks at every stage.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is essential to prevent exposure. The selection of specific PPE is not merely a checklist; it is a carefully considered response to the identified hazards.

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Rationale: Prevents dermal absorption, a primary exposure route.[3][6] Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in case of a spill, consider double-gloving or using thicker, more robust gloves like butyl rubber.[7][8] Always inspect gloves for tears or pinholes before use.[6] Contaminated gloves must be disposed of as hazardous waste.
Eye/Face Protection Safety goggles with side shields and a face shieldRationale: Protects against splashes and airborne dust particles.[3][6] Standard safety glasses are insufficient. A face shield provides an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures that could generate dust.[9]
Body Protection Chemical-resistant lab coat or gownRationale: Protects skin from contamination.[3][6] A lab coat made of a tightly woven material is the minimum requirement. For tasks with a higher risk of contamination, a disposable gown that can be discarded as hazardous waste is recommended.
Respiratory Protection NIOSH-approved respirator with P100 particulate filterRationale: Essential for preventing the inhalation of fine dust particles, especially when handling the solid compound outside of a certified chemical fume hood.[2][3] A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[6]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure and ensures a controlled environment.

Preparation and Pre-Handling Checks
  • Designated Area: All work with 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[10]

  • Engineering Controls Verification: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[11]

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

Handling and Experimental Use
  • Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance safety enclosure to contain any dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Keep containers covered as much as possible.

  • General Handling: Avoid any actions that could generate dust, such as scraping or vigorous shaking of the solid.[6] Use non-sparking tools to prevent ignition sources.[6]

Below is a workflow diagram illustrating the core handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower Access prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Prepare Solutions in Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 exit exit clean3->exit Exit Designated Area

Caption: Logical workflow for the safe handling of 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure.

Small Spill (Solid)
  • Evacuate: Alert others in the immediate area.

  • Ventilate: Ensure the fume hood is operational.

  • Contain: If safe to do so, prevent the spread of the dust. Moisten the material with a damp paper towel to prevent it from becoming airborne.[1]

  • Clean: Carefully sweep the moistened material into a sealed, labeled container for hazardous waste.[1] Do not use a dry brush or create dust.

  • Decontaminate: Clean the spill area with soap and water.[6]

  • Dispose: Dispose of all cleaning materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

The following diagram outlines the decision-making process for a spill.

SpillResponse start Spill Detected is_major Is the spill large or outside of a containment area? start->is_major minor_spill_node Minor Spill Procedure is_major->minor_spill_node No major_spill_node Major Spill Procedure is_major->major_spill_node Yes alert_area Alert personnel in immediate area minor_spill_node->alert_area don_ppe Don appropriate PPE (if not already worn) alert_area->don_ppe contain_spill Cover/moisten to prevent dust don_ppe->contain_spill collect_waste Collect into sealed hazardous waste container contain_spill->collect_waste decontaminate Clean spill area collect_waste->decontaminate evacuate Evacuate the laboratory major_spill_node->evacuate activate_alarm Activate emergency alarm evacuate->activate_alarm contact_ehs Contact EH&S / Emergency Response activate_alarm->contact_ehs

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid waste, contaminated materials (e.g., gloves, wipes), and solutions containing 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Disposal Method: Contact your institution's Environmental Health and Safety (EH&S) department for collection and disposal. The typical disposal route for this type of compound is high-temperature incineration by a licensed professional waste disposal service.[2]

  • Environmental Precautions: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[2][6]

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.

References

  • ICSC 0846 - 1-CHLORO-4-NITROBENZENE. International Labour Organization. [Link]

  • MATERIAL SAFETY DATA SHEET - 1-Chloro-4-Nitobenzene. Oxford Lab Fine Chem LLP. [Link]

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • Benzene, 1-chloro-4-[(4-nitrophenyl)sulfinyl]-. U.S. Environmental Protection Agency. [Link]

  • HAZARD SUMMARY - BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. New Jersey Department of Health. [Link]

  • Is Personal Protective Equipment Required When Working with Solvents?. MicroCare. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.